molecular formula C12H16N2O2 B2706500 4-(Piperazin-1-ylmethyl)benzoic acid CAS No. 220213-15-0

4-(Piperazin-1-ylmethyl)benzoic acid

Cat. No.: B2706500
CAS No.: 220213-15-0
M. Wt: 220.272
InChI Key: PNRGRAZXFRLSJE-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRGRAZXFRLSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944626
Record name 4-[(Piperazin-1-yl)methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220213-15-0
Record name 4-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Clarifying the Core Moiety and its Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzoic Acid and its Derivatives as Pharmaceutical Intermediates

In the landscape of pharmaceutical synthesis, specific structural motifs often emerge as critical building blocks for blockbuster drugs. The this compound core is one such scaffold. While "this compound" itself is identified by CAS number 220213-15-0[1][2][3], a significant body of research and industrial application centers on its N-methylated derivative, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-48-7 )[4][5][6]. This guide will focus primarily on this N-methylated analogue due to its pivotal role as a key intermediate in the synthesis of Imatinib, a foundational drug in targeted cancer therapy[4][7].

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the synthesis, properties, analysis, and application of this crucial compound. We will explore the causality behind synthetic choices and analytical standards, grounding the discussion in authoritative data.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is essential for its effective use in synthesis and process development. The molecule consists of a benzoic acid group linked to a 1-methylpiperazine ring via a methylene bridge, a structure that imparts specific solubility and reactivity characteristics[4].

Chemical Structure

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions SM1 4-(Chloromethyl)benzoic acid Product 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid SM1->Product Nucleophilic Substitution SM2 1-Methylpiperazine SM2->Product Nucleophilic Substitution Solvent Solvent (e.g., DMF, Acetonitrile, Water) Base Acid Scavenger (e.g., NaHCO3, K2CO3, KOH) Temp Controlled Temperature (e.g., 10-50°C) Purification Workup & Purification (e.g., Nanofiltration, Crystallization) Product->Purification Isolation FinalProduct High-Purity Product (≥99%) Purification->FinalProduct Final Form

General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Example)

This protocol is a synthesized example based on methodologies described in the literature, particularly patent disclosures which often detail industrial processes.[8] The causality for each step is explained to provide a deeper understanding.

Objective: To synthesize 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

Materials:

  • 4-(Chloromethyl)benzoic acid (100 g)

  • 1-Methylpiperazine (59 g)

  • Sodium hydroxide (23.5 g)

  • Water (400 ml)

  • Hydrochloric acid (gas or concentrated solution)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and thermometer, add 400 ml of water, 100 g of 4-(chloromethyl)benzoic acid, 59 g of 1-methylpiperazine, and 23.5 g of sodium hydroxide.[8]

    • Causality: Water is used as an accessible and environmentally benign solvent. 1-Methylpiperazine acts as the nucleophile. Sodium hydroxide is the acid-binding agent (or base) required to neutralize the HCl formed during the substitution reaction, driving the reaction to completion.

  • Reaction Execution: Heat the mixture to 50°C and maintain this temperature with stirring for approximately 1 hour.[8]

    • Causality: Moderate heating increases the reaction rate without promoting significant side reactions. The reaction time is optimized to ensure complete consumption of the starting material.

  • Initial Workup: Cool the reaction mixture to room temperature. The resulting solution contains the desired product along with unreacted reagents and salt byproducts.[8]

  • Purification (Nanofiltration): The reaction solution is then processed through a nanofiltration membrane (e.g., aromatic polyamide with a molecular weight cut-off of 200) to remove excess N-methylpiperazine, the acid binding agent, and salts.[8]

    • Causality: Nanofiltration is an efficient and green industrial method for separating small molecules and salts from the larger product molecule, reducing the need for large volumes of extraction solvents.

  • Product Isolation (Salification): Pass hydrogen chloride gas through the concentrated, purified solution. A large amount of white solid will precipitate.[8]

    • Causality: The target compound is a basic amine and a carboxylic acid (amphoteric). Introducing HCl protonates the basic piperazine nitrogens, forming the dihydrochloride salt. This salt form, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8), often has lower solubility in the reaction medium, allowing for efficient isolation by precipitation.[7][9][10]

  • Final Steps: The precipitated solid is collected by centrifugal filtration and dried to yield the final product with high purity (typically >99.8%) and in high yield (>95%).[8]

Application in the Synthesis of Imatinib

The primary and most significant application of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is its role as a cornerstone intermediate in the manufacture of Imatinib.[4][7]

Imatinib_Synthesis Intermediate 4-[(4-Methyl-1-piperazinyl)methyl] benzoic acid Activation Acid Activation (e.g., to acyl chloride) Intermediate->Activation Step 1 Coupling Amide Bond Formation Activation->Coupling Step 2 Imatinib Imatinib (Tyrosine Kinase Inhibitor) Coupling->Imatinib Final Step Therapy Treatment of CML & GIST Imatinib->Therapy

Role as a key precursor in the Imatinib drug synthesis pathway.

Imatinib is a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][7] The synthesis of such a complex molecule requires building blocks of exceptionally high purity to meet stringent regulatory standards for active pharmaceutical ingredients (APIs). The benzoic acid moiety of our title compound is activated and then coupled with another complex amine-containing fragment to form the final amide bond present in the Imatinib structure. The requirement for a purity level of ≥99% for the intermediate underscores its critical role in ensuring the safety and efficacy of the final drug product.[4]

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of each batch, a robust set of analytical methods must be employed. These methods validate the structure and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification of impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products. Methods often use UV detection, and for compounds like piperazine derivatives without a strong chromophore, derivatization techniques can be employed to enhance detection at low levels.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the molecular structure. For 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene bridge protons, the piperazine ring protons, and the N-methyl group protons, confirming the connectivity of the molecule.[12]

  • Infrared Spectroscopy (IR): Used to identify the presence of key functional groups. The spectrum would show characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as C-H and C-N bonds.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (234.29 g/mol ) and can be used to identify impurities by their mass-to-charge ratio.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The information is typically derived from the Safety Data Sheet (SDS).

Hazard Identification and First Aid

The dihydrochloride salt form is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9][13][14]

  • Inhalation: Move the victim to fresh air. If irritation or other symptoms are experienced, seek medical attention.[14][15]

  • Skin Contact: Immediately take off contaminated clothing and wash the skin with plenty of water.[14][15]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

Personal Protective Equipment (PPE) and Handling
  • Handling: Handle in a well-ventilated place or under a fume hood. Avoid generating dust. Wash hands thoroughly after handling.[13][15]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[13][15]

  • Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[13][15]

  • Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[13][15]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture and strong oxidizing agents.[4][13][15]

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[15]

Conclusion

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is more than just a chemical compound; it is a vital link in the production of life-saving medication. Its synthesis, which demands precision and adherence to high purity standards, highlights the intricate chemistry that underpins modern pharmaceutical manufacturing. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is essential for its successful application in creating advanced therapeutics like Imatinib and potentially novel kinase inhibitors in the future.

References

  • Exploring 4-[(4-Methyl-1-piperazinyl)
  • Buy Online CAS Number 106261-48-7 - TRC - 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid.Source: LGC Standards.
  • CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid.Source: Chemsrc.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.Source: Google Search Result.
  • 220213-15-0|this compound.Source: BLD Pharm.
  • This compound | 220213-15-0.Source: ChemicalBook.
  • 220213-15-0(this compound) Product Description.Source: ChemicalBook.
  • 4-(4-Methyl-1-piperazinylmethyl)
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.Source: PubChem.
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2.Source: PubChem.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7.Source: ChemicalBook.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.
  • SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate (Canadian).Source: Fisher Scientific.
  • SAFETY DATA SHEET - Benzoic Acid.Source: Sigma-Aldrich.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Source: Journal of Chemical and Pharmaceutical Research.
  • 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride.Source: Ab Enterprises.

Sources

4-(Piperazin-1-ylmethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-1-ylmethyl)benzoic Acid Derivatives

Introduction

In the landscape of pharmaceutical sciences, a profound understanding of a molecule's physicochemical properties is the bedrock upon which successful drug development is built. These intrinsic characteristics govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physical properties of this compound, with a primary focus on its N-methylated derivative, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS No. 106261-48-7). This specific molecule is of high interest to the scientific community due to its critical role as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[1]

This document is structured to provide not just raw data, but a field-proven perspective on why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, reflecting the rigorous standards of modern pharmaceutical research.

Chemical Identity and Structure

Clarity in chemical nomenclature is paramount. The term "this compound" can be ambiguous. The parent, non-methylated compound (CAS 220213-15-0) is a foundational structure. However, the more extensively documented and industrially relevant compound is the N-methylated analog, which is the focus of this guide. Furthermore, this molecule is often utilized in its salt form, such as the dihydrochloride salt, to enhance its solubility and handling properties.

Identifier 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid This compound 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride
Structure



CAS Number 106261-48-7[2]220213-15-0[3]106261-49-8[4]
Molecular Formula C₁₃H₁₈N₂O₂[5]C₁₂H₁₆N₂O₂[3]C₁₃H₁₈N₂O₂·2HCl[6]
Molecular Weight 234.29 g/mol [1][2]220.27 g/mol [3]307.22 g/mol [4][6]
IUPAC Name 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid[2]This compound[3]4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride[4]

Core Physicochemical Properties

The utility of a pharmaceutical intermediate is defined by its physical and chemical properties. These data points are crucial for process chemists developing scalable synthetic routes and for formulation scientists designing stable and bioavailable drug products.

Property Value Significance in Drug Development
Appearance White to off-white crystalline powder.[1][5][7]Indicates high purity and solid-state stability. Crystalline form is critical for consistent processing and performance.
Melting Point 310-312 °C[5]A high melting point suggests strong intermolecular forces and a stable crystal lattice, which is favorable for solid dosage form stability but can correlate with low solubility.
Boiling Point 377.2 ± 32.0 °C (Predicted)[5][8]Useful for purification and assessing thermal stability under various processing conditions.
Density 1.174 ± 0.06 g/cm³ (Predicted)[5]Important for powder flow, compaction, and formulation design.
Water Solubility Slightly soluble in water.[5][7]Low intrinsic aqueous solubility is a common challenge. This property is highly pH-dependent due to the presence of both acidic and basic functional groups.
pKa (Predicted) 4.31 ± 0.10 (Carboxylic Acid)[5]Governs the ionization state of the carboxyl group. At physiological pH, it will be deprotonated (carboxylate), enhancing solubility.
Crystalline Form and Melting Point

The compound exists as a white crystalline powder.[1][7] Its high melting point of 310-312 °C is a direct indicator of a highly ordered and stable crystal lattice.[5] This thermal stability is advantageous for storage and handling. From a pharmaceutical perspective, a high melting point often correlates with low aqueous solubility, as significant energy is required to break the crystal lattice forces before solvation can occur. The melting point is not just a physical constant but a critical purity criterion; a sharp melting range is indicative of high purity, whereas impurities will typically depress and broaden the melting range.[9]

Solubility Profile

The molecule is described as "slightly soluble in water".[5][7] This limited solubility is a direct consequence of its largely hydrophobic bicyclic structure and the strong intermolecular forces in its solid state, as suggested by its high melting point. However, the structure contains both a carboxylic acid group and two basic piperazine nitrogens, making it an amphoteric substance.

This dual functionality means its aqueous solubility is highly dependent on pH.

  • In acidic conditions (pH < pKa of the carboxyl group): The carboxylic acid will be protonated and neutral (-COOH), while the piperazine nitrogens will be protonated and charged (-NH⁺-), likely forming a soluble cationic species.

  • In basic conditions (pH > pKa of the piperazine nitrogens): The piperazine nitrogens will be neutral, while the carboxylic acid will be deprotonated and charged (-COO⁻), forming a soluble anionic species.

  • At the isoelectric point: The molecule will exist predominantly as a zwitterion, which often exhibits minimum solubility.

This pH-dependent solubility is a critical parameter for drug development, as it influences dissolution rates in the gastrointestinal tract and dictates strategies for formulation, such as salt formation. The dihydrochloride salt, for instance, is prepared specifically to leverage the basicity of the piperazine ring to create a more water-soluble form.[4][6]

Acidity and Basicity (pKa)

The predicted pKa of the carboxylic acid group is approximately 4.31.[5] This is a typical value for a benzoic acid derivative and indicates that it will be fully ionized to its carboxylate form at physiological pH (≈7.4). The piperazine moiety contains two basic nitrogen atoms. Based on literature values for similar N-substituted piperazines, the pKa for the tertiary amine (N-methyl) is expected to be around 8.5-9.5, while the other tertiary amine's pKa would be lower.[10] These pKa values are fundamental to predicting the compound's behavior in solution, its absorption characteristics, and potential salt formation strategies.

Experimental Determination of Key Properties

To ensure scientific integrity, all physical property data must be determined using validated, reproducible methods. The following sections detail the standard operating procedures for measuring the most critical parameters.

Protocol: Melting Point Determination (Capillary Method)

The capillary method is the pharmacopeial standard for melting point determination, valued for its accuracy and small sample requirement.[11]

Rationale: This method relies on controlled heating of a finely powdered sample to ensure uniform heat distribution.[11] A slow heating ramp near the melting point (e.g., 1-2 °C/min) is crucial for allowing the system to remain in thermal equilibrium, thereby providing an accurate melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it gently with a mortar and pestle. This maximizes heat transfer and reproducibility.[11]

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Pack the sample into a compact column of 2-3 mm at the sealed bottom of the tube by tapping or dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Scan (Optional): For an unknown compound, perform a rapid heating scan to determine an approximate melting temperature. Allow the apparatus to cool sufficiently before proceeding.[9]

  • Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point.

  • Fine Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting range is T1-T2.

  • Replicates: Conduct at least two more determinations to ensure consistency.

Workflow Diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Data Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3mm) prep2->prep3 meas1 Place in Apparatus prep3->meas1 Sample Ready meas2 Heat Rapidly to T_approx - 20°C meas1->meas2 meas3 Heat Slowly (1-2°C/min) meas2->meas3 meas4 Record T1 (First Liquid) & T2 (All Liquid) meas3->meas4 out1 Report Melting Range (T1 - T2) meas4->out1 Data Recorded out2 Assess Purity (Sharpness of Range) out1->out2 SolubilityWorkflow cluster_exp Experimental Phase cluster_analysis Analytical Phase start Add Excess Solid to Solvent shake Agitate at Constant T (24-48h) start->shake separate Centrifuge & Filter (0.22 µm PTFE) shake->separate quantify Quantify Filtrate (e.g., HPLC) separate->quantify Saturated Solution calculate Calculate Concentration vs. Standard Curve quantify->calculate result Report Solubility (mg/mL @ T, pH) calculate->result pHSolubility cluster_pH pH Environment cluster_ionization Dominant Ionization State cluster_solubility Resulting Solubility pH_low Low pH (e.g., 2) Stomach ion_low Cationic (-COOH, -NH⁺-) pH_low->ion_low pH_mid Mid pH (e.g., 5-6) Small Intestine ion_mid Zwitterionic/Neutral (-COO⁻, -NH⁺-) pH_mid->ion_mid pH_high High pH (e.g., 8) Large Intestine ion_high Anionic (-COO⁻, -N-) pH_high->ion_high sol_high High Solubility ion_low->sol_high sol_low Low Solubility ion_mid->sol_low sol_med Moderate/High Solubility ion_high->sol_med

Sources

An In-Depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Piperazin-1-ylmethyl)benzoic acid, a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis methodologies, analytical characterization, and its significant role in medicinal chemistry.

Introduction and Physicochemical Profile

This compound, and its more frequently synthesized dihydrochloride salt, are key building blocks in the creation of complex active pharmaceutical ingredients (APIs).[1] Its structure, featuring a benzoic acid moiety linked to a piperazine ring via a methylene bridge, provides a versatile scaffold for drug design and development.[2] The presence of both an acidic carboxylic acid group and a basic piperazine ring imparts unique physicochemical properties that are critical for its utility in multi-step syntheses.

The primary and most notable application of this compound is as a crucial intermediate in the industrial synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The high purity required for such pharmaceutical applications underscores the need for robust and well-characterized synthetic and purification protocols.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compound4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
CAS Number 106261-48-7[2]106261-49-8
Molecular Formula C₁₃H₁₈N₂O₂[2]C₁₃H₂₀Cl₂N₂O₂
Molecular Weight 234.29 g/mol [2]307.21 g/mol [3]
Appearance White crystalline powder[1]White to off-white solid
Boiling Point 377.2 °C at 760 mmHg[1]Not available
Density 1.175 g/cm³[1]Not available
Solubility Insoluble in water; soluble in organic solvents.[1]Soluble in water.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being nucleophilic substitution and reductive amination. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Nucleophilic Substitution Route

This is the most direct and widely patented method for industrial production. It involves the reaction of a 4-(halomethyl)benzoic acid derivative with N-methylpiperazine. The reaction proceeds via a standard SN2 mechanism, where the secondary amine of N-methylpiperazine acts as a nucleophile, displacing the halide from the benzylic position of the benzoic acid derivative.

Nucleophilic Substitution Synthesis 4-(Chloromethyl)benzoic_acid 4-(Chloromethyl)benzoic acid Reaction Nucleophilic Substitution 4-(Chloromethyl)benzoic_acid->Reaction N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Reaction Base Base (e.g., K₂CO₃, NaHCO₃) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile, Water) Solvent->Reaction Intermediate_Product This compound Reaction->Intermediate_Product Work-up & Purification Final_Product This compound dihydrochloride Intermediate_Product->Final_Product Acidification HCl_Gas HCl gas HCl_Gas->Final_Product

Figure 1: General workflow for the nucleophilic substitution synthesis.

Rationale for Experimental Choices:

  • Halide Leaving Group: While both 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid can be used, the bromo derivative is more reactive due to bromide being a better leaving group than chloride. However, the chloro derivative is often more cost-effective and readily available for large-scale synthesis.

  • Base: A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Inorganic bases like potassium carbonate or sodium bicarbonate are commonly used as they are inexpensive and easily removed during work-up.

  • Solvent: The choice of solvent is critical for reaction efficiency. Polar aprotic solvents like DMF or acetonitrile are often used as they can dissolve the reactants and facilitate the SN2 reaction. Some patented procedures also utilize water as a solvent, which can be advantageous from an environmental and cost perspective.[4]

  • Temperature and Reaction Time: The reaction temperature and time are optimized to ensure complete conversion while minimizing the formation of by-products. Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to overnight.[4]

Detailed Experimental Protocol (Adapted from Patent Literature):

  • To a stirred solution of 4-(chloromethyl)benzoic acid (100 g) and N-methylpiperazine (59 g) in water (400 mL), add potassium hydroxide (33 g).[4]

  • Maintain the reaction temperature at 10°C for 5 hours.

  • Upon completion, the reaction mixture is typically subjected to a work-up procedure to remove unreacted starting materials and the base.

  • The crude product can be purified by recrystallization.

  • For the preparation of the dihydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrogen chloride gas or a solution of HCl in a solvent like isopropanol.

  • The resulting precipitate is then collected by filtration, washed, and dried to yield this compound dihydrochloride.[4]

Reductive Amination Route

An alternative and often high-yielding approach is the reductive amination of 4-formylbenzoic acid with N-methylpiperazine. This "one-pot" method involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion intermediate. This selectivity prevents the formation of the corresponding alcohol as a by-product.[5]

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature. The presence of a weak acid, such as acetic acid, can catalyze the formation of the iminium ion.

Detailed Experimental Protocol (Conceptual):

  • To a stirred suspension of 4-formylbenzoic acid and N-methylpiperazine in a suitable solvent (e.g., DCM), add sodium triacetoxyborohydride in portions at room temperature.

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting materials are consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on literature for analogous structures, the expected chemical shifts (δ) in a solvent like DMSO-d₆ are:

    • Aromatic Protons: Two doublets in the range of 7.40-8.00 ppm, corresponding to the four protons on the para-substituted benzene ring.

    • Benzylic Protons: A singlet at approximately 3.50-3.60 ppm, integrating to two protons, for the -CH₂- group connecting the piperazine and benzene rings.

    • Piperazine Protons: A complex series of multiplets in the range of 2.20-2.60 ppm, integrating to eight protons, corresponding to the four -CH₂- groups of the piperazine ring.

    • N-Methyl Protons: A singlet at around 2.10-2.20 ppm, integrating to three protons, for the -CH₃ group on the piperazine nitrogen.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >12 ppm), which is characteristic of a carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. The expected chemical shifts are:

    • Carboxylic Carbonyl: ~167 ppm

    • Aromatic Carbons: Four signals in the aromatic region (~128-145 ppm). The quaternary carbon attached to the carboxylic acid group will be distinct from the one attached to the methylene bridge, and the two pairs of equivalent CH carbons will also have distinct shifts.[6][7]

    • Benzylic Carbon: ~62 ppm

    • Piperazine Carbons: Two or more signals in the range of ~52-55 ppm for the carbons of the piperazine ring.

    • N-Methyl Carbon: ~46 ppm

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methyl groups) appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.

  • C=C Stretches (Aromatic): Several absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region are expected for the C-N bonds of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 235.15.

The fragmentation pattern in MS/MS would likely involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion or a related benzylic cation at m/z 91, and a fragment corresponding to the protonated N-methylpiperazine. Cleavage within the piperazine ring is also a common fragmentation pathway for such compounds.[8]

Applications in Drug Development

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Imatinib.[1] However, the piperazine-benzoic acid scaffold is a privileged structure in medicinal chemistry and holds potential for the development of other bioactive molecules.

Applications_in_Drug_Development Core_Scaffold This compound Scaffold Imatinib Imatinib Synthesis (Tyrosine Kinase Inhibitor) Core_Scaffold->Imatinib Established Use Antimicrobial_Agents Potential Antimicrobial Agents Core_Scaffold->Antimicrobial_Agents Potential Application Anticancer_Agents Potential Anticancer Agents Core_Scaffold->Anticancer_Agents Potential Application Other_Bioactive_Molecules Other Bioactive Molecules Core_Scaffold->Other_Bioactive_Molecules Exploratory Research

Figure 2: Applications of the this compound scaffold.

The piperazine moiety is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties, such as solubility and bioavailability. It can also serve as a linker to connect different pharmacophoric groups. The benzoic acid portion provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of new compounds for biological screening.

Studies on various piperazine derivatives have demonstrated a wide range of biological activities, including:

  • Antimicrobial Activity: Piperazine-containing compounds have been investigated for their potential as antibacterial and antifungal agents.[9][10][11]

  • Anticancer Activity: Beyond its role in Imatinib, the piperazine scaffold is present in numerous other anticancer agents, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[8][12][13]

While specific biological activity data for this compound itself is not extensively reported in the public domain, its structural motifs suggest that it could serve as a starting point for the development of novel therapeutic agents in these and other areas.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, the compound is considered hazardous.[14]

  • Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[14]

  • Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key precursor to the life-saving drug Imatinib. Its synthesis is well-established, with both nucleophilic substitution and reductive amination offering viable routes for its preparation. The analytical characterization of this molecule is straightforward, relying on standard spectroscopic techniques. While its direct biological activities are not widely documented, the piperazine-benzoic acid scaffold it possesses is a fertile ground for the discovery and development of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed when handling this compound. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their scientific endeavors.

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A Comprehensive Technical Guide to the Solubility of 4-(Piperazin-1-ylmethyl)benzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the solubility of 4-(Piperazin-1-ylmethyl)benzoic acid, a critical physicochemical property for its potential development as a pharmaceutical agent. A significant challenge in profiling this specific molecule is the prevalence of public data for its N-methylated analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS 106261-48-7), a well-known intermediate in the synthesis of Imatinib.[1][2] This guide will clearly delineate the subject compound, synthesize the available predicted data, and establish a robust framework for its experimental solubility determination. By contextualizing the limited direct data with established principles and comparative information from its analog, this document offers researchers and drug development professionals a thorough, actionable understanding of its solubility profile and the resulting implications for formulation and bioavailability.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic potential. It directly influences dissolution rate, bioavailability, and the feasibility of developing a viable dosage form. Poor solubility can lead to insufficient drug absorption, resulting in suboptimal efficacy and high inter-patient variability.[3]

This guide focuses on This compound . It is crucial to distinguish this compound from its more frequently cited analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. While structurally similar, the presence of a secondary amine in the piperazine ring of our target compound versus the tertiary amine in its analog can lead to different physicochemical properties, including pKa, lipophilicity, and ultimately, solubility.

Understanding the solubility of this compound is the first step in predicting its in vivo behavior and designing appropriate formulation strategies to ensure its effective delivery to the site of action.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. Below is a comparative summary of the available data for this compound and its N-methylated analog.

PropertyThis compound 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Reference(s)
CAS Number 220213-15-0106261-48-7[4][5]
Molecular Formula C₁₂H₁₆N₂O₂C₁₃H₁₈N₂O₂[4][5]
Molecular Weight 220.27 g/mol 234.29 g/mol [5][6]
Appearance Not specifiedWhite to off-white crystalline powder[1][2][7]
Predicted pKa 4.31 ± 0.104.31 ± 0.10[2][4]
Predicted Density 1.194 ± 0.06 g/cm³1.175 g/cm³[1][4]
Predicted Boiling Point 386.1 ± 32.0 °C377.2 ± 32.0 °C[2][4]

Note: Most properties for this compound are predicted, highlighting the need for experimental verification. The identical predicted pKa for the carboxylic acid function is expected, as the structural difference is distant from the acidic proton.[2][4] However, the basicity of the piperazine nitrogens will differ, influencing the overall pH-solubility profile.

Aqueous and Solvent Solubility Profile

While specific quantitative data for this compound is scarce, its structure allows for a robust theoretical analysis of its expected solubility behavior.

Aqueous & pH-Dependent Solubility

This compound is an amphoteric molecule, containing both a basic piperazine moiety and an acidic carboxylic acid group. This structure dictates that its aqueous solubility will be highly dependent on pH.

  • In highly acidic solutions (pH < ~2): Both the piperazine nitrogens and the carboxylic acid will be protonated, resulting in a highly soluble cationic species.

  • In moderately acidic to neutral solutions (pH ~3-8): The molecule will likely exist as a zwitterion, with a protonated piperazine ring and a deprotonated carboxylate group. Zwitterions can have complex solubility behavior, often exhibiting a minimum solubility at their isoelectric point.

  • In alkaline solutions (pH > ~10): The carboxylic acid will be deprotonated (anionic), while the piperazine moiety will be neutral, leading to a soluble anionic species.

The qualitative description for the analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is "slightly soluble in water".[2][7] This suggests that the intrinsic solubility of the neutral or zwitterionic form is low, a common characteristic for many drug candidates.[8]

G cluster_low_ph Low pH (e.g., pH 1-2) cluster_mid_ph Mid-Range pH (Isoelectric Point) cluster_high_ph High pH (e.g., pH > 10) low_ph Predominantly Cationic (High Solubility) mid_ph Predominantly Zwitterionic (Minimum Solubility) low_ph->mid_ph Increasing pH high_ph Predominantly Anionic (High Solubility) mid_ph->high_ph Increasing pH

Figure 1: Predicted relationship between pH and the ionization state and relative solubility of this compound.

Solubility in Organic Solvents

The N-methylated analog is reported to be soluble in organic solvents.[1] This is a common feature for compounds that are sparingly soluble in water. For drug development, solubility in solvents like ethanol, DMSO, and various buffers is critical for formulation and analytical purposes. It is reasonable to hypothesize that this compound will exhibit similar behavior. Studies on benzoic acid itself show good solubility in solvents like ethanol and methanol.[9][10]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This principle is well-documented for benzoic acid and its derivatives in aqueous and mixed-solvent systems.[11][12] Experimental determination of the temperature-solubility relationship is crucial, as it impacts the design of crystallization processes for API purification and can affect the stability of liquid formulations during storage.

Experimental Determination of Solubility

Given the lack of public data, experimental measurement is required. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.[8][13]

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility (Sₑ) of this compound in a given solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid API to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C).[3] Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration. Filtration must be carefully validated to prevent drug adsorption to the filter membrane.[14]

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

  • Analysis: Determine the concentration of the dissolved API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

G A Step 1: Add Excess Solid to Solvent B Step 2: Agitate at Constant Temperature (e.g., 24-48h) A->B Equilibration C Step 3: Separate Phases (Centrifuge/Filter) B->C Equilibrium Reached D Step 4: Collect & Dilute Saturated Supernatant C->D Isolate Solution E Step 5: Quantify Concentration (e.g., HPLC-UV) D->E Prepare for Analysis F Result: Equilibrium Solubility (Sₑ) E->F

Figure 2: Workflow for the Shake-Flask method to determine equilibrium solubility.

Implications for Drug Development

The solubility value is not merely a number; it is a critical parameter that guides major decisions in the drug development pipeline.

Formulation Strategies for Poor Solubility

Should this compound prove to be poorly soluble in aqueous media (e.g., < 0.1 mg/mL), several formulation strategies can be explored:

  • Salt Formation: Creating a salt, such as a dihydrochloride salt, can dramatically improve aqueous solubility and dissolution rate.[16] The presence of basic nitrogens makes this compound an excellent candidate for forming salts with pharmaceutically acceptable acids.

  • pH Adjustment: For liquid formulations, adjusting the pH to a region where the ionized form of the molecule dominates (either acidic or basic) can maintain the drug in solution.

  • Use of Co-solvents: Solvents such as ethanol, propylene glycol, or polyethylene glycol can be mixed with water to increase the solubility of hydrophobic compounds.[9]

  • Amorphous Dispersions: Converting the crystalline API into a higher-energy amorphous form, stabilized within a polymer matrix, can improve apparent solubility and dissolution.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. This classification is a powerful tool for predicting a drug's in vivo absorption characteristics. Determining the solubility of this compound is the first step in placing it within the BCS framework, which informs the level of clinical testing required to support formulation changes.

G Sol Is Solubility High? Perm Is Permeability High? Sol->Perm Yes BCS2 BCS Class II (Low Sol, High Perm) -> Formulation is Key Sol->BCS2 No BCS1 BCS Class I (High Sol, High Perm) -> High Bioavailability Perm->BCS1 Yes BCS3 BCS Class III (High Sol, Low Perm) -> Permeation is Key Perm->BCS3 No BCS4 BCS Class IV (Low Sol, Low Perm) -> Significant Challenges

Figure 3: The role of solubility as a primary decision point in the Biopharmaceutics Classification System (BCS).

Conclusion

While publicly available experimental solubility data for This compound is limited, a robust scientific understanding can be constructed. Its amphoteric nature strongly implies a pH-dependent solubility profile, with an anticipated low intrinsic solubility for the zwitterionic form. The established protocols, particularly the shake-flask method, provide a clear path for the precise experimental determination of this critical parameter. The insights gained from such studies will be paramount for guiding formulation development, predicting bioavailability, and ultimately determining the therapeutic viability of this compound. Researchers are strongly advised to conduct these foundational experiments to move beyond theoretical predictions and build a solid data-driven development program.

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A Comprehensive Technical Guide to the Melting Point of 4-(Piperazin-1-ylmethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the melting point of 4-(piperazin-1-ylmethyl)benzoic acid, with a primary focus on its N-methylated derivative, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a critical intermediate in the synthesis of the renowned anti-cancer drug, Imatinib. This document clarifies the distinction between the free base and its dihydrochloride salt, presents available melting point data, and elucidates the underlying scientific principles that govern this key physicochemical property. Furthermore, it offers a detailed, field-proven protocol for accurate melting point determination, addressing the pivotal roles of purity and potential polymorphism. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis, characterization, and quality control of this pharmaceutically significant compound.

Introduction: Identifying the Compound of Interest

The query "this compound" can refer to a molecule without substitution on the piperazine ring. However, in the context of pharmaceutical development, the more prominent and extensively documented compound is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS No. 106261-48-7). This derivative is a vital precursor in the industrial synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Given its significance, this guide will concentrate on this N-methylated analogue and its common salt form.

The free base is often described as a white crystalline powder.[2] For practical applications in synthesis and purification, it is frequently converted to its dihydrochloride salt, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS No. 106261-49-8).[3][4][5] This salt form generally exhibits enhanced stability and solubility in certain solvents, facilitating its handling and purification.[5]

Below is the chemical structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid:

Caption: Chemical structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

Melting Point Data: A Tale of Two Forms

A critical distinction arises when examining the melting point of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid: the available data for the free base is sparse and often predictive, whereas the dihydrochloride salt is well-characterized with a consistent, experimentally determined melting point range.

CompoundCAS NumberFormReported Melting Point (°C)Data Type
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid 106261-48-7Free Base310-312Predicted
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 106261-49-8Dihydrochloride Salt305-307Experimental
309-311Experimental

Table 1: Summary of Reported Melting Point Data.

The lack of a definitive experimental melting point for the free base in readily available literature suggests that it may be less commonly isolated and characterized in its solid state for quality control purposes, with preference given to the more stable and crystalline dihydrochloride salt. The high melting points of both forms are indicative of strong intermolecular forces, likely due to the presence of the carboxylic acid and the tertiary amines, which can participate in hydrogen bonding and ionic interactions.

Scientific Integrity: Factors Influencing Melting Point

The melting point is a fundamental thermal property that provides insights into the purity and identity of a crystalline solid. For a pharmaceutical intermediate like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, an accurate and reproducible melting point is a critical quality attribute.

The Impact of Purity

The presence of impurities disrupts the crystal lattice of a solid, typically leading to a depression of the melting point and a broadening of the melting range . This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry. Impurities introduced during synthesis, such as unreacted starting materials or by-products, can significantly affect the observed melting point. Several synthetic routes for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and its dihydrochloride salt have been documented, each with a unique impurity profile that must be considered.[6][7]

The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid were identified, it is a common phenomenon for active pharmaceutical ingredients (APIs) and their intermediates. The conditions of crystallization, such as the solvent used, cooling rate, and agitation, can influence which polymorphic form is obtained. Therefore, variations in the manufacturing process could potentially lead to different crystalline forms with different melting points.

Experimental Protocol: Accurate Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride using the capillary method with a modern melting point apparatus.

Materials and Equipment
  • Sample of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (finely powdered and dried)

  • Melting point capillaries (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a drying oven at an appropriate temperature (e.g., 60-80 °C) under vacuum for several hours, or by storing it in a desiccator over a suitable drying agent.

    • If the sample is not already a fine powder, gently grind it using a mortar and pestle.

  • Loading the Capillary Tube:

    • Place a small amount of the powdered sample on a clean, dry watch glass.

    • Invert the open end of a melting point capillary and tap it into the powder to collect a small amount of the sample.

    • To pack the sample into the sealed end of the capillary, gently tap the bottom of the capillary on a hard surface or drop it through a long glass tube.

    • The packed sample height should be approximately 2-3 mm.

  • Melting Point Determination:

    • Rapid Determination (Optional but Recommended):

      • Place the loaded capillary into the melting point apparatus.

      • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

      • Insert a new capillary with the sample.

      • Set a slow heating rate of 1-2 °C/min.

      • Observe the sample closely through the magnifying lens.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting).

      • Record the temperature at which the last solid particle melts (the completion of melting).

      • The two temperatures constitute the melting range.

  • Data Recording and Interpretation:

    • A sharp melting range (e.g., 0.5-2 °C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

    • Repeat the accurate determination at least twice to ensure reproducibility.

The workflow for this protocol is illustrated in the diagram below:

G A Sample Preparation (Drying & Grinding) B Load Capillary Tube A->B C Rapid Heating (Approximate MP) B->C D Cool Apparatus C->D E Slow Heating (1-2°C/min) D->E F Record Onset of Melting E->F G Record Completion of Melting F->G H Analyze Melting Range G->H

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a crucial parameter for its identification and quality assessment, particularly in the context of its role as a key pharmaceutical intermediate. While experimental data for the free base is not widely reported, its dihydrochloride salt is well-characterized with a melting point in the range of 305-307 °C . This technical guide has underscored the importance of distinguishing between these two forms and has detailed the critical influence of purity and potential polymorphism on melting point determination. By following the provided, robust experimental protocol, researchers and drug development professionals can ensure the accurate and reliable characterization of this vital compound, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS 106261-49-8. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-(Piperazin-1-ylmethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural confirmation of the compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.

Introduction

This compound is a bifunctional molecule incorporating a benzoic acid moiety and a piperazine ring linked by a methylene bridge. This structural arrangement makes it a valuable building block in the synthesis of pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will walk you through the expected spectroscopic signatures of this compound and the rationale behind their interpretation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features of this compound and the logical workflow for its characterization.

cluster_0 Molecular Structure cluster_1 Spectroscopic Analysis Workflow This compound This compound C₁₂H₁₆N₂O₂ M.W.: 220.27 g/mol NMR NMR Spectroscopy (¹H & ¹³C) mol Data Data Interpretation & Structural Confirmation NMR->Data Proton & Carbon Environment IR IR Spectroscopy IR->Data Functional Groups MS Mass Spectrometry MS->Data Molecular Weight & Fragmentation M [M+H]⁺ m/z 221 F1 m/z 91 (Tropylium ion) M->F1 Loss of piperazinyl -methylamine F2 m/z 135 (Piperazinylmethyl cation) M->F2 Loss of C₇H₅O₂ F3 m/z 85 (Piperazinyl cation) F2->F3 Loss of CH₂

1H NMR spectrum of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Piperazin-1-ylmethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation of this compound and related molecules.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety, a flexible piperazine ring, and a benzylic methylene bridge. Its structure makes it a valuable building block in medicinal chemistry; for instance, the closely related derivative 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy[1][2]. Given its pharmaceutical relevance, unambiguous structural verification is paramount.

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, offering field-proven insights into sample preparation, data acquisition, and spectral analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. The structure of this compound contains seven distinct proton environments, as illustrated below.

Caption: Molecular structure with unique proton environments labeled (Hₐ-H₉).
  • Hₐ: The acidic proton of the carboxylic acid group (-COOH).

  • Hₑ, Hₑ: The two aromatic protons ortho to the carboxylic acid group. They are chemically equivalent due to symmetry.

  • Hₒ, Hₒ: The two aromatic protons ortho to the methylene bridge. They are also equivalent.

  • Hₐ: The two protons of the benzylic methylene bridge (-CH₂-).

  • Hₑ, Hₑ: The four protons on the two piperazine carbons adjacent to the methylene-linked nitrogen.

  • Hₒ, Hₒ: The four protons on the two piperazine carbons adjacent to the secondary amine nitrogen.

  • H₉: The proton of the secondary amine group (-NH-).

Scientific Principles and Experimental Design

The predicted spectrum is grounded in the fundamental principles of chemical shift, spin-spin coupling, and integration. The choice of experimental parameters, particularly the solvent, is critical for a molecule with both acidic and basic functional groups.

Causality of Experimental Choices: Solvent Selection

The presence of exchangeable protons (Hₐ and H₉) dictates the choice of solvent. These protons can undergo rapid chemical exchange with protons from the solvent or trace water, which can lead to signal broadening or disappearance.

  • Aprotic Polar Solvents (Recommended): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[3] It is a good solvent for polar compounds and, being aprotic, it forms hydrogen bonds with the -COOH and -NH protons. This slows down the rate of intermolecular proton exchange, resulting in sharper, more easily observable signals for Hₐ and H₉.

  • Aprotic Nonpolar Solvents: Deuterated chloroform (CDCl₃) is a common NMR solvent but may be less suitable here.[3] Solubility could be limited, and the exchangeable proton signals are often very broad or absent unless the sample is exceptionally pure and dry.

  • Protic Solvents (for Confirmatory Experiments): Deuterium oxide (D₂O) is invaluable for confirming the identity of exchangeable protons.[4] Adding a drop of D₂O to the DMSO-d₆ solution will cause the Hₐ and H₉ protons to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals corresponding to Hₐ and H₉ will disappear, confirming their assignment.[5]

Theoretical Spectral Analysis
  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton.

    • Hₐ (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. It is expected to appear as a broad singlet at a very high chemical shift, typically δ 10-13 ppm .[6][7][8]

    • Hₑ & Hₒ (Aromatic): Protons on an aromatic ring are deshielded by the ring current effect and typically resonate between δ 7-8 ppm. The protons ortho to the electron-withdrawing carboxylic acid group (Hₑ) will be further downfield than those ortho to the electron-donating alkyl substituent (Hₒ).[9][10][11] We predict two distinct doublets in this region.

    • Hₐ (Benzylic -CH₂-): These protons are adjacent to both an aromatic ring and a nitrogen atom, which deshields them. Their signal is expected in the range of δ 3.5-4.5 ppm .[12][13][14]

    • Hₑ & Hₒ (Piperazine): These aliphatic protons will appear in the upfield region, typically δ 2.5-3.5 ppm . The two sets of protons are in different chemical environments; those closer to the benzylic group (Hₑ) will likely be slightly further downfield than those adjacent to the NH group (Hₒ).[15][16] Due to the chair conformation of the piperazine ring, these signals often appear as broad multiplets at room temperature.[17]

    • H₉ (-NH-): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. In DMSO-d₆, it often appears as a broad signal in the aliphatic region.

  • Spin-Spin Coupling (J): This phenomenon, which splits signals into multiplets, arises from the interaction of non-equivalent protons on adjacent carbons.

    • Aromatic Protons: The para-substitution pattern results in an AA'BB' system. Hₑ will be split by the adjacent Hₒ, appearing as a doublet. Similarly, Hₒ will be split by Hₑ, also appearing as a doublet. The typical ortho coupling constant (³J) in a benzene ring is 7-9 Hz.

    • Piperazine Protons: The signals for Hₑ and Hₒ are often complex multiplets due to coupling with each other. At room temperature, conformational averaging can lead to signal broadening, sometimes obscuring the fine coupling details.[18][19]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the distinct protons is: Hₐ : Hₑ : Hₒ : Hₐ : Hₑ : Hₒ : H₉ = 1 : 2 : 2 : 2 : 4 : 4 : 1.

Experimental Protocol Workflow

A self-validating protocol ensures reproducibility and accuracy. The following workflow is recommended for acquiring a high-quality ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis a 1. Weigh ~5-10 mg of This compound b 2. Transfer to a clean, dry NMR tube a->b c 3. Add ~0.6 mL of DMSO-d₆ containing 0.03% TMS b->c d 4. Cap and vortex until fully dissolved c->d e 5. Insert sample and lock on the deuterium signal of DMSO-d₆ d->e f 6. Shim the magnetic field for optimal homogeneity e->f g 7. Acquire ¹H spectrum (e.g., 16 scans, 5s relaxation delay) f->g h 8. Apply Fourier Transform, phase correction, and baseline correction g->h i 9. Calibrate spectrum to TMS at 0.00 ppm h->i j 10. Integrate signals and analyze chemical shifts/multiplicities i->j k 11. (Optional) Add D₂O and re-acquire to identify exchangeable protons j->k

Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on the principles outlined, the following table summarizes the predicted ¹H NMR spectrum of this compound in DMSO-d₆.

Signal LabelAssigned ProtonsPredicted δ (ppm)MultiplicityIntegration
Hₐ-COOH ~12.5Broad Singlet1H
HₑAr-H (ortho to COOH)~7.9Doublet (d)2H
HₒAr-H (ortho to CH₂)~7.4Doublet (d)2H
Hₐ-CH₂ -N~3.6Singlet (s)2H
Hₑ, HₒPiperazine -CH₂ -~2.3 - 2.8Broad Multiplet8H
H₉-NH VariableBroad Singlet1H

Narrative Spectral Analysis (from Downfield to Upfield):

  • δ ~12.5 ppm (Hₐ, 1H, Broad Singlet): The furthest downfield signal is unambiguously assigned to the carboxylic acid proton. Its significant deshielding and characteristically broad appearance are due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O.[6]

  • δ ~7.9 ppm (Hₑ, 2H, Doublet): This doublet corresponds to the two aromatic protons ortho to the strongly electron-withdrawing carboxylic acid group. The signal is split into a doublet by coupling to the adjacent Hₒ protons.

  • δ ~7.4 ppm (Hₒ, 2H, Doublet): This upfield aromatic doublet is assigned to the two protons ortho to the methylene bridge. They are less deshielded than Hₑ. This signal is also a doublet due to coupling with Hₑ.

  • δ ~3.6 ppm (Hₐ, 2H, Singlet): This sharp singlet is characteristic of the benzylic methylene protons. While adjacent to the piperazine ring, there is no proton on the neighboring nitrogen atom to cause splitting, hence it appears as a singlet.

  • δ ~2.3 - 2.8 ppm (Hₑ, Hₒ, 8H, Broad Multiplet): This broad, complex signal represents all eight protons of the piperazine ring. The two distinct sets of methylene groups (Hₑ and Hₒ) have slightly different chemical shifts, but at room temperature, they often overlap and are broadened due to the ring's conformational dynamics (chair-chair interconversion).[17][19]

  • Variable δ (H₉, 1H, Broad Singlet): The secondary amine proton signal is often broad and its position can vary. It is typically found within the aliphatic region and can be confirmed by its disappearance after a D₂O exchange.[5]

Conclusion

The ¹H NMR spectrum of this compound provides a distinct set of signals that, when analyzed systematically, allows for complete structural confirmation. The key diagnostic features include the far downfield carboxylic acid proton, the characteristic AA'BB' pattern of the para-substituted aromatic ring, the sharp singlet of the benzylic bridge, and the broad multiplet of the piperazine ring protons. The strategic use of DMSO-d₆ as a solvent and D₂O as an exchange reagent constitutes a robust, self-validating protocol for an unambiguous assignment of all proton resonances. This guide provides the foundational knowledge for researchers to confidently utilize ¹H NMR for the quality control and structural verification of this important pharmaceutical intermediate.

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperazin-1-ylmethyl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active compounds, such as the targeted cancer therapy agent Imatinib.[1] A thorough understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and the rational design of new molecular entities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a detailed analysis of the predicted ¹³C NMR chemical shifts for this compound, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures.

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR characteristics of this compound. The causality behind chemical shift assignments will be explained, and a best-practice protocol for acquiring high-quality ¹³C NMR spectra is provided.

Molecular Structure and Predicted ¹³C NMR Spectrum

The chemical structure of this compound comprises a para-substituted benzene ring, a carboxylic acid group, a benzylic methylene bridge, and a piperazine ring. The electronic environment, and thus the ¹³C NMR chemical shift, of each carbon atom is influenced by its immediate neighbors and the overall electronic landscape of the molecule.

Diagram: Molecular Structure of this compound with Carbon Atom Numbering

Caption: Numbering scheme for the carbon atoms in this compound.

Based on established chemical shift ranges and substituent effects, a predicted ¹³C NMR spectrum can be constructed.[2][3][4] The expected chemical shifts are summarized in the table below.

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C7Carboxylic Acid165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms.[2][3][5]
C1Aromatic (Quaternary)128 - 132This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the substituent effect of the -COOH group.[5]
C4Aromatic (Quaternary)140 - 145The ipso-carbon attached to the electron-donating piperazin-1-ylmethyl group will be shifted downfield.
C2, C6Aromatic (CH)129 - 131These carbons are ortho to the carboxylic acid group and are expected to have similar chemical shifts due to molecular symmetry.[5]
C3, C5Aromatic (CH)115 - 125These carbons are meta to the carboxylic acid group and ortho to the piperazin-1-ylmethyl group, and are expected to be shielded.
C8Benzylic (CH₂)60 - 65Benzylic carbons typically appear in this region. The adjacent nitrogen atom causes a downfield shift.[2][3]
C9, C12Piperazine (CH₂)52 - 56These carbons are adjacent to the benzylic methylene group and will be influenced by its electronic environment.
C10, C11Piperazine (CH₂)45 - 50These carbons are further from the benzene ring and are expected to be in a more shielded environment, similar to other piperazine derivatives.[6][7]

Detailed Analysis of Chemical Shift Assignments

Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carboxylic acid group is an electron-withdrawing group, while the piperazin-1-ylmethyl group is an electron-donating group.

  • C1 and C4 (Quaternary Carbons): These carbons do not have any directly attached protons and are therefore expected to show weaker signals in a proton-decoupled ¹³C NMR spectrum.[2][3] C4, being attached to the electron-donating group, is expected to be more deshielded (further downfield) than C1.

  • C2, C6 and C3, C5 (Protonated Aromatic Carbons): Due to the para-substitution pattern, the molecule possesses a plane of symmetry. Consequently, C2 and C6 are chemically equivalent, as are C3 and C5. The carbons ortho to the electron-withdrawing carboxylic acid group (C2, C6) will be deshielded relative to the carbons ortho to the electron-donating group (C3, C5).

Carboxylic Acid Carbon (C7)

The carbonyl carbon of the carboxylic acid group (C7) is expected to have the largest chemical shift (most downfield) in the spectrum. This is due to the strong deshielding effect of the two highly electronegative oxygen atoms.[2][3][5] Its typical chemical shift range is between 165 and 190 ppm.[2][3]

Benzylic Methylene Carbon (C8)

The benzylic carbon (C8) is attached to both the aromatic ring and the nitrogen of the piperazine ring. Its chemical shift is expected to be in the range of 40-55 ppm for a typical benzylic carbon, but the presence of the adjacent electronegative nitrogen atom will cause a further downfield shift into the 60-65 ppm range.[2][3]

Piperazine Ring Carbons (C9-C12)

The piperazine ring will exhibit two distinct signals due to the symmetry of the ring.

  • C9 and C12: These carbons are directly bonded to the nitrogen atom that is also attached to the benzylic methylene group. They are expected to be in a similar chemical environment and therefore have the same chemical shift.

  • C10 and C11: These carbons are adjacent to the secondary amine nitrogen of the piperazine ring. They are also chemically equivalent. The chemical shifts of piperazine ring carbons are sensitive to the substituents on the nitrogen atoms.[6][7][8]

Diagram: Workflow for ¹³C NMR Spectrum Prediction

G A Identify Functional Groups (Aromatic, COOH, Piperazine, Benzylic) B Consult General Chemical Shift Tables A->B C Analyze Substituent Effects (Electron Withdrawing/Donating) A->C D Consider Molecular Symmetry A->D E Predict Chemical Shift Ranges for Each Carbon B->E C->E D->E F Assign Predicted Signals to Specific Carbons E->F G Compare with Data from Analogous Structures G->F

Caption: Logical workflow for the prediction of ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, unambiguous ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation
  • Solvent Selection: A deuterated solvent is required to provide a lock signal for the NMR spectrometer. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the good solubility of the zwitterionic this compound. Methanol-d₄ or a mixture of D₂O and an organic solvent can also be considered. The choice of solvent can slightly influence the chemical shifts.[9]

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2][3] A small amount can be added to the sample, or the residual solvent peak can be used as a secondary reference.

NMR Spectrometer Setup and Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve good signal dispersion.

  • Probe: A standard broadband or dual-channel probe is suitable for ¹³C NMR acquisition.

  • Temperature: The experiment should be conducted at a constant temperature, typically 25 °C (298 K), to ensure reproducibility.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.

    • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of expected ¹³C chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is particularly important for quantitative analysis and for observing quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required) and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Advanced NMR Experiments (for Unambiguous Assignment)

For definitive assignment of all carbon signals, especially the closely spaced aromatic signals, two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for distinguishing between quaternary carbons (which will not show a correlation) and protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

Diagram: Experimental Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A1 Dissolve Sample in Deuterated Solvent A2 Add Internal Standard (TMS) A1->A2 B1 Setup Spectrometer Parameters A2->B1 B2 Acquire 1D ¹³C Spectrum B1->B2 B3 Acquire 2D NMR Spectra (HSQC, HMBC) B2->B3 C1 Fourier Transform & Phasing B3->C1 C2 Reference Spectrum C1->C2 C3 Peak Picking & Assignment C2->C3

Caption: Step-by-step workflow for the experimental determination of ¹³C NMR spectra.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint of its molecular structure. A detailed analysis, based on fundamental principles and comparative data, allows for a confident prediction and assignment of the chemical shifts for all carbon atoms. The aromatic region will display four signals (two for quaternary carbons and two for protonated carbons), while the aliphatic region will show signals for the benzylic methylene and the two distinct pairs of carbons in the piperazine ring. The carboxylic acid carbon will be the most deshielded signal in the spectrum. For unambiguous assignment, particularly of the aromatic carbons, 2D NMR techniques such as HSQC and HMBC are indispensable. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reliable ¹³C NMR data for this important synthetic intermediate.

References

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An In-Depth Technical Guide to the Mass Spectrometry of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(Piperazin-1-ylmethyl)benzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] The methodologies and principles discussed herein are tailored for researchers, scientists, and professionals in drug development who require robust and reliable analytical characterization of this and structurally similar molecules.

Introduction: The Analytical Significance of this compound

This compound (Molecular Formula: C₁₂H₁₆N₂O₂, Monoisotopic Mass: 220.1212 Da) is a zwitterionic compound featuring a basic piperazine moiety and an acidic carboxylic acid group.[3] This dual functionality makes it an interesting candidate for mass spectrometry, while also presenting specific analytical challenges. Its role as a pharmaceutical intermediate necessitates precise methods for identification, quantification, and impurity profiling to ensure the quality and safety of final drug products.[4] This guide will elucidate the principles of ionization, predict fragmentation pathways, and provide actionable protocols for its analysis.

Compound Properties at a Glance
PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂[3]
Molecular Weight220.27 g/mol [5]
Monoisotopic Mass220.121177757 Da[5]
IUPAC NameThis compound[3]

Part 1: Foundational Principles & Method Development

The unique zwitterionic nature of this compound dictates the strategic choices for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Ionization Source Selection: ESI as the Method of Choice

Electrospray Ionization (ESI) is the premier technique for analyzing polar and ionizable molecules like this compound.[6][7] ESI is a "soft ionization" method, meaning it imparts minimal energy to the analyte, which typically keeps the parent molecule intact, a crucial requirement for accurate molecular weight determination.[6]

  • Causality: The compound's structure contains two key ionizable sites:

    • The Piperazine Ring: The nitrogen atoms in the piperazine ring are basic and readily accept a proton (H⁺) in an acidic mobile phase, forming a positively charged ion, [M+H]⁺.

    • The Carboxylic Acid Group: The benzoic acid moiety is acidic and easily loses a proton in a basic or neutral mobile phase to form a negatively charged ion, [M-H]⁻.

This adaptability allows for analysis in both positive and negative ion modes, providing complementary structural information. Atmospheric Pressure Chemical Ionization (APCI) is less suitable as it is optimized for less polar compounds.[4]

Experimental Protocol: Sample & Mobile Phase Preparation

A robust LC-MS method begins with meticulous sample and mobile phase preparation.[8] The goal is to ensure complete dissolution of the analyte and promote efficient ionization.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of methanol and water.

    • From the stock solution, create a working solution of 10 µg/mL by diluting with the initial mobile phase composition.

  • Mobile Phase for Positive Ion Mode ([M+H]⁺):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid serves as a proton source, promoting the formation of the [M+H]⁺ ion in the ESI source, which significantly enhances the signal intensity.[7]

  • Mobile Phase for Negative Ion Mode ([M-H]⁻):

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: Ammonium acetate creates a neutral to slightly basic pH environment that facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion.

LC-MS Workflow Diagram

The following diagram illustrates a standard workflow for the analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock 1. Prepare Stock (1 mg/mL) Working 2. Dilute to Working (10 µg/mL) Stock->Working Injection 3. Inject Sample Working->Injection Column 4. C18 Column Separation Injection->Column Gradient Gradient Elution (Water/ACN + Modifier) Column->Gradient ESI 5. ESI Source Gradient->ESI Analyzer 6. Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector 7. Detector Analyzer->Detector Data 8. Data Acquisition & Processing Detector->Data

Caption: General LC-MS workflow for small molecule analysis.

Part 2: Elucidating Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, the proton localizes on the most basic site, which is one of the nitrogen atoms of the piperazine ring. The precursor ion will have an m/z of approximately 221.13.

  • Primary Fragmentation Pathway: Benzylic Cleavage The most common and energetically favorable fragmentation for protonated benzylamines is the cleavage of the C-N bond between the benzyl group and the piperazine nitrogen.[9][10][11] This dissociation is charge-driven and results in stable fragment ions.

    • Loss of Neutral Piperazine: Cleavage can result in the formation of a benzyl cation at m/z 91 .

    • Formation of Piperazinylmethyl Cation: Alternatively, the charge can be retained by the piperazine-containing fragment, leading to a prominent ion at m/z 129 ([C₇H₁₃N₂]⁺).

  • Secondary Fragmentation: Piperazine Ring Opening The piperazine ring itself can undergo fragmentation, often leading to the loss of ethyleneimine or related fragments.[12][13] This typically produces a series of lower mass ions that are characteristic of the piperazine core structure. For example, fragment ions at m/z 70 and m/z 56 are common signatures for piperazine ring cleavage.[13]

Positive_Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Piperazine Ring Fragmentation Parent [M+H]⁺ m/z 221.13 Frag91 Benzyl Cation m/z 91.05 Parent->Frag91 - C₅H₁₀N₂ (Neutral Loss) Frag129 Piperazinylmethyl Cation m/z 129.11 Parent->Frag129 - C₇H₅O₂ (Neutral Loss) Frag70 m/z 70.07 Frag129->Frag70 Ring Opening Frag56 m/z 56.06 Frag70->Frag56 - CH₂

Caption: Predicted fragmentation of [M+H]⁺ for this compound.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, deprotonation occurs at the carboxylic acid, forming a carboxylate anion with a precursor m/z of approximately 219.11.

  • Primary Fragmentation Pathway: Decarboxylation The most characteristic fragmentation for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), which corresponds to a mass loss of 44 Da.[14][15] This is a highly favorable process that results in a very stable phenyl anion derivative.

    • This will produce a major fragment ion at m/z 175 ([M-H-CO₂]⁻).

  • Intriguing Re-adduct Formation: Under certain conditions within a high-resolution mass spectrometer, the decarboxylated product anion can capture a background CO₂ molecule, which can lead to the reappearance of the precursor ion signal even at higher collision energies. This phenomenon provides a deeper understanding of the gas-phase chemistry involved.[14]

Negative_Fragmentation Parent [M-H]⁻ m/z 219.11 Frag175 [M-H-CO₂]⁻ m/z 175.12 Parent->Frag175 - CO₂ (44 Da) Readduct CO₂ Re-adduct m/z 219.11 Frag175->Readduct + Background CO₂

Caption: Predicted fragmentation of [M-H]⁻ for this compound.

Part 3: Quantitative Analysis using LC-MS/MS

For quantitative applications, such as pharmacokinetic studies or impurity monitoring, a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the gold standard due to its superior sensitivity and selectivity.[16]

Protocol for MRM Method Development
  • Analyte Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum parent ion signal ([M+H]⁺ at m/z 221.1).

  • Fragment Ion Selection: Perform a product ion scan on the precursor m/z 221.1. Select the most intense and stable fragment ions for MRM transitions. Based on the predicted fragmentation, promising candidates are m/z 129.1 and m/z 91.0.

  • Collision Energy Optimization: For each selected MRM transition, ramp the collision energy (CE) to find the value that produces the maximum fragment ion intensity. This is a critical step for maximizing sensitivity.

  • Chromatography: Develop a rapid LC gradient that provides a sharp, symmetrical peak for the analyte, ensuring it is well-separated from any matrix components.[8]

  • Validation: Validate the method according to relevant guidelines (e.g., ICH M10), assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effect.[17]

Example MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Proposed TransitionUse Case
221.1129.1[M+H]⁺ → [Piperazinylmethyl]⁺Quantifier: Typically the most intense and specific transition.
221.191.0[M+H]⁺ → [Benzyl]⁺Qualifier: Used for identity confirmation; ratio to quantifier should be constant.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is straightforward when leveraging its inherent chemical properties. ESI in positive ion mode provides the most structurally informative data and the highest sensitivity for quantification. A thorough understanding of the predictable fragmentation pathways—dominated by benzylic cleavage and decarboxylation—is key to developing robust, specific, and reliable analytical methods. When reporting data, it is crucial to follow established guidelines to ensure clarity, reproducibility, and regulatory compliance.[18][19][20] This includes detailing sample preparation, instrument parameters, and the rationale for method choices, thereby upholding the principles of scientific integrity.

References

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FT-IR analysis of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 4-(Piperazin-1-ylmethyl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: Contextualizing the Analysis

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory formality; it is the bedrock of safety, efficacy, and reproducibility. This compound is a pivotal intermediate, notably in the synthesis of groundbreaking kinase inhibitors like Imatinib, which has transformed the treatment of specific cancers.[1][2][3][4] Its molecular architecture, featuring a carboxylic acid, a tertiary amine-containing piperazine ring, and a para-substituted benzene ring, presents a rich tapestry of functional groups.[5] Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an indispensable first-line technique for its structural confirmation and quality control. It is rapid, non-destructive, and exquisitely sensitive to the vibrational signatures of the covalent bonds that define this molecule's identity.

This guide eschews a generic procedural outline. Instead, it offers a holistic analytical strategy, grounded in first principles and practical expertise. We will explore not just how to acquire a spectrum, but why specific sample handling techniques are chosen, what each vibrational band signifies, and how to interpret the resulting data with confidence.

Chapter 1: The Foundational Principles of FT-IR Spectroscopy

At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a sample.[6] Molecules are not static; their covalent bonds are in constant motion, undergoing stretching and bending vibrations at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs that radiation. An FT-IR spectrometer passes a broad range of IR light through the sample and measures which frequencies are absorbed.[6][7] The resulting FT-IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which is directly proportional to the frequency of the light.[8][9]

This spectrum is effectively a molecular fingerprint. It can be broadly divided into two key regions:

  • The Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): Absorptions in this higher-energy region are characteristic of specific bond types and functional groups (e.g., O-H, C=O, N-H).[7][8] These bands are often well-defined and are the first point of analysis for identifying the key chemical moieties present.

  • The Fingerprint Region (~1500 cm⁻¹ to 400 cm⁻¹): This region contains a complex pattern of overlapping signals arising from a multitude of single-bond stretches, bending vibrations, and other skeletal motions.[8][9] While difficult to assign individually, the overall pattern is unique to a specific molecule, making it invaluable for confirming identity by matching against a reference spectrum.[6][7]

Chapter 2: The Analytical Workflow: From Sample to Spectrum

The validity of any spectral interpretation is contingent upon the quality of the acquired data. This chapter details two robust, field-proven protocols for the , a white crystalline powder, explaining the rationale behind each choice.[1][2]

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Data Processing & Reporting Sample Receive Solid Sample: This compound Prep_Choice Choose Method Sample->Prep_Choice ATR_Path ATR Method Prep_Choice->ATR_Path Speed & Ease KBr_Path KBr Pellet Method Prep_Choice->KBr_Path High Resolution Instrument_Setup Instrument Setup (Purge, Diagnostics) ATR_Path->Instrument_Setup KBr_Path->Instrument_Setup Background_Scan Acquire Background Spectrum (Empty ATR or Blank KBr) Instrument_Setup->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Process Process Data (Baseline Correction, Normalization) Sample_Scan->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Validate Validation (Compare to Reference) Interpret->Validate Report Generate Report Validate->Report

Caption: Overall workflow for FT-IR analysis.

Method A: Attenuated Total Reflectance (ATR) - The Modern Workhorse

ATR is the dominant technique for solid and liquid analysis due to its speed and minimal sample preparation.[10] It is ideal for rapid quality control and routine identification.

Causality: The ATR technique relies on the principle of total internal reflection within a high refractive index crystal (commonly diamond).[11][12] The IR beam reflects internally, creating an "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal surface.[12][13] The sample absorbs energy from this wave at its characteristic frequencies, attenuating the reflected beam and generating the spectrum.[11] The necessity for firm, uniform contact cannot be overstated; air gaps will severely degrade signal intensity.

Experimental Protocol: ATR-FTIR

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and its internal environment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the IR region.[14]

  • Crystal Cleaning: Meticulously clean the ATR crystal surface (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by acquiring a background spectrum of the empty crystal; it should be a flat line.

  • Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This is a critical self-validating step that measures the instrument, atmosphere, and crystal response, which will be ratioed out from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is essential for a high-quality spectrum.[13]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Post-Measurement: Release the pressure clamp, remove the sample, and thoroughly clean the crystal surface as described in Step 2.

Method B: KBr Pellet - The Gold Standard for Transmission

The Potassium Bromide (KBr) pellet method is a traditional transmission technique that, while more labor-intensive, can yield exceptionally high-quality, high-resolution spectra, making it suitable for detailed structural elucidation or reference library creation.

Causality: This method involves intimately mixing a small amount of the solid sample with a dry, IR-transparent salt (KBr) and pressing the mixture into a thin, transparent pellet.[15] The IR beam passes directly through this pellet. The key principles are:

  • Homogeneity: The sample must be uniformly dispersed in the KBr matrix.

  • Particle Size: Both sample and KBr must be ground to a fine powder (less than 2 microns) to minimize scattering of the IR beam (the Christiansen effect), which can distort spectral baselines and peak shapes.[16]

  • Anhydrous Conditions: KBr is hygroscopic.[17] Absorbed water will introduce broad O-H bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring sample features. All tools and materials must be kept scrupulously dry.[15][17]

Experimental Protocol: KBr Pellet

  • Preparation: Gently heat an agate mortar and pestle under a heat lamp or in an oven to ensure they are completely dry. Keep high-purity, spectroscopy-grade KBr powder in a desiccator or drying oven until immediately before use.[18]

  • Weighing: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of dry KBr powder. The sample-to-KBr ratio of ~1:100 is crucial for achieving optimal peak intensities.[15][19]

  • Grinding & Mixing: In the dry agate mortar, thoroughly grind the KBr and sample together for several minutes until the mixture is a homogenous, fine powder. Work quickly to minimize moisture absorption from the atmosphere.[17][19]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a vacuum to the die to remove trapped air and moisture.[18] Gradually apply pressure up to 8-10 tons and hold for several minutes.[18][19]

  • Pellet Examination: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or improper pressing and will yield a poor spectrum.

  • Data Acquisition: Place the KBr pellet into a sample holder in the spectrometer's beam path. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum using similar parameters to the ATR method.

Chapter 3: Spectral Interpretation of this compound

The interpretation of the spectrum is a systematic process of assigning observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Caption: Structure of this compound.

The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3300 - 2500Carboxylic Acid: O-H StretchStrong, Very BroadThe extreme broadness is due to strong intermolecular hydrogen bonding (dimer formation). This band will overlap with C-H stretching bands.[20][21][22]
~3050 - 3010Aromatic Ring: C-H StretchMedium to WeakAppears as sharp, smaller peaks on the shoulder of the broad O-H band.
~2980 - 2800Aliphatic (Piperazine, -CH₂-): C-H StretchMediumMultiple bands are expected from symmetric and asymmetric stretching of the methylene groups.
1760 - 1690Carboxylic Acid: C=O StretchVery Strong, SharpThis is one of the most intense and diagnostic peaks in the spectrum. Its position can be affected by conjugation and hydrogen bonding.[20][22][23]
~1610, ~1580, ~1500Aromatic Ring: C=C Ring StretchMedium to StrongThe presence of multiple bands in this region is characteristic of an aromatic ring.
~1450Aliphatic (Piperazine, -CH₂-): C-H Bend (Scissoring)MediumBending vibration of the methylene groups.
1440 - 1395Carboxylic Acid: O-H BendMedium, BroadIn-plane bending, may be coupled with C-H bending modes.[20]
1320 - 1210Carboxylic Acid: C-O StretchStrongStretching of the carbon-oxygen single bond, often coupled with O-H bending.[20]
~1250 - 1020Tertiary Amine (Piperazine): C-N StretchMedium to StrongComplex region with multiple C-N stretching vibrations from the piperazine ring.
~860 - 800Aromatic Ring: C-H Out-of-Plane BendStrongA strong band in this region is highly indicative of 1,4- (para) disubstitution on a benzene ring.
Detailed Analysis:
  • The Carboxylic Acid Signature: The most unmistakable feature will be the extremely broad O-H stretching absorption spanning from 3300 to 2500 cm⁻¹. This is the classic signature of a hydrogen-bonded carboxylic acid dimer.[20][22] Superimposed on this broad feature will be the sharper C-H stretching peaks. The second key confirmation is the very strong and sharp carbonyl (C=O) peak between 1760-1690 cm⁻¹.[20] Its exact position provides clues: conjugation with the benzene ring tends to lower the frequency.

  • The Aromatic and Aliphatic C-H Region: Just above 3000 cm⁻¹, weak to medium peaks for the aromatic C-H stretches are expected. Immediately below 3000 cm⁻¹, a more intense and complex set of bands will appear, corresponding to the asymmetric and symmetric C-H stretching of the methylene groups in the piperazine ring and the benzyl methylene bridge.

  • The Fingerprint Region Breakdown: Below 1600 cm⁻¹, the spectrum becomes more complex but holds critical confirmatory data. The sharp peaks around 1610 and 1500 cm⁻¹ confirm the benzene ring's C=C stretching. The strong C-O stretch of the carboxylic acid will be prominent around 1320-1210 cm⁻¹.[20] The C-N stretches of the tertiary amines in the piperazine ring contribute to bands in the 1250-1020 cm⁻¹ range.[24] Crucially, a strong absorption between 860-800 cm⁻¹ serves as powerful evidence for the para-substitution pattern on the aromatic ring.

Chapter 4: Ensuring Trustworthiness and Data Integrity

A spectrum is only as reliable as the process used to generate it. To ensure self-validating and trustworthy results:

  • Instrument Qualification: Regularly verify spectrometer performance using certified polystyrene standards. The peak positions should be within the accepted tolerance, confirming the wavenumber accuracy.

  • Background Correction: Always run a fresh background scan before the sample analysis.[25] The laboratory atmosphere can change, and a recent background ensures that atmospheric H₂O and CO₂ are accurately subtracted.

  • Purity Assessment: Be vigilant for unexpected peaks. For instance, a broad band around 3500-3300 cm⁻¹ could indicate the presence of water or an alcohol impurity. An unexpected carbonyl peak could signal a different carboxylic acid or ester impurity.

  • Reference Matching: The ultimate confirmation of identity and purity is to compare the acquired spectrum against a verified reference spectrum of this compound from a spectral library or a previously qualified batch.[6][8] The fingerprint regions must show an exact match.

By adhering to these rigorous protocols and principles of interpretation, FT-IR spectroscopy serves as a powerful, reliable, and efficient tool for the complete structural verification of this compound, upholding the standards of scientific integrity required in modern drug development.

References

  • Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.).
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
  • Attenuated total reflectance (ATR). (n.d.). Anton Paar Wiki.
  • KBr Pellet Method. (n.d.). Shimadzu.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.
  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.
  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets.
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker.
  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM.
  • Attenuated total reflectance. (n.d.). In Wikipedia.
  • Principles of ATR. (n.d.).
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.).
  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). Bruker.
  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem.
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  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (n.d.). PMC - NIH.
  • How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025, August 1).
  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (n.d.). Journal of the American Chemical Society.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2025, March 6).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.).
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  • Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online.
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  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). DergiPark.
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  • FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized... (n.d.). ResearchGate.
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4-(Piperazin-1-ylmethyl)benzoic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 4-(Piperazin-1-ylmethyl)benzoic Acid and its Derivatives

A Foreword on the Structural Landscape

For researchers and professionals in drug development, a comprehensive understanding of a molecule's solid-state architecture is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are all determining factors in the efficacy and viability of a pharmaceutical compound. This guide focuses on this compound, a molecule of significant interest due to its structural relation to key pharmaceutical intermediates.

It is important to note that while the definitive crystal structure of the parent this compound is not publicly available in crystallographic databases as of this writing, a detailed analysis of a closely related derivative, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides profound insights into the expected molecular conformation, packing, and intermolecular interactions. This guide will leverage this well-characterized analogue as a predictive model, supplemented by extensive data on the synthesis of the closely related and pharmaceutically relevant 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, an essential precursor to the anticancer drug Imatinib.[1][2]

This document is structured to provide a comprehensive, research-level understanding, from synthesis and crystallization to in-depth structural analysis and its implications for drug design and development.

Part 1: Synthesis and Crystallization Strategies

The synthesis of this compound and its derivatives is a critical first step towards structural elucidation. The methodologies employed are robust and scalable, reflecting their importance in pharmaceutical manufacturing.

Synthetic Pathway: A Proven Approach

A common and efficient route for synthesizing the core structure of these compounds involves the reaction of a substituted piperazine with a benzoic acid derivative. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is well-documented and typically proceeds via the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[3]

Experimental Protocol: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, combine 4-(chloromethyl)benzoic acid, N-methylpiperazine, a suitable solvent (e.g., water, acetonitrile, or methanol), and an acid binding agent (e.g., potassium hydroxide, sodium carbonate).[3]

  • Reaction Conditions: The molar ratio of reactants is crucial and should be optimized. For example, a common ratio is 1 part 4-(chloromethyl)benzoic acid to 1-5 parts N-methylpiperazine and 0.5-10 parts acid binding agent.[3] The reaction temperature can range from 10°C to 150°C, with reaction times of 0.5 to 5 hours.[3]

  • Workup and Purification: After the reaction is complete, the mixture is cooled. The product can be isolated using techniques such as nanofiltration to remove excess reactants and salts.[3]

  • Salt Formation: To obtain the dihydrochloride salt, hydrogen chloride gas is bubbled through the solution of the free base, leading to the precipitation of the desired product.[3]

  • Isolation: The final product is collected by filtration, washed with a suitable solvent, and dried under vacuum.[3]

This general procedure can be adapted for the synthesis of the parent compound by using piperazine in place of N-methylpiperazine.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Isolation cluster_product Final Product 4_chloromethyl_benzoic_acid 4-(Chloromethyl)benzoic Acid Reaction_Vessel Reaction at 10-150 °C 4_chloromethyl_benzoic_acid->Reaction_Vessel N_methylpiperazine N-Methylpiperazine N_methylpiperazine->Reaction_Vessel Solvent_Base Solvent & Acid Scavenger Solvent_Base->Reaction_Vessel Nanofiltration Nanofiltration Reaction_Vessel->Nanofiltration Crude Product HCl_Gas Introduction of HCl Gas Nanofiltration->HCl_Gas Purified Free Base Filtration Filtration & Drying HCl_Gas->Filtration Precipitate Final_Product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride Filtration->Final_Product

Caption: Workflow for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Crystallization: The Gateway to High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of structural elucidation. For compounds like this compound, several techniques can be employed.

  • Slow Evaporation: This is a widely used method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical and can be guided by the solubility of the compound.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases. The cooling rate must be carefully controlled to promote the growth of single, well-ordered crystals.[4]

  • Slurry Crystallization: This method involves stirring a suspension of the compound in a solvent in which it is sparingly soluble. Over time, the initial solid can dissolve and re-precipitate as more stable, and often larger, crystals.[4]

The synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for which a crystal structure is known, involved crystallization from a solvent, yielding crystals suitable for X-ray analysis.[5]

Part 2: Unveiling the Crystal Structure

The definitive method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction.

The Technique: Single-Crystal X-ray Diffraction

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Diagram of X-ray Crystallography Workflow

Xray_Workflow Single_Crystal High-Quality Single Crystal Diffraction X-ray Diffraction Single_Crystal->Diffraction Xray_Source X-ray Source Xray_Source->Diffraction Detector Detector Diffraction->Detector Diffraction Pattern Data_Processing Data Processing (Unit Cell, Space Group) Detector->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic Acid: An Analogue Study

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals key structural features that are likely to be conserved in the parent compound.[5][6]

Molecular Conformation:

  • The asymmetric unit contains two independent molecules which have essentially the same conformation.[5]

  • The piperazine ring adopts a stable chair conformation.[5][6]

  • There is a notable dihedral angle between the plane of the benzene ring and the four approximately planar carbon atoms of the piperazine ring, measured at 30.8(5)° and 30.6(5)° for the two independent molecules.[5][6]

Crystal Packing and Intermolecular Interactions:

The molecules in the crystal are held together by a network of hydrogen bonds.

  • O-H···O Hydrogen Bonds: The carboxylic acid groups of two adjacent molecules form strong O-H···O hydrogen bonds, creating a classic carboxylic acid dimer with a graph-set notation of R²₂(8).[5][6] This is a very common and stable motif in the crystal structures of carboxylic acids.

  • C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds link these dimers together, forming zigzag chains that propagate through the crystal lattice.[5]

Table 1: Crystallographic Data for 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic Acid

ParameterValue
Molecular FormulaC₁₄H₁₈N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.369(3)
b (Å)11.233(2)
c (Å)18.730(4)
β (°)99.47(3)
Volume (ų)2776.0(10)
Z8
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[5]

Diagram of Intermolecular Hydrogen Bonding

H_Bonding cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_dimer3 Molecule C (in adjacent dimer) A_COOH COOH A_Piperazine Piperazine B_COOH COOH A_COOH->B_COOH O-H···O (Dimer Formation) A_Aromatic Aromatic Ring C_Carbonyl Carbonyl Oxygen A_Aromatic->C_Carbonyl C-H···O (Chain Formation) B_Piperazine Piperazine B_Aromatic Aromatic Ring

Caption: Key hydrogen bonding interactions in the crystal structure of the analogue.

Part 3: Implications for Drug Development

The structural insights gained from this compound and its derivatives have significant implications for the pharmaceutical industry.

  • Polymorphism and Salt Selection: The ability of the carboxylic acid and piperazine moieties to form strong hydrogen bonds suggests that this class of compounds may exhibit polymorphism—the ability to exist in multiple crystal forms. Each polymorph can have different physical properties. Understanding and controlling polymorphism is critical for ensuring consistent product quality. The formation of salts, such as the dihydrochloride salt, is a common strategy to improve solubility and stability.[7]

  • Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide insights into its preferred shape when binding to a biological target. The chair conformation of the piperazine ring and the relative orientation of the aromatic ring are important structural features that can be correlated with biological activity.

  • Rational Drug Design: Knowledge of the crystal structure allows for the rational design of new derivatives with improved properties. For example, modifications to the piperazine or benzoic acid moieties can be made to modulate solubility, alter crystal packing, or enhance binding to a target protein. The use of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as a key intermediate for Imatinib underscores the importance of this molecular scaffold in the design of kinase inhibitors.[2]

Conclusion

While the definitive crystal structure of this compound remains to be determined, a detailed analysis of its close analogue, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides a robust predictive model for its solid-state behavior. The molecule is expected to adopt a conformation with a chair-form piperazine ring and to form strong hydrogen-bonded carboxylic acid dimers, which are further linked into chains by weaker interactions. The synthetic routes are well-established, scalable, and crucial for the production of important pharmaceutical agents. For researchers in drug development, a thorough understanding of the synthesis, crystallization, and solid-state structure of this molecular family is essential for the rational design and development of new and improved therapeutics.

References

  • Faizi, et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Henan Tianfu Chemical Co.,Ltd. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubChem. (n.d.). CID 161692894.
  • Gong, J., et al. (2019). Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy. Molecules, 24(13), 2399. [Link]
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Faizi, et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

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A Technical Guide to the Theoretical and Computational Analysis of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperazine ring is one such "privileged scaffold," a structural motif renowned for its versatile physicochemical properties and its presence in a multitude of FDA-approved drugs.[1][2] Its ability to engage in various biological interactions and improve pharmacokinetic profiles makes it a focal point of drug discovery efforts.

This guide delves into the theoretical and computational characterization of a specific, high-potential derivative: 4-(Piperazin-1-ylmethyl)benzoic acid (CAS: 106261-48-7). While structurally simple, this molecule serves as an exemplary model for a class of compounds with significant therapeutic possibilities. It is a close structural analog to 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid, a pivotal intermediate in the synthesis of Imatinib, the groundbreaking tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[3][4][5] This connection underscores the scaffold's validated importance in oncology and beyond.

For researchers, scientists, and drug development professionals, understanding a molecule extends far beyond its empirical synthesis. It requires a profound appreciation of its three-dimensional structure, conformational dynamics, electronic properties, and potential interactions with biological targets. Computational and theoretical studies provide this crucial insight, enabling a rational, predictive approach to drug design that saves time, reduces costs, and illuminates pathways to novel therapeutics. This document provides a comprehensive framework for applying these powerful in silico techniques to this compound, serving as a blueprint for exploring its full therapeutic potential.

Part I: Foundational Chemistry and Synthesis

Before embarking on theoretical explorations, a solid understanding of the molecule's fundamental properties and synthesis is essential. This ensures that computational models are grounded in physical reality.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below. These parameters are fundamental inputs for many computational algorithms and provide a baseline for property prediction.

PropertyValueSource
CAS Number 106261-48-7PubChem[6]
Molecular Formula C₁₃H₁₈N₂O₂PubChem[6]
Molecular Weight 234.29 g/mol PubChem[6]
IUPAC Name 4-[(Piperazin-1-yl)methyl]benzoic acidPubChem[6]
Topological Polar Surface Area 43.8 ŲPubChem[6]
Hydrogen Bond Donors 2 (1 from COOH, 1 from NH)PubChem[6]
Hydrogen Bond Acceptors 4 (2 from O, 2 from N)PubChem[6]
Rotatable Bond Count 3PubChem[6]
Solubility Slightly soluble in waterChemicalBook[5]
Rationale for Synthesis: Reductive Amination

Several synthetic routes can produce this compound. One of the most efficient and scalable methods is reductive amination. This strategy is widely employed in the pharmaceutical industry due to its operational simplicity and high yields.[7] The causality behind this choice is clear: it forms the critical C-N bond by reacting a carbonyl compound (an aldehyde) with an amine (piperazine) in the presence of a selective reducing agent, often in a one-pot procedure.

The workflow below outlines a validated protocol adapted from similar syntheses.[7]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Start 4-Formylbenzoic Acid + Piperazine Imine Intermediate Schiff Base (Imine) Start->Imine Methanol (Solvent) Room Temperature Product This compound Imine->Product In situ reaction Reducer Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducer->Product Selective Reduction Workup Aqueous Workup (pH Adjustment) Product->Workup Purify Crystallization / Chromatography Workup->Purify Final Pure Product Purify->Final

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system where progress can be monitored by techniques like Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in methanol, add piperazine (1.5-2 equivalents). The excess piperazine helps drive the reaction towards imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Cautiously add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise.

    • Expert Insight: NaBH(OAc)₃ is chosen over harsher reducing agents like NaBH₄ because it is mild enough not to reduce the starting aldehyde and is selective for the protonated imine intermediate, leading to fewer side products.[7]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC, observing the disappearance of the 4-formylbenzoic acid spot.

  • Workup: Quench the reaction by slowly adding water. Adjust the pH to ~6-7 using a mild acid (e.g., 1M HCl). This step is crucial for protonating the product for solubility changes and removing excess reagents.

  • Extraction & Purification: Extract the product into an appropriate organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the final, pure compound.

  • Confirmation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Part II: The Theoretical and Computational Framework

This section details the core in silico methodologies for dissecting the molecular behavior of this compound.

Conformational Analysis: The Foundation of Structure

A molecule's function is intrinsically linked to its three-dimensional shape. For a flexible molecule like this, which contains a piperazine ring and a rotatable benzyl group, it does not exist in a single static shape but as an ensemble of low-energy conformers. Identifying these stable conformers is the first and most critical step in any theoretical study.

The piperazine ring typically adopts a low-energy chair conformation, but boat and twist-boat forms are also possible and may become relevant upon binding to a biological target.

G cluster_chair Chair Conformation (Lowest Energy) cluster_boat Boat Conformation cluster_twist Twist-Boat Conformation chair [Image of Chair Conformation] boat [Image of Boat Conformation] chair->boat Energy Barrier twist [Image of Twist-Boat Conformation] boat->twist Energy Barrier twist->chair Energy Barrier

Caption: Key conformations of the piperazine ring.

To accurately model the conformational landscape, it is vital to select a computational method that balances accuracy and efficiency. A systematic benchmark study on piperazine-based ligands provides authoritative guidance.[8]

  • Method Selection: Density Functional Theory (DFT) offers the best performance for this task. The M06-2X functional with a cc-pVDZ basis set is recommended, as it has been shown to yield a mean absolute error of less than 0.5 kcal/mol compared to high-accuracy CCSD(T) reference energies for similar systems.[8] Dispersion corrections provide minimal benefit for intramolecular energetics in these scaffolds.

  • Conformational Search:

    • Objective: To systematically explore the potential energy surface and identify all low-energy conformers.

    • Tool: Use a robust conformational search algorithm, such as the Constrained-Random-Sampling (CREST) tool or similar software.

    • Procedure: a. Generate an initial 3D structure of the molecule. b. Submit the structure to the conformational search protocol using the chosen DFT method (M06-2X/cc-pVDZ). c. The algorithm will systematically rotate the rotatable bonds (C-C and C-N bonds of the benzyl linker) and explore different ring puckers. d. Each generated conformer is subjected to geometry optimization. e. The output is a list of unique, stable conformers ranked by their relative energies.

Quantum Chemical Calculations: Unveiling Electronic Properties

Once the lowest-energy conformer is identified, quantum chemistry calculations can reveal its electronic structure, which dictates its reactivity and intermolecular interaction potential.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the carboxylic acid oxygens and piperazine nitrogens), which are prone to electrophilic attack or hydrogen bonding, and electron-poor regions (positive potential, around the acidic and amine protons), which are susceptible to nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Docking and Dynamics: Simulating Biological Interactions

The ultimate goal for a drug candidate is to interact with a biological target. Molecular docking and molecular dynamics (MD) are the primary tools for predicting and analyzing these interactions.

This workflow illustrates how theoretical studies guide the process from a lead compound to a validated hit.

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_analysis 3. Analysis & Refinement Ligand Generate Low-Energy 3D Conformer of Ligand (from 2.1) Grid Define Binding Site (Grid Generation) Ligand->Grid Protein Obtain Target Protein Structure (e.g., from PDB) Prepare for Docking (Add Hydrogens, Remove Water) Protein->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Pose Generate Binding Poses Rank by Scoring Function Dock->Pose Analyze Analyze Top Poses (H-bonds, Hydrophobic Interactions) Pose->Analyze MD Run Molecular Dynamics (MD) Simulation on Best Pose Analyze->MD Stability Assess Complex Stability (RMSD, Interaction Energy) MD->Stability

Caption: A typical computational workflow for molecular docking and dynamics.

  • Target Selection: Based on the known activities of piperazine derivatives (e.g., kinase inhibitors, GPCR modulators, anticancer agents), select a relevant protein target.[9][10] For instance, one could explore its potential as a kinase inhibitor or a sigma receptor ligand.[11]

  • Protein Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.

  • Ligand Preparation: Use the lowest-energy conformer of this compound identified in the conformational analysis. Assign appropriate atom types and charges using a force field like GAFF.

  • Docking Execution: Define the binding pocket (grid box) on the protein. Run a docking algorithm (e.g., AutoDock Vina, Glide) to place the ligand into the binding site in various orientations and conformations. The program will calculate a binding affinity score for each pose.

  • Post-Docking Analysis:

    • Trustworthiness: The best pose is not necessarily the one with the absolute best score, but one that exhibits chemically sensible interactions (e.g., hydrogen bonds between the ligand's H-bond donors/acceptors and protein residues, hydrophobic packing of the benzene ring).

    • Molecular Dynamics (MD): To validate the stability of the docked pose, perform an MD simulation. This simulation tracks the movement of every atom in the protein-ligand complex over time (typically nanoseconds). A stable pose will show minimal deviation (low Root Mean Square Deviation, RMSD) and maintain key interactions throughout the simulation.[11][12]

Part III: Application in Rational Drug Design

The true power of theoretical studies lies in their ability to guide the design of new, improved molecules. The insights gained from the analyses above provide a roadmap for structural modification.

  • Structure-Activity Relationship (SAR) by Design: If docking studies reveal that the carboxylic acid group forms a critical hydrogen bond, but the benzene ring is in a loose-fitting hydrophobic pocket, a medicinal chemist can use this information. The next design iteration might involve adding hydrophobic substituents (e.g., -Cl, -CH₃) to the benzene ring to improve van der Waals interactions and binding affinity.

  • ADMET Prediction: Before synthesizing new derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models can predict their drug-like properties.[13] This helps to deprioritize compounds that are likely to have poor pharmacokinetics or toxicity issues, focusing resources on the most promising candidates.

  • Guiding Library Design: For a broader exploration, the this compound scaffold can be used to build a virtual library. By computationally screening thousands of virtual derivatives against a target, researchers can identify a smaller, more promising set of compounds for actual synthesis and experimental testing.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile scaffold with a lineage connected to highly successful therapeutics. This guide has established a rigorous, multi-faceted theoretical framework for its investigation. By integrating conformational analysis, quantum chemical calculations, molecular docking, and dynamics simulations, researchers can move beyond trial-and-error and embrace a predictive, rational approach to drug design.

The methodologies detailed herein—from selecting the correct DFT functional for conformational analysis to validating a docked pose with MD simulations—provide a robust and trustworthy pathway for unlocking the full potential of this scaffold. Future research should focus on applying this computational pipeline to design and screen derivatives against a wide range of disease-relevant targets, particularly in oncology and neurology where piperazine-containing molecules have historically shown great promise. The synergy between these theoretical studies and subsequent experimental validation will undoubtedly accelerate the journey from a promising scaffold to a life-changing therapeutic.

References

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  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
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  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
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A Comprehensive Technical Guide to Density Functional Theory (DFT) Calculations for 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed walkthrough for performing and interpreting Density Functional Theory (DFT) calculations on 4-(Piperazin-1-ylmethyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical applications of DFT in characterizing this pharmaceutically relevant molecule. As an important intermediate in the synthesis of the anticancer drug Imatinib, a thorough understanding of its conformational preferences, electronic properties, and reactivity is paramount.[1]

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a critical building block in the synthesis of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The molecule's structure, featuring a piperazine ring linked to a benzoic acid moiety, is key to its role in multi-step pharmaceutical synthesis.[1] Understanding the molecule's three-dimensional structure, electronic landscape, and potential interaction sites through computational methods like DFT can provide invaluable insights for process optimization, analogue design, and predicting potential intermolecular interactions.

Theoretical Framework: Why DFT is the Right Tool

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical method for studying the electronic structure of molecules.[2] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance between accuracy and computational cost, making it well-suited for studying drug-like molecules.[3][4] The core principle of DFT is that the ground-state electronic energy of a system can be determined from its electron density. This allows for the calculation of a wide range of molecular properties, including optimized geometries, vibrational frequencies, molecular orbitals, and electrostatic potential surfaces.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For piperazine-based ligands, benchmark studies have shown that the M06-2X functional provides a good balance of accuracy and efficiency.[3][4] This meta-hybrid GGA functional is particularly well-suited for non-covalent interactions, which are crucial in determining the conformational preferences of flexible molecules like this compound.

Part 1: Molecular Structure and Conformational Analysis

A key aspect of characterizing any flexible molecule is to determine its most stable conformation. For this compound, the conformational landscape is largely defined by the puckering of the piperazine ring and the relative orientation of the benzoic acid group.

The Piperazine Ring: A Preference for the Chair Conformation

HOMO_LUMO cluster_energy Energy HOMO Highest Occupied Molecular Orbital LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO Excitation Energy Gap Energy Gap

Caption: Schematic of HOMO-LUMO energy levels.

Electrostatic Potential (ESP) Surface

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

Protocol for ESP Surface Calculation:

  • Input File Preparation: Use the optimized geometry and the M06-2X/cc-pVDZ level of theory. Specify the keyword to generate the ESP surface.

  • Execution: Run the calculation.

  • Visualization: Use a molecular visualization program to display the ESP surface.

For this compound, the ESP surface is expected to show a negative potential around the carboxylic acid group, making it a likely site for interaction with positively charged species or hydrogen bond donors. The nitrogen atoms of the piperazine ring will also exhibit negative potential, indicating their basicity.

Quantitative Data Summary

The following table summarizes the key quantitative data that should be obtained from the DFT calculations.

PropertyCalculated ValueUnits
Total Electronic Energy(Value from optimization)Hartrees
HOMO Energy(Value from calculation)eV
LUMO Energy(Value from calculation)eV
HOMO-LUMO Gap(Calculated difference)eV
Dipole Moment(Value from calculation)Debye

Conclusion and Future Directions

This guide has provided a comprehensive framework for performing and interpreting DFT calculations on this compound. By following the outlined protocols, researchers can obtain valuable insights into the structural and electronic properties of this important pharmaceutical intermediate. The results from these calculations can be used to understand its reactivity, predict its behavior in different environments, and guide the design of new and improved drug candidates.

Future computational studies could explore the interaction of this compound with solvent molecules to understand its solvation properties, or investigate its interaction with target proteins to elucidate its mechanism of action at a molecular level.

References

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Molecular Modeling of 4-(Piperazin-1-ylmethyl)benzoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular modeling of 4-(Piperazin-1-ylmethyl)benzoic acid, a key intermediate in the synthesis of significant pharmaceutical compounds like Imatinib.[1] Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical applications of computational chemistry in characterizing this molecule. We will explore the intricacies of model preparation, from initial structure generation to quantum mechanical optimization, and delve into the selection of appropriate force fields for molecular dynamics simulations. The guide further outlines established protocols for conformational analysis, molecular docking, and molecular dynamics simulations, offering insights into the rationale behind methodological choices. Through a blend of theoretical expertise and practical, field-proven workflows, this document aims to serve as an authoritative resource for leveraging in silico techniques to accelerate the drug discovery and development pipeline.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₁₃H₁₈N₂O₂, is a white crystalline powder that plays a crucial role as a pharmaceutical intermediate.[1] Its molecular structure, featuring a piperazine ring linked to a benzoic acid moiety, makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Notably, it is a key precursor in the manufacturing of Imatinib, a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1]

The physical and chemical properties of this compound, such as its density of 1.175 g/cm³ and boiling point of 377.198°C at 760 mmHg, are well-documented.[1] However, a deeper understanding of its three-dimensional structure, conformational flexibility, and potential interactions with biological targets is paramount for optimizing its use and discovering new applications. Molecular modeling provides a powerful lens through which we can explore these characteristics at an atomic level, offering insights that are often inaccessible through experimental methods alone.[2]

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling scientists to predict molecular behavior and interactions, thereby reducing the time and cost of development.[2] By creating a robust computational model of this compound, researchers can perform a wide array of in silico experiments to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, assess its binding affinity to various protein targets, and guide the design of novel derivatives with improved pharmacological profiles.[3]

This guide will provide a structured, in-depth exploration of the core principles and methodologies for the molecular modeling of this pivotal molecule.

Foundational Steps: Building and Refining the Molecular Model

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial molecular model. This section details the critical first steps in generating a reliable 3D structure of this compound and preparing it for advanced computational analysis.

Initial Structure Generation and Conformational Search

The first step is to obtain a 3D representation of the molecule. This can be achieved by:

  • Drawing the structure: Using chemical drawing software such as Marvin Sketch or ChemDraw to create a 2D representation, which is then converted to a 3D structure.

  • Downloading from databases: Obtaining the structure from chemical databases like PubChem (CID 4769782).[4]

It is crucial to ensure the correct protonation state of the molecule at physiological pH (typically ~7.4). For this compound, the carboxylic acid group would likely be deprotonated (benzoate), and one of the piperazine nitrogens would be protonated.

A preliminary conformational search is then performed to identify low-energy conformers. This is important because the molecule's flexibility, particularly around the rotatable bonds connecting the piperazine and benzoic acid rings, can significantly influence its interactions.

Geometry Optimization with Quantum Mechanics

To obtain a more accurate and energetically favorable 3D structure, geometry optimization using quantum mechanics (QM) is essential.[5][6][7] QM methods calculate the electronic structure of the molecule, providing a more precise description of bond lengths, angles, and charge distribution compared to classical mechanics methods.[5][6][7]

Protocol for Geometry Optimization:

  • Select a QM Method: Density Functional Theory (DFT) is a popular and computationally efficient choice for systems of this size.[5][6] The B3LYP functional is a commonly used hybrid functional.

  • Choose a Basis Set: A basis set like 6-31G* provides a good balance between accuracy and computational cost for organic molecules.[8]

  • Perform the Calculation: The optimization is run in a vacuum or with an implicit solvent model to approximate the effects of a solvent environment.

  • Verify the Optimized Structure: A frequency calculation should be performed to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The result of this step is a highly accurate, low-energy 3D structure of the molecule.

Force Field Selection and Parameterization

For larger-scale simulations such as molecular dynamics, a classical mechanical model, or force field, is necessary.[9][10][11] A force field is a set of parameters and equations that describe the potential energy of a system as a function of its atomic coordinates.[12]

Choosing an Appropriate Force Field:

Several well-established force fields are suitable for small organic molecules:

  • GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it ideal for protein-ligand simulations.[9][13][14]

  • CGenFF (CHARMM General Force Field): Compatible with the CHARMM family of force fields, also widely used for biomolecular simulations.[9]

  • OPLS (Optimized Potentials for Liquid Simulations): Another robust force field for organic molecules.[9]

Parameterization Workflow:

The chosen force field may not have pre-existing parameters for all aspects of this compound. In such cases, a parameterization process is required:

  • Partial Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived from the QM-calculated electrostatic potential using methods like RESP (Restrained Electrostatic Potential) or AM1-BCC.[15]

  • Assignment of Atom Types: Each atom in the molecule is assigned an atom type defined by the force field.

  • Assignment of Bonded and Non-bonded Parameters: Parameters for bonds, angles, dihedrals, and van der Waals interactions are assigned based on the defined atom types.

  • Dihedral Parameter Fitting (if necessary): For novel chemical moieties, dihedral angle parameters may need to be fitted to reproduce QM-calculated energy profiles for bond rotations.

The output of this stage is a topology file containing all the necessary force field parameters for the molecule, ready for use in molecular dynamics simulations.

In Silico Characterization: Exploring the Molecule's Behavior

With a refined and parameterized model, we can now perform various computational experiments to characterize the behavior and properties of this compound.

Conformational Analysis

A thorough conformational analysis is crucial to understand the molecule's flexibility and the accessible shapes it can adopt. This can be achieved through:

  • Systematic Search: Rotating all rotatable bonds by a defined increment. This is computationally expensive but exhaustive.

  • Stochastic Search (e.g., Monte Carlo): Randomly sampling conformational space.

  • Molecular Dynamics (MD) Simulation: Simulating the molecule's movement over time at a given temperature, allowing it to explore different conformations.

The resulting ensemble of conformations provides a picture of the molecule's flexibility and can be used to identify the most stable (lowest energy) conformers.

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[2][16] This is a cornerstone of structure-based drug design.[17] Although a specific target for this compound is not the focus of this guide, understanding the workflow is essential for its application in drug discovery.

Experimental Protocol for Molecular Docking:

  • Prepare the Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states to residues.[18][19]

  • Prepare the Ligand Structure: Use the optimized and charged structure of this compound.

  • Define the Binding Site: Identify the binding pocket on the protein, typically a cavity where a natural substrate or known inhibitor binds.[18]

  • Run the Docking Simulation: Use docking software like AutoDock or Glide to sample different poses of the ligand within the binding site.[20][21]

  • Score and Analyze the Poses: The software will score the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).[16]

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Structure (PDB) Protein Structure (PDB) Prepare Protein Prepare Protein Protein Structure (PDB)->Prepare Protein Add H, remove water Define Binding Site Define Binding Site Prepare Protein->Define Binding Site Ligand Structure Ligand Structure Prepare Ligand Prepare Ligand Ligand Structure->Prepare Ligand Optimize, assign charges Run Docking Simulation Run Docking Simulation Prepare Ligand->Run Docking Simulation Define Binding Site->Run Docking Simulation Score Poses Score Poses Run Docking Simulation->Score Poses Binding Affinity Estimation Analyze Interactions Analyze Interactions Score Poses->Analyze Interactions Visual Inspection

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

Molecular dynamics (MD) simulations provide a time-resolved view of a molecular system, offering insights into its dynamic behavior and stability.[22][23] For this compound, MD simulations can be used to:

  • Analyze its conformational dynamics in a solvent.

  • Assess the stability of its complex with a protein target.

  • Calculate binding free energies.

Experimental Protocol for Protein-Ligand MD Simulation:

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.[24]

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.[25][26]

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at the desired pressure (e.g., 1 bar) while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Remove the restraints and run the simulation for a desired length of time (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to study the stability of the complex, conformational changes, and key interactions over time.

G Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization Create Simulation Box Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization Remove Clashes NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration Heating NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Pressure Coupling Production MD Production MD NPT Equilibration->Production MD Data Collection Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis RMSD, RMSF, Interactions

Data Presentation and Interpretation

The output of molecular modeling studies is often vast and complex. Clear and concise presentation of the data is crucial for interpretation and communication.

Quantitative Data Summary
ParameterValueMethod
Molecular FormulaC₁₃H₁₈N₂O₂-
Molecular Weight234.29 g/mol -
PubChem CID4769782[4]
Optimized EnergyValue (e.g., in Hartrees)DFT (e.g., B3LYP/6-31G*)
Dipole MomentValue (e.g., in Debye)DFT
Docking ScoreValue (e.g., in kcal/mol)AutoDock, Glide, etc.
RMSD (Ligand)Value (e.g., in Å)MD Trajectory Analysis
RMSF (Binding Site)Value (e.g., in Å)MD Trajectory Analysis

Note: Italicized values are placeholders for results that would be obtained from the described computational experiments.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the molecular modeling of this compound. By following the detailed protocols for structure preparation, quantum mechanical optimization, force field parameterization, and simulation, researchers can generate a robust and reliable computational model of this important pharmaceutical intermediate.

The application of these models in virtual screening, lead optimization, and ADMET prediction can significantly enhance the efficiency of the drug discovery process.[17][27][28] Future work could involve the use of more advanced techniques such as enhanced sampling methods to explore larger conformational landscapes or quantum mechanics/molecular mechanics (QM/MM) to study enzymatic reactions involving this molecule with higher accuracy.[5][6][29] As computational power continues to grow, the predictive power of these in silico methods will become even more integral to the development of next-generation therapeutics.

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An In-depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Studies on Piperazine Derivatives for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a ubiquitous structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including its basicity and conformational flexibility, allow it to serve as a versatile anchor in designing molecules with desirable pharmacokinetic and pharmacodynamic profiles.[2] This technical guide provides a comprehensive overview of the application of Quantitative Structure-Activity Relationship (QSAR) modeling in the design and optimization of piperazine derivatives. As a powerful computational tool, QSAR enables the prediction of biological activity from chemical structure, thereby accelerating the drug discovery process.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the methodologies, validation, and application of QSAR for this important class of compounds.

The Piperazine Scaffold: A Privileged Element in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms in the 1,4-position, known as piperazine, is a cornerstone of drug design.[1][6] Its prevalence in pharmaceuticals is not coincidental but is rooted in a combination of favorable properties:

  • Physicochemical Advantages : The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility. This property is crucial for oral bioavailability. The pKa values of piperazine can be modulated through substitution, offering fine control over its ionization state.[2]

  • Synthetic Tractability : The piperazine ring is readily synthesized and derivatized at its nitrogen atoms, allowing for the systematic exploration of chemical space and the establishment of robust Structure-Activity Relationships (SAR).[3]

  • Pharmacodynamic Versatility : The piperazine scaffold can act as a rigid linker or a flexible hinge, enabling the precise orientation of pharmacophoric groups to interact with biological targets. It is a common feature in ligands for a wide range of receptors and enzymes.[1][7]

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Disorders : Acting on targets like serotonin and dopamine receptors, piperazine-containing drugs are used as antipsychotics, antidepressants, and anxiolytics.[6][8][9][10]

  • Oncology : Many kinase inhibitors and other anticancer agents incorporate the piperazine moiety, which often plays a key role in binding to the target protein.[11][12][13][14][15]

  • Infectious Diseases : The piperazine scaffold is found in numerous antibacterial, antifungal, and antimalarial agents.[16][17][18][19]

Fundamentals of QSAR Modeling in Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][5][20] The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure.[5]

A typical QSAR model can be represented by the following general equation:

Biological Activity = f (Molecular Descriptors) + Error

Where:

  • Biological Activity is the measured biological response (e.g., IC50, Ki, MIC).

  • f is a mathematical function (e.g., linear, non-linear).

  • Molecular Descriptors are numerical representations of the chemical and physical properties of the molecules.[21][22]

  • Error accounts for the experimental error in the biological data and the limitations of the model.[4]

The application of QSAR in drug discovery offers several advantages:

  • Rational Drug Design : QSAR models provide insights into the structural features that are important for biological activity, guiding the design of more potent and selective compounds.[23]

  • Virtual Screening : Large chemical libraries can be screened computationally to identify potential hits, prioritizing compounds for synthesis and experimental testing.[20]

  • Cost and Time Efficiency : By reducing the number of compounds that need to be synthesized and tested, QSAR can significantly lower the cost and shorten the timeline of drug discovery projects.[24]

The QSAR Workflow: A Step-by-Step Protocol

A robust and predictive QSAR model is built through a systematic workflow. The following protocol outlines the essential steps:

Protocol 1: The General QSAR Modeling Workflow

  • Data Set Curation :

    • Collect a dataset of piperazine derivatives with experimentally determined biological activity against a specific target.

    • Ensure the data is congeneric (structurally related) and has a wide range of activity values.

    • Standardize chemical structures (e.g., neutralize salts, correct tautomers).

    • Remove any duplicate entries or compounds with ambiguous activity data.

  • Molecular Descriptor Calculation :

    • Generate a diverse set of molecular descriptors for each compound in the dataset. Descriptors can be categorized as 0D, 1D, 2D, and 3D.[25]

    • Utilize specialized software (e.g., PaDEL-Descriptor, Dragon, MOE) to calculate descriptors.[26][27]

  • Data Splitting :

    • Divide the dataset into a training set and a test set. Typically, an 80:20 or 70:30 split is used.

    • The training set is used to build the QSAR model.

    • The test set is used to evaluate the predictive performance of the model on compounds it has not seen before.[28]

  • Feature Selection :

    • From the large pool of calculated descriptors, select a subset that is most relevant to the biological activity.

    • This step is crucial to avoid overfitting and to build a parsimonious and interpretable model.

    • Common techniques include genetic algorithms, stepwise regression, and recursive feature elimination.[29]

  • Model Building :

    • Use a statistical or machine learning algorithm to establish the relationship between the selected descriptors and the biological activity.

    • Commonly used methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).[20][29]

  • Model Validation :

    • Rigorously validate the developed model to assess its statistical significance and predictive power.

    • Validation is performed using both internal and external validation techniques.[24][27][30]

The following diagram illustrates the iterative nature of the QSAR workflow:

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation DataCuration Data Curation DescriptorCalc Descriptor Calculation DataCuration->DescriptorCalc DataSplit Data Splitting DescriptorCalc->DataSplit FeatureSelection Feature Selection DataSplit->FeatureSelection ModelBuilding Model Building FeatureSelection->ModelBuilding InternalValidation Internal Validation ModelBuilding->InternalValidation ExternalValidation External Validation InternalValidation->ExternalValidation ExternalValidation->ModelBuilding Iterative Refinement FinalModel Predictive QSAR Model ExternalValidation->FinalModel

Caption: A generalized workflow for developing a predictive QSAR model.

Molecular Descriptors: The Language of QSAR

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.[21][22] The choice of descriptors is critical for the success of a QSAR study. For piperazine derivatives, a combination of descriptors is often necessary to capture the nuances of their interactions with biological targets.

Descriptor ClassDescriptionExamples for Piperazine Derivatives
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Counts (N, O, etc.), Number of Rotatable Bonds.
2D Descriptors Based on the 2D representation (graph) of the molecule.Topological Indices (e.g., Kier & Hall connectivity indices), Electrotopological State (E-state) indices, Pharmacophore feature counts.
3D Descriptors Based on the 3D conformation of the molecule.Molecular Surface Area, Molecular Volume, Shape Indices, Steric Parameters (e.g., Verloop parameters).
Physicochemical Descriptors Describe properties like lipophilicity, electronic effects, and polarizability.LogP (octanol-water partition coefficient), Molar Refractivity, Dipole Moment, Polar Surface Area (PSA).
Quantum Chemical Descriptors Derived from quantum mechanical calculations.HOMO/LUMO energies, Atomic Charges, Electrostatic Potential.[21][31]

Expert Insight: For piperazine derivatives, descriptors that capture the basicity of the nitrogen atoms (e.g., pKa, atomic charges on nitrogen), the conformational flexibility of the ring, and the steric and electronic properties of the substituents at the N1 and N4 positions are often crucial for building predictive models.

Building and Validating the QSAR Model

The heart of a QSAR study is the development and validation of a robust and predictive model. The choice of the modeling technique depends on the nature of the data and the complexity of the structure-activity relationship.

Modeling Techniques: From Linear to Machine Learning
  • Classical Methods : Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are linear methods that are easy to interpret but may not capture complex, non-linear relationships.[29]

  • Machine Learning Approaches : The rise of artificial intelligence has introduced powerful machine learning algorithms into QSAR modeling.[29][32] These methods, such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), can handle high-dimensional data and capture non-linear patterns.[5][23][29][33] Deep learning techniques, like graph neural networks, are also emerging as powerful tools for automated feature extraction from molecular structures.[29][34]

The Imperative of Rigorous Validation

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds.[30] Therefore, rigorous validation is a non-negotiable step in the QSAR workflow.[24][27]

Protocol 2: QSAR Model Validation

  • Internal Validation : This assesses the stability and robustness of the model using the training set data.[24]

    • Cross-Validation (Leave-One-Out or Leave-Many-Out) : Subsets of the training data are iteratively left out, and the model is retrained on the remaining data. The left-out data is then predicted, and the process is repeated until all data points have been in the validation set. The cross-validated correlation coefficient (Q²) is a key metric. A Q² > 0.5 is generally considered acceptable.[30][35]

    • Y-Randomization (Response Scrambling) : The biological activity values are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the original model is robust, the randomized models should have very low correlation coefficients, ensuring the original correlation was not due to chance.[30]

  • External Validation : This evaluates the predictive power of the model on the independent test set.[24][27][35]

    • The model built using the training set is used to predict the biological activities of the compounds in the test set.

    • The predictive ability is assessed using statistical metrics such as the coefficient of determination for the test set (R²_pred). An R²_pred > 0.6 is often considered indicative of a good predictive model.[35]

The following diagram illustrates the validation process:

Model_Validation cluster_internal Internal Validation cluster_external External Validation CrossValidation Cross-Validation (Q²) YRandomization Y-Randomization TestSetPrediction Test Set Prediction PredictiveR2 Predictive R² TestSetPrediction->PredictiveR2 TrainingSet Training Set QSARModel Developed QSAR Model TrainingSet->QSARModel TestSet Test Set TestSet->TestSetPrediction QSARModel->CrossValidation QSARModel->YRandomization QSARModel->TestSetPrediction

Caption: Internal and external validation of a QSAR model.

Case Studies: QSAR in Action on Piperazine Derivatives

QSAR studies have been successfully applied to various classes of piperazine derivatives to guide the design of novel therapeutic agents.

Antidepressant Piperazine Derivatives

A study on aryl alkanol piperazine derivatives with antidepressant activities developed 2D-QSAR models to understand the structural requirements for 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition.[36] The models indicated that descriptors related to atom-type counts, dipole moment, and shape were important for activity.[36] For instance, the Jurs-PNSA-3 descriptor (related to partial negative surface area) was found to be influential for 5-HT reuptake inhibition, suggesting the importance of electrostatic interactions.[36]

Anticancer Piperazine Derivatives

In the development of isoxazole-piperazine derivatives as anticancer agents, QSAR studies identified key molecular connectivity indices and quantum chemical descriptors (like LUMO energy) as being important for their activity against different cancer cell lines.[11] For example, the second-order molecular connectivity index (2χ) was found to be significant for activity against the Huh-7 cell line, indicating the role of molecular branching and complexity.[11] Another study on vindoline-piperazine conjugates as anticancer agents demonstrated the utility of QSAR in identifying potent derivatives with low micromolar growth inhibition values.[14][15]

Antimicrobial Piperazine Derivatives

QSAR has also been employed in the design of novel antimicrobial agents. For piperazine derivatives targeting bacterial enoyl-ACP reductase, QSAR models, in conjunction with molecular docking, have helped to elucidate the structural features responsible for potent inhibitory activity.[18] These studies often highlight the importance of specific substituents on the piperazine ring for optimal interaction with the enzyme's active site.[18]

Future Perspectives and Conclusion

The integration of artificial intelligence and machine learning is transforming the landscape of QSAR modeling.[29][32] The future of QSAR for piperazine derivatives will likely involve:

  • Deep Learning : The use of more sophisticated deep learning architectures to automatically learn relevant features from molecular representations, potentially leading to more accurate and generalizable models.[29]

  • Big Data Integration : Combining large-scale chemical and biological data from various sources to build more comprehensive and predictive QSAR models.

  • Multi-target QSAR : Developing models that can simultaneously predict the activity of piperazine derivatives against multiple targets, which is particularly relevant for addressing polypharmacology and off-target effects.

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The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Piperazine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at opposing positions, has emerged as a cornerstone in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility as a privileged scaffold in drug design.[1][2] The unique physicochemical properties of the piperazine moiety, including its high polarity, structural rigidity, and capacity for hydrogen bond formation, frequently impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][3][4] This guide provides a comprehensive exploration of the diverse biological activities of piperazine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential.

The Piperazine Advantage in Medicinal Chemistry

The strategic incorporation of a piperazine ring into a molecule can significantly influence its biological activity and drug-like properties. The two nitrogen atoms provide handles for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic profiles.[5] This structural flexibility enables the creation of vast libraries of piperazine derivatives for screening against a wide range of therapeutic targets.[4][6] Moreover, the piperazine core can act as a linker between different pharmacophores, leading to the development of multi-target agents.[7]

Anticancer Activity: A Prominent Therapeutic Arena

Piperazine derivatives have demonstrated significant potential in oncology, with numerous compounds exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][8][9] Arylpiperazines, in particular, have been a major focus of anticancer drug discovery.[8]

Mechanisms of Anticancer Action

The anticancer activity of piperazine-containing compounds is often multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.[1] A common mechanism involves the induction of cell cycle arrest, frequently at the G2/M phase, thereby inhibiting tumor cell division.[1][8]

Furthermore, many piperazine derivatives have been shown to trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[10] This is often achieved through the intrinsic apoptotic pathway, which involves the activation of caspases and the regulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[8]

Signaling Pathway: Induction of Apoptosis by Piperazine Derivatives

cluster_membrane cluster_cytoplasm Piperazine_Derivative Piperazine Derivative Bcl2_Family Bcl-2 Family Proteins (e.g., Bcl-2) Piperazine_Derivative->Bcl2_Family Inhibition Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: General signaling pathway for apoptosis induction by piperazine derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro antiproliferative activity of piperazine derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by determining the 50% growth inhibition (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀) against a panel of human tumor cell lines.[11][12]

Compound ClassExample CompoundCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Vindoline-Piperazine Conjugates[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00 µM[11][12]
Vindoline-Piperazine Conjugates1-bis(4-fluorophenyl)methyl piperazine conjugateHOP-92 (Non-small cell lung)1.35 µM[11][12]
Thiazolinylphenyl-piperazinesCompound 21MCF-7 (Breast)< 25 µM[8]
Quinoxalinyl–piperazine derivativesCompound 30Various (Breast, Skin, Pancreas, Cervix)Growth Inhibition[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[13][14][15]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine-containing test compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow: In Vitro Anticancer Drug Screening

cluster_workflow In Vitro Anticancer Screening Workflow start Start: Piperazine Compound Library cell_culture Cancer Cell Line Culture (e.g., NCI60 Panel) start->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: Calculate IC50/GI50 viability_assay->data_analysis hit_identification Hit Identification (Potent & Selective Compounds) data_analysis->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) hit_identification->mechanism_studies end Lead Compound mechanism_studies->end

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

Antiviral Activity: Combating Viral Infections

Piperazine derivatives have also emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and various rhinoviruses.[16]

Mechanisms of Antiviral Action

The antiviral mechanisms of piperazine-containing compounds are diverse and often target specific stages of the viral life cycle. For some viruses, these compounds can interfere with viral entry into the host cell.[17] For others, they may inhibit key viral enzymes, such as reverse transcriptase in HIV, or interfere with viral capsid formation.[18][16] For instance, piperazine has been shown to bind to a conserved hydrophobic pocket of the alphavirus capsid protein, suggesting a potential mechanism for inhibiting viral assembly.[16]

Quantitative Analysis of Antiviral Activity

The in vitro antiviral efficacy of a compound is typically expressed as the 50% effective concentration (EC₅₀), which is the concentration required to inhibit the viral cytopathic effect or viral replication by 50%.[18] It is also crucial to determine the 50% cytotoxic concentration (CC₅₀) in the same cell line to assess the compound's selectivity. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for identifying promising antiviral candidates with a favorable therapeutic window.[19]

Compound ClassVirusActivity (EC₅₀)CC₅₀SI (CC₅₀/EC₅₀)Reference
Diarylpyrimidine derivativesHIV-10.0014 µM10.15 µM>7250[18]
Indole-7-carboxamidesHIV-12 x 10⁻⁵ µM>300 µM>15,000,000[18]
Benzimidazole derivativesHBV0.6 µM24.5 µM40.8[18]
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening compounds for antiviral activity.[19][20][21]

Methodology:

  • Cell Seeding: Prepare a monolayer of susceptible host cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of the virus. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plates until the cytopathic effect (e.g., cell rounding, detachment) is evident in the virus control wells.

  • CPE Assessment: Quantify the CPE, often by staining the remaining viable cells with a dye like neutral red or crystal violet.

  • Data Analysis: Determine the EC₅₀ by calculating the compound concentration that reduces the CPE by 50% compared to the virus control. The CC₅₀ is determined in a parallel assay without the virus.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

The piperazine scaffold is a prominent feature in many drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[22][23][24] Their ability to interact with various neurotransmitter receptors makes them a valuable class of compounds for treating neurological and psychiatric disorders.[25]

Mechanisms of CNS Action

Many piperazine derivatives exert their CNS effects by modulating monoamine pathways, particularly those involving serotonin (5-HT) and dopamine receptors.[22][25] For example, arylpiperazines can act as agonists or antagonists at different serotonin receptor subtypes, leading to their antidepressant and anxiolytic properties.[23] The antipsychotic effects of some piperazine-containing drugs, like clozapine, are attributed to their interaction with dopamine receptors.[22]

Logical Relationship: Piperazine Scaffold and CNS Activity

Piperazine_Scaffold Piperazine Scaffold Aryl_Substitution Aryl Substitution (e.g., phenyl, pyridyl) Piperazine_Scaffold->Aryl_Substitution Alkyl_Substitution Alkyl/Other Substitution Piperazine_Scaffold->Alkyl_Substitution Neurotransmitter_Receptors Neurotransmitter Receptors (e.g., 5-HT, Dopamine) Aryl_Substitution->Neurotransmitter_Receptors Modulates Binding Affinity and Selectivity Alkyl_Substitution->Neurotransmitter_Receptors Influences Pharmacokinetics and Potency CNS_Activity CNS Activity Neurotransmitter_Receptors->CNS_Activity Antidepressant Antidepressant CNS_Activity->Antidepressant Antipsychotic Antipsychotic CNS_Activity->Antipsychotic Anxiolytic Anxiolytic CNS_Activity->Anxiolytic

Caption: The influence of substitutions on the piperazine scaffold on CNS activity.

Evaluation of Neuroprotective Effects

Beyond receptor modulation, some piperazine derivatives are being investigated for their neuroprotective properties. In vitro assays are crucial for the initial screening of compounds that can protect neurons from damage.[26][27]

Experimental Protocol: In Vitro Neuroprotection Assay Against Neurite Shortening

This assay can be used to identify compounds that protect neurons from toxic insults that cause neurite retraction, a hallmark of neurodegeneration.[26]

Methodology:

  • Neuronal Cell Culture: Culture a suitable neuronal cell line (e.g., dorsal root ganglia-like cells) and induce differentiation to promote neurite outgrowth.

  • Toxin and Compound Treatment: Expose the differentiated neurons to a neurotoxic agent (e.g., vincristine) in the presence and absence of the test piperazine compound.

  • Incubation: Incubate the cells for a sufficient period to allow for neurite shortening in the toxin-treated group.

  • Imaging and Analysis: Acquire images of the neurons using high-content microscopy.

  • Quantification: Use image analysis software to quantify neurite length and branching in the different treatment groups.

  • Data Analysis: Determine if the test compound can significantly prevent or reverse the toxin-induced neurite shortening.

Other Notable Biological Activities

The versatility of the piperazine scaffold extends to a wide range of other biological activities, including:

  • Anthelmintic: Piperazine was one of the first effective treatments for roundworm and pinworm infections.[28][29][30] Its mechanism of action involves agonizing the inhibitory GABA receptors in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasites.[28][29][30][31]

  • Antimicrobial and Antifungal: Various piperazine derivatives have demonstrated activity against a spectrum of bacteria and fungi.[32][33]

  • Anti-inflammatory: Some piperazine-containing compounds exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[6][32]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents.[7][34][35] Its favorable physicochemical and pharmacokinetic properties, coupled with the ease of chemical modification, ensure its continued prominence in medicinal chemistry. Future research will likely focus on the design of novel piperazine derivatives with enhanced potency, selectivity, and improved safety profiles. The exploration of multi-target piperazine-based ligands and the application of computational methods for rational drug design will undoubtedly accelerate the identification of new lead compounds for a myriad of diseases.

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Sources

Methodological & Application

Introduction: The Strategic Importance of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(Piperazin-1-ylmethyl)benzoic Acid

This compound (CAS No: 106261-48-7) is a pivotal molecular scaffold in modern medicinal chemistry.[1][2] Its structure, featuring a benzoic acid moiety linked to a piperazine ring via a methylene bridge, makes it an exceptionally versatile building block. The true significance of this compound, however, lies in its role as a key intermediate in the synthesis of Imatinib (marketed as Gleevec®), a revolutionary tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[3][4] The efficient and scalable synthesis of this intermediate is therefore a critical step in the pharmaceutical supply chain for this life-saving medication.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for practical application in a research and development setting. We will explore two robust and widely employed strategies: Nucleophilic Substitution and Reductive Amination . Each section will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explain the causality behind experimental choices to ensure both scientific integrity and successful replication.

Part 1: Synthesis via Nucleophilic Substitution Pathway

This classical approach is a two-step process that begins with the activation of a readily available starting material, 4-methylbenzoic acid, followed by substitution with piperazine. It is a reliable method, particularly well-suited for labs equipped for handling benzylic halogenation reactions.

Principle and Rationale

The core of this pathway is a bimolecular nucleophilic substitution (SN2) reaction. The first step involves a free-radical halogenation at the benzylic position of 4-methylbenzoic acid to create a reactive benzyl halide. This electrophilic intermediate is then readily attacked by the nucleophilic secondary amine of piperazine to form the desired C-N bond.

  • Step 1: Benzylic Bromination. 4-Methylbenzoic acid is converted to 4-(bromomethyl)benzoic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.[5] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO), which decomposes upon heating to generate radicals that propagate the chain reaction.[5][[“]]

  • Step 2: Nucleophilic Substitution. The resulting 4-(bromomethyl)benzoic acid is a potent electrophile. Piperazine, acting as a nucleophile, displaces the bromide ion. A base is required to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. A crucial consideration is the potential for N,N'-dialkylation of piperazine. This is typically controlled by using a large excess of piperazine, which statistically favors the mono-alkylation product.

Experimental Workflow: Nucleophilic Substitution

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution A 4-Methylbenzoic Acid B 4-(Bromomethyl)benzoic Acid A->B  NBS, BPO  Chlorobenzene, Reflux D This compound B->D C Piperazine (excess) C->D  Base (e.g., NaHCO₃)  Solvent, Heat

Caption: Workflow for the synthesis via benzylic bromination followed by nucleophilic substitution.

Protocol 1A: Synthesis of 4-(Bromomethyl)benzoic Acid

This protocol is adapted from established procedures for benzylic bromination.[5][[“]]

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzoic acid (10.0 g, 73.4 mmol), N-bromosuccinimide (NBS, 14.4 g, 80.8 mmol, 1.1 eq), and chlorobenzene (100 mL).

  • Initiation: Add benzoyl peroxide (BPO, 0.36 g, 1.5 mmol, 0.02 eq) to the suspension. Causality: BPO is a thermal radical initiator; it is added last to ensure it is washed down from the neck of the flask to prevent potential detonation from friction with the ground glass joint.[5]

  • Reaction: Heat the mixture to a gentle reflux (approx. 132°C). The reaction is typically complete within 1-2 hours, which can be monitored by TLC (thin-layer chromatography).

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Isolation: Filter the mixture by suction filtration. Wash the collected solids with cold hexane (3 x 20 mL) to remove the chlorobenzene and any remaining non-polar impurities.

  • Purification: Transfer the solid to a beaker and add deionized water (100 mL). Stir vigorously for 20 minutes to dissolve the succinimide byproduct. Filter the solid again, wash with water (2 x 30 mL), and dry under vacuum. This yields 4-(bromomethyl)benzoic acid as a white solid.

Protocol 1B: Synthesis of this compound
  • Setup: In a 500 mL flask, dissolve piperazine (31.6 g, 367 mmol, 5.0 eq) in a suitable solvent such as methanol or n-butanol (200 mL).[7] Add a base such as sodium bicarbonate (9.2 g, 110 mmol, 1.5 eq). Causality: Using a large excess of piperazine is a critical process parameter. It acts as both the nucleophile and, in part, the base, while kinetically favoring the formation of the desired mono-substituted product over the dialkylated impurity.

  • Addition: Slowly add a solution of 4-(bromomethyl)benzoic acid (15.7 g, 73.4 mmol, 1.0 eq) dissolved in the same solvent (50 mL) to the piperazine mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 8-12 hours.[[“]] Monitor the reaction's completion by TLC, observing the disappearance of the starting benzyl bromide.

  • Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Add water (150 mL) to the residue to dissolve the piperazine hydrobromide salt and excess piperazine. The product may precipitate at this stage. Adjust the pH to ~7 using a dilute HCl solution, which can enhance precipitation of the zwitterionic product.

  • Isolation: Collect the solid product by suction filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Parameter Protocol 1A Protocol 1B
Key Reagents 4-Methylbenzoic acid, NBS, BPO4-(Bromomethyl)benzoic acid, Piperazine
Stoichiometry 1 : 1.1 : 0.021 : 5 (excess piperazine)
Solvent ChlorobenzeneMethanol or n-Butanol
Temperature Reflux (~132°C)60-80°C
Typical Time 1-2 hours8-12 hours
Expected Yield 80-90%75-85%
Table 1: Summary of reaction conditions for the Nucleophilic Substitution pathway.

Part 2: Synthesis via Reductive Amination Pathway

Reductive amination is a powerful and often more efficient method for forming C-N bonds, frequently accomplished in a single pot. This strategy is highly favored in industrial settings for its atom economy and operational simplicity.

Principle and Rationale

This pathway combines 4-formylbenzoic acid and piperazine to first form an iminium ion intermediate in situ. This electrophilic intermediate is then immediately reduced by a selective hydride-donating reagent present in the reaction mixture to yield the final tertiary amine product.

  • Iminium Ion Formation: The aldehyde group of 4-formylbenzoic acid reacts with one of the secondary amines of piperazine to form a carbinolamine, which then dehydrates to form a positively charged iminium ion.

  • In-Situ Reduction: A reducing agent reduces the C=N double bond of the iminium ion. The choice of reducing agent is critical. Mild, selective agents are required that will reduce the iminium ion much faster than they reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal reagent for this purpose due to its steric bulk and attenuated reactivity.[8][9] It is less reactive towards aldehydes and ketones but highly effective for reducing protonated imines.[10] An alternative, sodium borohydride (NaBH₄), can also be used, but the reaction must be staged, allowing for imine formation before the reductant is added, as NaBH₄ readily reduces aldehydes.[9][11]

Experimental Workflow: Reductive Amination

cluster_0 One-Pot Reductive Amination A 4-Formylbenzoic Acid C [Iminium Ion Intermediate] A->C  Solvent (e.g., DCM)  Forms in situ B Piperazine B->C  Solvent (e.g., DCM)  Forms in situ D This compound C->D  Reducing Agent  (e.g., STAB)

Caption: Workflow for the one-pot synthesis via reductive amination.

Protocol 2A: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is based on highly efficient and scalable reported methods.[8]

  • Setup: To a 500 mL flask under an inert atmosphere (e.g., nitrogen), add 4-formylbenzoic acid (10.0 g, 66.6 mmol) and piperazine (28.7 g, 333 mmol, 5.0 eq). Causality: As with the substitution route, excess piperazine is used to prevent dialkylation.

  • Solvent: Add a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (200 mL). Stir the suspension for 30 minutes at room temperature to facilitate initial iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 21.2 g, 100 mmol, 1.5 eq) portion-wise over 20-30 minutes. Causality: The addition should be controlled as the reaction can be exothermic. STAB is moisture-sensitive and works best in non-protic solvents.[9]

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified as described in Part 3.

Parameter Protocol 2A (STAB)
Key Reagents 4-Formylbenzoic acid, Piperazine, STAB
Stoichiometry 1 : 5 : 1.5
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Time 12-24 hours
Expected Yield 90-98%[8]
Table 2: Summary of reaction conditions for the Reductive Amination pathway.

Part 3: Final Purification and Characterization

Regardless of the synthetic route, the crude product requires purification to meet the high-purity standards (often ≥99%) required for pharmaceutical intermediates.[3] Conversion to a crystalline salt is a common and highly effective final purification step.

Protocol 3A: Conversion to Dihydrochloride Salt
  • Dissolution: Dissolve the crude this compound in a suitable solvent like isopropanol or methanol.

  • Acidification: Cool the solution in an ice bath and slowly bubble hydrogen chloride gas through it, or add a solution of HCl in isopropanol, until the solution is acidic (pH < 2).

  • Crystallization: The dihydrochloride salt will precipitate as a white solid.[4][[“]] Continue stirring in the ice bath for 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the white crystalline solid by suction filtration. Wash the filter cake with cold isopropanol and then with diethyl ether or acetone to facilitate drying.[12]

  • Drying: Dry the final product, this compound dihydrochloride, in a vacuum oven at 50-60°C.

Analytical Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline powder.[3][4]

  • Molecular Formula: C₁₃H₁₈N₂O₂[1]

  • Molecular Weight: 234.29 g/mol [1][2]

  • ¹H NMR (400 MHz, DMSO-d₆): The following are typical expected shifts for the free base. Salt formation will cause shifts, particularly for protons near the nitrogen atoms.

    • δ 7.89 (d, J=8.1 Hz, 2H, Ar-H ortho to COOH)

    • δ 7.41 (d, J=8.0 Hz, 2H, Ar-H ortho to CH₂)

    • δ 3.50-3.90 (m, 2H, Ar-CH₂)

    • δ 2.80-3.40 (m, 8H, piperazine ring protons)

    • (Note: A carboxylic acid proton peak will also be present, often as a broad singlet >10 ppm, and the piperazine N-H proton will also be visible if not exchanged)

  • Mass Spectrometry (ESI+): m/z 235.14 [M+H]⁺

Conclusion and Recommendations

Both the nucleophilic substitution and reductive amination pathways are viable and effective for the synthesis of this compound. The choice of method often depends on practical laboratory considerations:

  • The Nucleophilic Substitution route is robust and utilizes classic organic transformations. It is an excellent choice if the starting material is the inexpensive 4-methylbenzoic acid. However, it involves handling lachrymatory and reactive benzyl bromides and requires careful control to avoid byproducts.

  • The Reductive Amination route, particularly with STAB, represents a more modern, efficient, and often higher-yielding approach.[8] Its one-pot nature makes it highly attractive for process simplification and scalability. The primary consideration is the availability and cost of 4-formylbenzoic acid and the moisture-sensitive STAB reagent.

For research and development focused on efficiency and ease of scale-up, the reductive amination protocol (2A) is highly recommended. For teaching laboratories or situations where starting material cost is the primary driver, the two-step nucleophilic substitution route remains a solid and reliable option.

References

  • Vertex AI Search. (2025). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • Vertex AI Search. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.
  • Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • MySkinRecipes. (n.d.). 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic Acid.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • University of Lethbridge. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).

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Preparation of 4-(Piperazin-1-ylmethyl)benzoic Acid Dihydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride, a key intermediate in the synthesis of various pharmaceuticals, most notably the tyrosine kinase inhibitor, Imatinib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction

This compound dihydrochloride (CAS No: 106261-49-8) is a critical building block in modern medicinal chemistry.[1] Its structure, featuring a benzoic acid moiety linked to a piperazine ring, makes it a versatile synthon for creating complex molecules with therapeutic potential. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in subsequent reaction steps.[1] This guide will focus on a robust and scalable synthetic method, starting from readily available commercial reagents, and will detail the necessary steps for obtaining a high-purity final product suitable for pharmaceutical development.

Chemical Principles and Synthetic Strategy

The most common and industrially scalable synthesis of this compound dihydrochloride involves the nucleophilic substitution of a benzylic halide with N-methylpiperazine. This application note will detail the synthesis starting from 4-(chloromethyl)benzoic acid.

The core of this synthesis is a classic SN2 reaction. The electron-rich secondary amine of N-methylpiperazine acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid. This not only purifies the product by precipitating it from the reaction mixture but also improves its handling and stability.

Several variations of this method exist, utilizing different bases, solvents, and reaction temperatures. The chosen protocol is optimized for high yield and purity, minimizing the formation of by-products.[3][4]

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the chemical reaction and the overall experimental workflow.

SynthesisReaction cluster_reactants Reactants cluster_products Products 4-(chloromethyl)benzoic_acid 4-(chloromethyl)benzoic acid free_base This compound (Free Base) 4-(chloromethyl)benzoic_acid->free_base + N-methylpiperazine (Base, Solvent) N-methylpiperazine N-methylpiperazine dihydrochloride_salt This compound dihydrochloride free_base->dihydrochloride_salt + 2 HCl Workflow start Start reactants Combine 4-(chloromethyl)benzoic acid, N-methylpiperazine, Base, and Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction workup Cool and Perform Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction acidification Acidify with HCl to Precipitate Product extraction->acidification filtration Filter and Wash the Solid Product acidification->filtration drying Dry the Product Under Vacuum filtration->drying analysis Characterize the Final Product (HPLC, NMR, MP) drying->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound dihydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for laboratory-scale synthesis. [3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Chloromethyl)benzoic acid≥98%Commercially AvailableCorrosive, handle with care.
N-Methylpiperazine≥99%Commercially AvailableFlammable and corrosive.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Acetonitrile (ACN)HPLC GradeCommercially AvailableFlammable solvent.
Hydrochloric Acid (HCl)37% (concentrated)Commercially AvailableHighly corrosive.
Deionized WaterIn-house
n-ButanolReagent GradeCommercially AvailableFor washing.
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Büchner funnel and filter flask.

  • Vacuum oven.

  • Standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-(chloromethyl)benzoic acid (100 g, 0.586 mol), N-methylpiperazine (64.6 g, 0.645 mol), sodium bicarbonate (59.1 g, 0.703 mol), and acetonitrile (500 mL).

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: To the resulting residue, add deionized water (500 mL) and n-butanol (250 mL). Stir the mixture vigorously for 15 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer and extract the aqueous layer with another portion of n-butanol (150 mL). [5]6. Acidification and Precipitation: Combine the organic extracts and cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2. A white precipitate of this compound dihydrochloride will form. [5]7. Isolation and Washing: Continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold n-butanol (2 x 100 mL) to remove any remaining impurities. [5]8. Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Purity
  • Yield: 150-165 g (83-91% theoretical yield).

  • Purity: ≥99% (as determined by HPLC). [3][4]

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound dihydrochloride.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and a suitable buffer (e.g., phosphate or acetate) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

The retention time of the main peak should be consistent with a reference standard, and the area percentage of the main peak will determine the purity. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for structural confirmation. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • 1H NMR (400 MHz, D₂O): Expected signals include aromatic protons in the range of δ 7.5-8.0 ppm, a singlet for the benzylic methylene protons around δ 4.0-4.5 ppm, signals for the piperazine ring protons, and a singlet for the N-methyl group.

  • 13C NMR (100 MHz, D₂O): Characteristic signals for the carboxylic acid carbon, aromatic carbons, benzylic carbon, piperazine carbons, and the N-methyl carbon should be observed.

The chemical shifts and coupling constants should be consistent with the structure of this compound dihydrochloride. [6]

Melting Point

The melting point of the synthesized compound should be determined and compared to the literature value (approximately 254-258 °C with decomposition). A sharp melting point range is indicative of high purity.

Safety and Handling

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.

  • Handling of Reagents:

    • 4-(Chloromethyl)benzoic acid: This compound is a lachrymator and is corrosive. Avoid contact with skin and eyes.

    • N-Methylpiperazine: This is a flammable and corrosive liquid. Keep away from ignition sources and handle with care to prevent skin and eye contact.

    • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme caution and always add acid to water, not the other way around.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By understanding the hazards and implementing proper safety measures, this synthesis can be performed safely and efficiently.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. Ensure the base is of good quality and used in the correct stoichiometry.
Loss of product during work-up.Ensure complete extraction and precipitation. Avoid excessive washing of the final product.
Low Purity Presence of starting materials or by-products.Ensure the reaction goes to completion. Optimize the washing steps to remove impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.
Product is Oily or Gummy Incomplete drying or presence of solvent.Dry the product under vacuum for a longer period or at a slightly elevated temperature.
Incorrect pH during precipitation.Ensure the pH is sufficiently low (1-2) to fully protonate the product and induce crystallization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of high-purity this compound dihydrochloride. By following the detailed protocol and understanding the underlying chemical principles and safety considerations, researchers can confidently prepare this important pharmaceutical intermediate for their drug discovery and development endeavors. The provided characterization methods will ensure the quality and identity of the final product, paving the way for its successful application in further synthetic transformations.

References

  • Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. (2010). Fine Chemicals, 27(11), 1100-1102.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013).
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (2013).
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2014).
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.). Autechstir.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | CAS 106261-49-8. (n.d.). Santa Cruz Biotechnology.
  • Certificate of Analysis: 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid dihydrochloride. (n.d.). BioCrick.
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, min 98% (HPLC), 100 grams. (n.d.). CP Lab Safety.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. (n.d.). ChemicalBook.
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. (n.d.). PubChem.
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | 106261-49-8. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). BLDpharm.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2024). BOC Sciences.
  • (CAS No. 106261-49-8) 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride. (n.d.).
  • Safety in University Chemistry Courses; An Introduction for Students (BGI/GUV-I 8553 E). (2009). Deutsche Gesetzliche Unfallversicherung (DGUV).

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Application Note: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a pivotal building block in modern medicinal chemistry. Its molecular structure is integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Most notably, it serves as a key intermediate in the production of Imatinib (Gleevec®), a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The efficient and scalable synthesis of this intermediate is therefore of critical importance to the pharmaceutical industry, demanding a robust and well-characterized chemical process.

This application note provides a comprehensive guide for the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid via the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and N-methylpiperazine. It includes a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety guidelines, and methods for analytical characterization of the final product. This document is intended for researchers, chemists, and process development professionals in the fields of drug discovery and pharmaceutical manufacturing.

Reaction Principle and Mechanism

The synthesis proceeds via a classical nucleophilic substitution pathway. The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid. The benzyl chloride derivative is a particularly reactive substrate for nucleophilic substitution due to the ability of the benzene ring to stabilize the transition state.[2]

The reaction can theoretically proceed via either an SN1 or SN2 mechanism.

  • SN2 Pathway: The nucleophilic nitrogen of N-methylpiperazine directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This pathway is favored by polar aprotic solvents.

  • SN1 Pathway: This mechanism involves the initial departure of the chloride ion to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by the N-methylpiperazine nucleophile. Polar protic solvents can favor this pathway.

In practice, for primary benzylic halides like 4-(chloromethyl)benzoic acid, the SN2 mechanism is generally considered the predominant pathway, although an SN1 contribution cannot be entirely ruled out, especially under conditions that would favor carbocation formation.[2] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Materials and Safety

Reagent Properties
Property4-(Chloromethyl)benzoic AcidN-Methylpiperazine4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
CAS Number 1642-81-5[3]109-01-3[4]106261-48-7[1]
Molecular Formula C₈H₇ClO₂[3]C₅H₁₂N₂[4]C₁₃H₁₈N₂O₂[1]
Molecular Weight 170.59 g/mol [3][5]100.16 g/mol [6]234.29 g/mol [1][7]
Appearance White powder[3]Clear, colorless to light yellow liquid[8]White crystalline powder[1]
Melting Point 201-202 °C[3]-6 °C[8]Not specified
Boiling Point Not applicable138 °C[8]377.2 °C at 760 mmHg[1]
Solubility Insoluble in waterMiscible with water[8]Insoluble in water, soluble in organic solvents[1]
Safety and Handling

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • 4-(Chloromethyl)benzoic Acid: Corrosive. Causes severe skin burns and eye damage.[3][5][9][10] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][9] Wear gloves, protective clothing, eye protection, and face protection.[9]

  • N-Methylpiperazine: Flammable liquid and vapor.[4][11] Harmful if swallowed or in contact with skin.[4] Causes severe skin burns and eye damage.[4][8] Toxic if inhaled.[4][11] Keep away from heat, sparks, and open flames.[4][8] Store in a cool, dry, well-ventilated place.[8]

  • Solvents (e.g., Acetonitrile, DMF): Flammable and/or toxic. Handle with care and avoid inhalation or skin contact.

  • Bases (e.g., Potassium Carbonate, Sodium Hydroxide): Corrosive. Avoid contact with skin and eyes.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][4][9][10][11][12]

Experimental Protocol

This protocol is adapted from established synthetic methods for the N-alkylation of piperazines and specific examples found in patent literature.[13][14][15]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: - 4-(Chloromethyl)benzoic acid - N-Methylpiperazine - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) setup Combine reagents in flask under inert atmosphere (N₂). reagents->setup heating Heat reaction mixture (e.g., 50-80°C) with stirring. setup->heating monitoring Monitor progress by TLC or LC-MS. heating->monitoring cool Cool to room temperature. monitoring->cool filter Filter to remove inorganic salts. cool->filter concentrate Concentrate filtrate (rotary evaporation). filter->concentrate extract Acid/Base Extraction (optional, for purification). concentrate->extract crystallize Crystallize from suitable solvent (e.g., Isopropanol/Water). extract->crystallize dry Dry product under vacuum. crystallize->dry analyze Characterize by NMR, MS, IR. dry->analyze

Caption: Experimental workflow for the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(chloromethyl)benzoic acid (1.0 eq), an acid scavenger such as potassium carbonate (2.0-3.0 eq) or sodium bicarbonate (2.0-3.0 eq), and a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).[13] The solvent volume should be sufficient to ensure good stirring (approx. 5-10 mL per gram of the limiting reagent).

    • Begin stirring the suspension under a nitrogen atmosphere.

    • Add N-methylpiperazine (1.0-1.2 eq) to the mixture dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 50 °C and 80 °C. A higher temperature may be required depending on the chosen solvent and base.[13]

    • Maintain stirring and heating for 2-8 hours. The reaction progress should be monitored periodically (e.g., every hour) using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (e.g., potassium carbonate and potassium chloride). Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product can be purified by recrystallization. A common method involves dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the product.

    • Alternatively, the product can be isolated as its dihydrochloride salt.[16][17] After the initial work-up, the residue can be dissolved in a suitable solvent like isopropanol. Hydrogen chloride gas or a solution of HCl in a solvent can then be introduced to precipitate the 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.[13]

    • Collect the purified solid by filtration, wash with a cold solvent (e.g., cold isopropanol or acetone), and dry under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized 4-((4-methylpiperazin-1-yl)methyl)benzoic acid should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, the piperazine ring protons, and the N-methyl group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 235.14.

  • IR (Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-H and C-N bonds.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final product. For its use as a pharmaceutical intermediate, a purity of ≥99% is typically required.[1]

Troubleshooting and Optimization

  • Incomplete Reaction: If monitoring shows significant starting material remaining, consider increasing the reaction time, temperature, or the amount of N-methylpiperazine or base. Ensure the reagents are of sufficient purity and are anhydrous where necessary.

  • Side Product Formation: A potential side reaction is the formation of the bis-alkylated quaternary ammonium salt. This can be minimized by controlling the stoichiometry and avoiding a large excess of 4-(chloromethyl)benzoic acid. Another possible impurity is the corresponding benzyl alcohol, formed by hydrolysis if water is present.[18]

  • Low Yield: Poor yields may result from inefficient work-up or purification. Ensure complete extraction and precipitation of the product. The choice of solvent and base can significantly impact the reaction rate and yield; optimization of these parameters may be necessary.[13]

Conclusion

The reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine is a reliable and scalable method for the synthesis of a key pharmaceutical intermediate. By following the detailed protocol and safety guidelines outlined in this application note, researchers and drug development professionals can successfully produce high-purity 4-((4-methylpiperazin-1-yl)methyl)benzoic acid. Careful control of reaction parameters and diligent in-process monitoring are essential for achieving optimal results.

References

  • Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ.
  • BenchChem. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Safety Data for N-Methylpiperazine-d4.
  • ECHEMI. (n.d.). 4-(Chloromethyl)benzoic acid SDS, 1642-81-5 Safety Data Sheets.
  • Sdfine. (n.d.). n-methylpiperazine.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzoic acid 95 1642-81-5.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-(Chloromethyl)benzoic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Chloromethyl)benzoic Acid.
  • Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 1-Methylpiperazine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • AB Enterprises. (n.d.). 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?

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Application Notes & Protocols: A Guide to the Synthesis of 4-(Piperazin-1-ylmethyl)benzoic Acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

In the landscape of pharmaceutical development, the synthesis of specific molecular scaffolds is a critical endeavor. 4-(Piperazin-1-ylmethyl)benzoic acid is a key building block and a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib, a revolutionary drug in cancer therapy[1]. The robust and scalable synthesis of this intermediate is therefore of significant interest to drug development professionals.

Reductive amination stands out as one of the most powerful and versatile methods for constructing carbon-nitrogen bonds, accounting for a substantial portion of such reactions in the pharmaceutical industry[2][3]. This one-pot reaction combines a carbonyl compound and an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The elegance of this method lies in its operational simplicity, high functional group tolerance, and the ability to generate complex amines from readily available precursors[4][5].

This guide provides a detailed protocol for the synthesis of this compound, leveraging the reaction between 4-formylbenzoic acid and piperazine. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that has become the reagent of choice for this transformation[6][7][8].

The Underlying Chemistry: Mechanism of Reductive Amination

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound.

The reaction proceeds via two principal stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine (piperazine) on the carbonyl carbon of the aldehyde (4-formylbenzoic acid). This forms a hemiaminal intermediate which then dehydrates to yield an iminium ion. The formation of this iminium ion is often catalyzed by a small amount of acid, such as the acetic acid that can be generated in situ from sodium triacetoxyborohydride or added catalytically[6][9].

  • Hydride Reduction: Sodium triacetoxyborohydride then serves as the hydride donor. The steric and electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it unreactive towards the aldehyde but highly effective at reducing the electrophilic iminium ion[6][7]. This selectivity is the cornerstone of the reaction's success, preventing the wasteful reduction of the starting aldehyde to the corresponding alcohol and allowing the entire process to be conducted in a single reaction vessel[8].

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A 4-Formylbenzoic Acid (Aldehyde) C Hemiaminal Intermediate A->C + Amine B Piperazine (Amine) B->C D Iminium Ion C->D - H₂O (Dehydration) F This compound (Final Product) D->F + Hydride (H⁻) E Sodium Triacetoxyborohydride (Reducing Agent) E->D

Caption: Experimental Synthesis Workflow.

PART A: Reductive Amination

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (5.00 g, 33.3 mmol, 1.0 equiv.) and tert-butyl piperazine-1-carboxylate (6.82 g, 36.6 mmol, 1.1 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir the resulting suspension at room temperature (20-25°C) for 30 minutes. The slight heterogeneity of the mixture is acceptable.

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (9.23 g, 43.3 mmol, 1.3 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a white solid or viscous oil. This material is often pure enough for the next step.

PART B: Boc Deprotection

  • Setup: Dissolve the crude intermediate from the previous step in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Acid Addition: To the stirring solution, add trifluoroacetic acid (TFA) (25 mL, 333 mmol, ~10 equiv.) dropwise at room temperature.

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the product.

  • Purification: Triturate the residue with 100 mL of diethyl ether. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with fresh diethyl ether (2 x 30 mL), and dry under high vacuum to afford pure this compound. The product is typically isolated as a salt (hydrochloride or trifluoroacetate) to improve its stability and handling properties.

Characterization

The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10]

Troubleshooting and Field-Proven Insights

Problem Probable Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Low quality/deactivated NaBH(OAc)₃. 3. Insufficient reaction time.1. Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃. 2. Use a fresh bottle of the reagent; NaBH(OAc)₃ is hygroscopic.[7] 3. Allow the reaction to proceed for a longer duration (up to 24h).
Formation of 4-(Hydroxymethyl)benzoic acid 1. Non-selective reducing agent or contamination. 2. Water in the reaction medium hydrolyzing the reducing agent.1. Ensure high-purity NaBH(OAc)₃ is used. Other borohydrides like NaBH₄ are not selective and will reduce the aldehyde.[4][11] 2. Use anhydrous solvents and reagents.
Dialkylation of Piperazine (if unprotected piperazine is used)The second nitrogen atom of piperazine reacts with another molecule of the aldehyde.1. Use a large excess of piperazine (≥5 equivalents). 2. (Recommended) Employ the mono-protection strategy with Boc-piperazine as detailed in the protocol.
Difficult Product Isolation/Purification Product may be highly soluble or form an oil.1. Ensure complete removal of TFA. 2. Isolate the product as a salt (HCl or TFA) to induce crystallization. 3. Use a different solvent for trituration/recrystallization (e.g., acetonitrile, isopropanol).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
  • Syntechem. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Comprehensive Overview.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • ResearchGate. Recent Development on Catalytic Reductive Amination and Applications.
  • Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11855-11915.
  • Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4).
  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Consensus. Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthetic route for the production of 4-(Piperazin-1-ylmethyl)benzoic acid, a crucial building block in pharmaceutical research and development. The protocol is designed for large-scale synthesis, emphasizing process control, safety, and high yield. The synthesis involves the initial free-radical chlorination of 4-methylbenzoic acid to yield the key intermediate, 4-(chloromethyl)benzoic acid, followed by a nucleophilic substitution with piperazine. This document provides in-depth procedural details, explains the rationale behind experimental choices, and includes safety protocols essential for industrial-scale production.

Introduction

This compound is a valuable bifunctional molecule incorporating a benzoic acid moiety and a piperazine group.[1][2] This structure makes it a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperazine ring, in particular, is a common scaffold in drug discovery due to its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Therefore, a reliable and scalable synthesis of this compound is of significant interest to the pharmaceutical industry.

This application note presents a detailed protocol for the large-scale synthesis of this compound, focusing on a two-step approach that is both cost-effective and amenable to industrial production.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process, beginning with the preparation of the key electrophilic intermediate, 4-(chloromethyl)benzoic acid, followed by the alkylation of piperazine.

Synthetic_Pathway A 4-Methylbenzoic Acid B 4-(Chloromethyl)benzoic Acid A->B   Step 1:   Free-Radical   Chlorination D This compound B->D   Step 2:   Nucleophilic   Alkylation C Piperazine C->D

Caption: Overall two-step synthetic route for this compound.

The primary challenge in the second step is achieving mono-alkylation of the piperazine ring, as di-alkylation can be a significant side reaction. This protocol addresses this by using a large excess of piperazine, which statistically favors the formation of the mono-substituted product.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid

This step involves the free-radical chlorination of the methyl group of 4-methylbenzoic acid. The reaction is initiated by UV light.[4][5]

Reaction Scheme:

Step1_Reaction reactant 4-Methylbenzoic Acid (p-Toluic Acid) reagent + Cl₂ product 4-(Chloromethyl)benzoic Acid reagent->product UV Light, Chlorobenzene 100°C

Caption: Free-radical chlorination of 4-methylbenzoic acid.

Materials and Equipment:

Reagent/EquipmentQuantity (for a 1 kg scale)Notes
4-Methylbenzoic Acid1.00 kg (7.34 mol)Ensure it is dry.
Chlorobenzene2.75 LAnhydrous grade.
Chlorine Gas (Cl₂)As requiredHandled in a well-ventilated fume hood.
Petroleum Ether3-4 LFor washing the product.
Reaction Vessel (Glass)5 L capacityEquipped with mechanical stirrer, reflux condenser, gas inlet, and thermometer.
UV Lamp-For initiation of the radical reaction.
Cooling/Heating System-To maintain reaction temperature.

Protocol:

  • Reaction Setup: In a 5 L glass reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and a thermometer, dissolve 1.00 kg of 4-methylbenzoic acid in 2.75 L of chlorobenzene.

  • Heating: Heat the mixture to 100°C with constant stirring until all the 4-methylbenzoic acid has dissolved.

  • Chlorination: While maintaining the temperature at 100°C, begin to introduce chlorine gas through the gas inlet tube. Simultaneously, irradiate the reaction mixture with a UV lamp to initiate the chlorination.[4][5] The reaction is exothermic, so careful monitoring and control of the chlorine gas flow and cooling are necessary to maintain the temperature.

  • Monitoring: The progress of the reaction can be monitored by observing the evolution of hydrogen chloride (HCl) gas, which can be scrubbed through a basic solution. The reaction is considered complete when the theoretical amount of HCl has been evolved.

  • Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Allow the reaction mixture to cool to approximately 0°C with stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash it several times with low-boiling petroleum ether to remove residual chlorobenzene.[4][5]

  • Drying: Dry the isolated white solid under vacuum to obtain 4-(chloromethyl)benzoic acid.

Expected Yield: Approximately 1.13 kg (90%).

Safety Precautions:

  • Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood.

  • Chlorobenzene is a hazardous solvent. Avoid inhalation and contact with skin.

  • The reaction is exothermic and produces HCl gas. Ensure proper temperature control and gas scrubbing.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom in 4-(chloromethyl)benzoic acid by one of the secondary amines of piperazine. An excess of piperazine is used to minimize the formation of the di-substituted byproduct.

Reaction Scheme:

Step2_Reaction reactant1 4-(Chloromethyl)benzoic Acid reactant2 + Piperazine (excess) product This compound reactant2->product Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reflux

Caption: Alkylation of piperazine with 4-(chloromethyl)benzoic acid.

Materials and Equipment:

Reagent/EquipmentQuantity (for a 1 kg scale of starting material)Notes
4-(Chloromethyl)benzoic Acid1.00 kg (5.86 mol)From Step 1.
Piperazine2.52 kg (29.3 mol, 5 eq.)Anhydrous.
Potassium Carbonate (K₂CO₃)1.62 kg (11.72 mol, 2 eq.)Anhydrous, powdered.
Acetonitrile10 LAnhydrous grade.
Reaction Vessel (Glass)20 L capacityEquipped with mechanical stirrer, reflux condenser, and thermometer.
Filtration Apparatus-For isolating the product.
Rotary Evaporator-For solvent removal.

Protocol:

  • Reaction Setup: In a 20 L reactor, suspend 2.52 kg of piperazine and 1.62 kg of potassium carbonate in 10 L of acetonitrile.

  • Addition of Reactant: To this stirred suspension, add 1.00 kg of 4-(chloromethyl)benzoic acid portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it for 4-6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and the excess piperazine. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water or a mixed solvent system (e.g., ethanol/water). Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Expected Yield: Approximately 1.08 kg (83%).

Safety Precautions:

  • Acetonitrile is flammable and toxic. Handle it in a well-ventilated area.

  • Piperazine can cause skin and respiratory irritation. Wear appropriate personal protective equipment (PPE).

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction.

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis process, from raw materials to the final purified product.

Workflow cluster_step1 Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 4-Methylbenzoic Acid in Chlorobenzene A2 Heat to 100°C A1->A2 A3 Introduce Cl₂ gas with UV irradiation A2->A3 A4 Monitor HCl evolution A3->A4 A5 Cool to 0°C A4->A5 A6 Filter the precipitate A5->A6 A7 Wash with Petroleum Ether A6->A7 A8 Dry under vacuum A7->A8 B2 Add 4-(Chloromethyl)benzoic Acid A8->B2 Intermediate B1 Suspend Piperazine and K₂CO₃ in Acetonitrile B1->B2 B3 Reflux for 4-6 hours B2->B3 B4 Cool to room temperature B3->B4 B5 Filter off solids B4->B5 B6 Concentrate the filtrate B5->B6 B7 Recrystallize the crude product B6->B7 B8 Filter and dry the final product B7->B8

Caption: Detailed workflow for the large-scale synthesis.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and employing an excess of piperazine in the second step, high yields of the desired mono-alkylated product can be achieved. This method is well-suited for industrial-scale production, providing a consistent supply of this important pharmaceutical intermediate.

References

  • PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]
  • Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • ResearchGate.
  • National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
  • ResearchGate. Scheme 9.
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?[Link]
  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]

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Application Notes & Protocols: Green Synthesis Methods for 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperazin-1-ylmethyl)benzoic acid is a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most notable application is as a key precursor for Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[1] The conventional synthesis of this intermediate often involves multi-step procedures that utilize hazardous reagents, chlorinated solvents, and energy-intensive conditions, posing significant environmental, health, and safety (EHS) challenges.

The principles of green chemistry offer a compelling framework for redesigning these synthetic pathways to be more sustainable, efficient, and safer.[2][3] This guide provides detailed application notes and protocols for three distinct green synthesis strategies for this compound. These methods leverage high atom economy, eco-friendly solvents, alternative energy sources, and biocatalysis to minimize environmental impact while maintaining high product yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable practices in pharmaceutical manufacturing.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the most strategic disconnection is the C-N bond between the piperazine ring and the benzylic carbon. This approach simplifies the molecule into two primary synthons: a piperazine synthon and a p-substituted benzoic acid derivative. The choice of the functional group on the benzoic acid moiety dictates the forward synthesis strategy.

G cluster_synthons Primary Synthons Target This compound Disconnect C-N Bond Disconnection Target->Disconnect Piperazine Piperazine Disconnect->Piperazine BenzoicAcidDeriv p-Substituted Benzoic Acid Derivative (X = -CHO, -CH₂Cl, -CH₂Br) Disconnect->BenzoicAcidDeriv

Caption: Retrosynthetic analysis of the target molecule.

This analysis forms the basis for the following green synthetic protocols, each designed to form this key C-N bond under environmentally benign conditions.

Protocol 1: One-Pot Reductive Amination from 4-Formylbenzoic Acid

This method represents a highly atom-economical approach, constructing the target molecule in a single pot from readily available starting materials. It avoids the use of halogenated intermediates, which are common in traditional alkylation routes.

Principle & Green Rationale: Reductive amination involves the initial formation of an iminium ion from the condensation of piperazine with 4-formylbenzoic acid. This intermediate is then reduced in situ by a mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), to yield the final product.[4][5] This one-pot process minimizes solvent usage and waste from intermediate workups. The choice of an alcoholic solvent like ethanol further enhances the green profile of the synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-formylbenzoic acid (10.0 g, 66.6 mmol, 1.0 equiv.) and piperazine (11.5 g, 133.2 mmol, 2.0 equiv.).

  • Solvent Addition: Add 100 mL of ethanol to the flask. Stir the suspension at room temperature.

  • Iminium Formation: Add glacial acetic acid (0.4 mL, ~10 mol%) to catalyze the formation of the iminium ion intermediate. Stir the mixture for 1 hour at room temperature. The suspension should become a clearer solution.

  • Reduction: Slowly add Sodium Triacetoxyborohydride (STAB) (21.2 g, 100.0 mmol, 1.5 equiv.) portion-wise over 30 minutes. The addition is mildly exothermic; maintain the temperature below 40°C with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Product Isolation: The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) followed by cold ethanol (1 x 20 mL).

  • Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight.

Causality & Expertise: The use of a twofold excess of piperazine serves a dual purpose: it acts as a nucleophile and as a base to neutralize the acetic acid formed from the triacetoxyborohydride, driving the reaction to completion. STAB is the reducing agent of choice because it is less water-sensitive than other hydrides like NaBH₄ and is selective for the iminium ion over the aldehyde and carboxylic acid functionalities.[4] The catalytic acetic acid is crucial for protonating the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by piperazine.

G A 1. Combine 4-Formylbenzoic Acid & Piperazine in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Stir for 1 hr (Iminium Formation) B->C D 4. Portion-wise addition of Sodium Triacetoxyborohydride C->D E 5. Stir 12-18 hrs at RT D->E F 6. Quench with aq. NaHCO₃ E->F G 7. Isolate Product via Filtration F->G H 8. Wash with Water & Ethanol G->H I 9. Dry under Vacuum H->I

Caption: Workflow for One-Pot Reductive Amination.

Protocol 2: Microwave-Assisted N-Alkylation in Aqueous Medium

This protocol leverages an alternative energy source and the ultimate green solvent—water—to achieve a rapid and efficient synthesis.

Principle & Green Rationale: This method is a nucleophilic substitution reaction between piperazine and 4-(chloromethyl)benzoic acid.[6][7] The use of microwave irradiation provides rapid, localized, and uniform heating, which dramatically accelerates reaction rates compared to conventional oil bath heating.[8] Conducting the reaction in water eliminates the need for volatile organic compounds (VOCs). Sodium bicarbonate is used as an inexpensive and environmentally benign base.

Detailed Experimental Protocol:

  • Reaction Setup: In a 100 mL microwave reactor vessel equipped with a magnetic stir bar, combine 4-(chloromethyl)benzoic acid (10.0 g, 58.6 mmol, 1.0 equiv.), piperazine (10.1 g, 117.2 mmol, 2.0 equiv.), and sodium bicarbonate (NaHCO₃) (5.9 g, 70.3 mmol, 1.2 equiv.).

  • Solvent Addition: Add 50 mL of deionized water to the vessel.

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes with continuous stirring. (Note: The internal pressure will increase; ensure the equipment is rated for these conditions).

  • Cooling & Isolation: After the reaction is complete, cool the vessel to room temperature. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with an abundant amount of cold deionized water (3 x 50 mL) to remove unreacted piperazine and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60°C.

Causality & Expertise: Microwave heating accelerates the reaction by efficiently coupling with the polar solvent (water) and ionic intermediates, leading to a significant reduction in reaction time from hours to minutes.[3] The use of sodium bicarbonate is critical to neutralize the hydrochloric acid formed during the Sₙ2 reaction. Without a base, the piperazine would be protonated, rendering it non-nucleophilic and halting the reaction. The reaction is performed in water, where the product has low solubility upon cooling, allowing for a simple and efficient isolation procedure that avoids organic solvent extraction.

G Piperazine Piperazine (Nucleophile) BenzoicAcid 4-(chloromethyl)benzoic acid Piperazine->BenzoicAcid Sₙ2 Attack Product This compound BenzoicAcid->Product HCl HCl BenzoicAcid->HCl + Base HCO₃⁻ Base->HCl Neutralization G cluster_0 Step A: Chemical Alkylation cluster_1 Step B: Biocatalytic Hydrolysis A 1. Alkylation of Piperazine with 4-(chloromethyl)benzonitrile in Ethanol B 2. Isolate Intermediate: 4-(Piperazin-1-ylmethyl)benzonitrile A->B C 3. Disperse Intermediate in pH 7.5 Buffer B->C D 4. Add Nitrilase Enzyme C->D E 5. Incubate at 30°C, 24-48h D->E F 6. Isolate Final Product via Filtration E->F

Caption: Workflow for the Two-Step Chemoenzymatic Synthesis.

Comparative Analysis of Green Synthesis Methods

MetricProtocol 1: Reductive AminationProtocol 2: Microwave-AssistedProtocol 3: Chemoenzymatic
Principle One-Pot C-N Bond Formation & ReductionMicrowave-Accelerated Sₙ2 Nucleophilic SubstitutionChemical Alkylation + Biocatalytic Hydrolysis
Key Green Features High Atom Economy, One-Pot, No HalogensAqueous Solvent, Energy Efficiency (Microwave)Biocatalysis, Mild Conditions, Aqueous Medium
Typical Reaction Time 12 - 18 hours20 - 30 minutes24 - 48 hours (Enzymatic Step)
Solvent System EthanolWaterEthanol (Step 1), Water/Buffer (Step 2)
Typical Yield Range (%) 85 - 95%90 - 98%80 - 90% (Overall)
EHS Profile Good (Avoids halogens but uses hydride reagent)Excellent (Uses water, very short time)Excellent (Extremely mild, safe biocatalytic step)

Conclusion

The synthesis of this compound can be accomplished through various pathways that align with the principles of green chemistry.

  • The One-Pot Reductive Amination protocol offers excellent atom economy and is ideal for facilities without specialized equipment, though it requires longer reaction times.

  • The Microwave-Assisted Aqueous Synthesis is exceptionally rapid and clean, making it highly suitable for high-throughput synthesis and process intensification, provided a microwave reactor is available.

  • The Chemoenzymatic Synthesis represents the most sustainable and innovative approach, leveraging the precision of biocatalysis to operate under the mildest possible conditions. While it may require longer reaction times and investment in biocatalysis expertise, it yields a high-purity product with a minimal environmental footprint.

The selection of the optimal method will depend on specific laboratory capabilities, production scale, and economic considerations. However, each of these protocols provides a robust and significantly greener alternative to traditional synthetic routes, paving the way for more sustainable pharmaceutical development.

References

  • ResearchGate. (2023). Green chemistry approach towards Piperazine: anticancer agents.
  • Semantic Scholar. (2021). Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal Chemistry.
  • PubMed Central (PMC). (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Organic Chemistry Portal. (2023). Synthesis of piperazines.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Google Patents. (N.D.). Preparation method of benzoic acid derivative.
  • Wikipedia. (N.D.). Benzoic acid.
  • Chem21Labs. (N.D.). Synthesis of Benzoic Acid.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • ResearchGate. (2023). Green chemistry approach towards Piperazine: anticancer agents Journal of Molecular Structure.
  • Google Patents. (N.D.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (N.D.). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • FAQ. (N.D.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • Ph-ms.com. (N.D.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • Google Patents. (N.D.). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.

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Application Note & Protocol: The Pivotal Role of 4-(Piperazin-1-ylmethyl)benzoic Acid in the Synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy. As a targeted tyrosine kinase inhibitor (TKI), it has fundamentally altered the prognosis for patients with Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1][2] Its mechanism involves the specific inhibition of the Bcr-Abl fusion protein, the molecular driver of CML, by competitively binding to the ATP-binding site and stabilizing an inactive conformation.[2][3] The chemical architecture of Imatinib is a testament to rational drug design, comprising a 2-phenylaminopyrimidine core for kinase binding, a pyridine group for specificity, and a benzamide moiety appended with a methylpiperazine group that confers critical oral bioavailability and solubility.[3]

The synthesis of this complex molecule is a multi-step process reliant on the strategic assembly of key fragments. Among these, 4-(Piperazin-1-ylmethyl)benzoic acid (CAS No: 106261-48-7) stands out as a cornerstone intermediate.[1] This application note provides an in-depth guide to the synthesis and utilization of this pivotal precursor. We will explore the causality behind various synthetic strategies for its preparation and its subsequent conversion into Imatinib, offering detailed, field-proven protocols and analytical insights to ensure high yield and purity, which are paramount in pharmaceutical manufacturing.[1]

The Keystone Intermediate: this compound

This compound is not merely a building block; it is the carrier of the structural motif essential for Imatinib's pharmacokinetic profile. Its synthesis and purity are critical control points in the overall manufacturing process.

Chemical & Physical Characteristics

A thorough understanding of the intermediate's properties is fundamental to its effective handling and reaction optimization.

PropertyValueReference(s)
CAS Number 106261-48-7[1][4]
Molecular Formula C₁₃H₁₈N₂O₂[1][4]
Molecular Weight 234.29 g/mol [1]
Appearance White to off-white crystalline powder[1][5]
Boiling Point 377.2 °C at 760 mmHg[1]
Density 1.175 g/cm³[1]
Solubility Insoluble in water; soluble in organic solvents[1]
Purity Requirement ≥99% for pharmaceutical synthesis[1]

The intermediate is often used as its dihydrochloride salt (CAS: 106261-49-8), which exhibits improved stability and water solubility, making it suitable for certain reaction conditions and purification processes.[5]

Synthesis of the Keystone Intermediate

Several synthetic routes to 4-(4-methylpiperazin-1-ylmethyl)benzoic acid have been developed, each with distinct advantages concerning cost, scalability, and environmental impact. The choice of route often depends on the availability of starting materials and the desired scale of production.

Overview of Synthetic Strategies
RouteStarting Material(s)Key Reagents/StepsAdvantagesReference(s)
A p-Cyanobenzylchloride, N-MethylpiperazineHydrolysis of the nitrile group with NaOHShort reaction steps, readily available materials.[6]
B 4-(Chloromethyl)benzoic acid, N-MethylpiperazineDirect nucleophilic substitutionFewer steps, potentially higher atom economy.[7][8]
C 4-Methylbenzoic acidα-Bromination followed by aminationUtilizes an inexpensive starting material.[[“]]
D 4-Formylbenzoic acid, N-MethylpiperazineDirect reductive alkylationEfficient in situ method with high yields.[10]
Protocol: A Green Synthesis from p-Cyanobenzylchloride (Route A)

This method is notable for its efficiency and reduced use of hazardous reagents, making it suitable for industrial-scale production.[6]

Workflow Diagram: Synthesis of the Intermediate

A p-Cyanobenzylchloride + N-Methylpiperazine B Dissolve in Ethanol/Water A->B C Heat Reaction (70-100°C, 1-2h) B->C Stoichiometric ratio: 1 : 1.2-1.5 (p-cyano : piperazine) D Cool & Recover Ethanol C->D E Intermediate: 4-(4-methyl-1-piperazinyl)benzonitrile D->E F Add NaOH & Reflux (70-100°C, 5-6h) E->F Hydrolysis Step G Cool to Room Temp. F->G H Acidify with HCl (ice bath) G->H I Precipitate with NaCl H->I J Filter & Dry I->J K Final Product: 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride J->K

Caption: Workflow for the synthesis of the benzoic acid intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reactor, dissolve p-cyanobenzylchloride in a 2:1 mixed solvent of ethanol and water.[6]

  • Nucleophilic Substitution: Add N-methylpiperazine to the solution. The molar ratio of p-cyanobenzylchloride to N-methylpiperazine should be approximately 1:1.2-1.5.[6]

  • Heating: Heat the reaction mixture to between 70-100°C and maintain for 1-2 hours.[6]

  • Isolation of Nitrile Intermediate: Cool the mixture to room temperature. Recover the majority of the ethanol via distillation to yield 4-(4-methyl-1-piperazinyl)benzonitrile.

  • Hydrolysis: To the resulting intermediate, add sodium hydroxide (NaOH) in a molar ratio of approximately 1:6-6.5 relative to the initial p-cyanobenzylchloride.[6]

  • Reflux: Heat the mixture to reflux (70-100°C) and maintain for 5-6 hours to facilitate the complete hydrolysis of the nitrile group to a carboxylate salt.[6]

  • Acidification & Precipitation: Cool the reaction mixture to room temperature. In an ice bath, slowly add dilute hydrochloric acid (HCl) dropwise until the solution is acidic (pH < 7). This protonates the carboxylate and forms the hydrochloride salt of the piperazine nitrogen.

  • Salting Out: Add sodium chloride (NaCl) to the solution until saturation to decrease the solubility of the product.

  • Isolation: Cool the mixture to induce further precipitation of the solid product. Collect the solid by filtration and dry thoroughly to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.[6]

The Crucial Amidation: Coupling to Form Imatinib

The final and most critical step in the synthesis is the formation of the amide bond between the activated 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and the key amine precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine. This reaction covalently links the two major fragments of the Imatinib molecule.

Reaction Diagram: Final Imatinib Synthesis Step

cluster_0 Reactant 1: Acid Activation cluster_1 Reactant 2 A 4-(Piperazin-1-ylmethyl) benzoic acid B Acyl Chloride Intermediate A->B  + SOCl₂ in Pyridine   D Imatinib (Base) B->D Amide Bond Formation (Coupling Reaction) C N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyridineamine C->D

Caption: The final coupling reaction to synthesize Imatinib.

Comparison of Coupling Methodologies

The activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. Different coupling agents can be employed, with thionyl chloride being a robust and common choice for industrial synthesis.

MethodActivating/Coupling Agent(s)SolventTemp.Yield/PurityCausality & InsightsReference(s)
Acyl Chloride Thionyl Chloride (SOCl₂)Pyridine0°C to 50°C88-95% / >98%Highly reactive acyl chloride intermediate drives the reaction to completion. Pyridine acts as both solvent and acid scavenger. Requires careful handling of SOCl₂.[11]
Carbodiimide DCC / HOBTCH₂Cl₂Room Temp.~90% / <98%Milder conditions than SOCl₂. DCC (Dicyclohexylcarbodiimide) activates the acid, HOBT (Hydroxybenzotriazole) suppresses side reactions. Dicyclohexylurea byproduct must be filtered off.[11][12]
Direct Ester Sodium Methoxide or Cesium HydroxidePropanol, THF70-80°C90-91%Couples the amine with an ester form (e.g., methyl or phenyl ester) of the benzoic acid. Avoids using harsh chlorinating agents but may require higher temperatures or stronger bases.[13]
Protocol: Imatinib Synthesis via the Acyl Chloride Method

This protocol is adapted from established patent literature and represents a high-yield pathway to the final product.[11]

Step-by-Step Protocol:

  • Acid Activation: Suspend 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (30 g) in pyridine (100 g) in a reaction vessel at 20°C.[11]

  • Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 11.5 g, ~1.05 equivalents) to the suspension. Stir the mixture and heat to 45-50°C for 1-2 hours until the formation of the acyl chloride is complete. The mixture will become a clearer solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exotherm of the subsequent amidation reaction.

  • Amine Addition: Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (20 g) to the cooled mixture.[11]

  • Coupling Reaction: Allow the reaction to proceed with stirring at 15-25°C for 1 hour.

  • Work-up & Precipitation: Add water (100 mL) to the reaction mixture. Heat to 40°C, then add 26% ammonium hydroxide (NH₄OH, 50 g) and additional water (225 mL) to precipitate the Imatinib free base.[11]

  • Isolation and Drying: Stir the resulting slurry at room temperature. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 75°C overnight. This yields Imatinib as a yellowish powder.[11]

  • (Optional) Salt Formation: The Imatinib base can then be converted to the desired salt, such as the mesylate, by reacting it with methanesulfonic acid in a suitable solvent.

Quality Control & Analytical Verification

The stringent purity requirements for Active Pharmaceutical Ingredients (APIs) necessitate robust analytical methods to monitor the reaction, identify impurities, and qualify the final product.[14]

General QC Workflow

cluster_0 Process cluster_1 QC Testing A Intermediate Synthesis QC1 HPLC Purity (≥99%) A->QC1 B Coupling Reaction QC2 HPLC Assay LC-MS Impurity Profile B->QC2 C Final API QC3 Full Characterization (HPLC, NMR, MS, IR) Release Testing C->QC3 QC1->B QC2->C

Sources

Application Notes & Protocols: The Strategic Role of 4-(Piperazin-1-ylmethyl)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract & Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(Piperazin-1-ylmethyl)benzoic acid as a pivotal pharmaceutical intermediate. This guide moves beyond a simple recitation of facts to deliver actionable insights grounded in established chemical principles. We will elucidate the molecule's physicochemical properties, its critical role as a structural linchpin in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), and provide detailed, field-tested protocols for its synthesis and subsequent derivatization. Particular emphasis is placed on its function as a key precursor to the tyrosine kinase inhibitor, Imatinib. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Physicochemical Profile and Structural Analysis

This compound, often handled in its more stable dihydrochloride salt form, is a bifunctional molecule of significant strategic importance in multi-step pharmaceutical synthesis. Its structure uniquely combines a rigid benzoic acid moiety, which provides a carboxylic acid handle for amide bond formation, with a flexible piperazine ring, a common pharmacophore that also offers a secondary amine for further functionalization.

The molecule's formal name is 4-({4-methylpiperazin-1-yl}methyl)benzoic acid.[1][2] It is a white to off-white crystalline powder.[1][3] This structure is fundamental to its utility, enabling it to act as a bridge between different molecular fragments in the construction of complex APIs.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 106261-48-7 (Free Base)[1][2]
106261-49-8 (Dihydrochloride)[3][4]
Molecular Formula C₁₃H₁₈N₂O₂ (Free Base)[1][2]
C₁₃H₂₀Cl₂N₂O₂ (Dihydrochloride)[3][4]
Molecular Weight 234.29 g/mol (Free Base)[1][2]
307.22 g/mol (Dihydrochloride)[3][4]
Appearance White to off-white crystalline powder[1][3]
Boiling Point 377.2 °C at 760 mmHg[1]
Melting Point 305-307 °C (Dihydrochloride)[3]
Solubility Insoluble in water (Free Base)[1]
Soluble in water (Dihydrochloride)[3]
Density 1.175 g/cm³[1]

Core Application: Keystone Intermediate for Imatinib Synthesis

The most prominent application of this compound is its role as a key intermediate in the synthesis of Imatinib.[1][3] Imatinib, marketed as Gleevec®, was a revolutionary therapeutic agent for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][3] It functions as a targeted tyrosine kinase inhibitor.[3] The synthesis of such a complex molecule relies on the sequential and high-yield coupling of well-defined intermediates, and this compound serves as the central scaffold, providing the piperazinyl-methyl-benzoyl backbone of the final drug.

The general synthetic strategy involves the activation of the carboxylic acid group of this compound, followed by an amide coupling reaction with an appropriate aniline derivative.

G cluster_0 Synthesis of Imatinib A This compound B Carboxylic Acid Activation (e.g., SOCl₂) A->B Activation C 4-(Piperazin-1-ylmethyl)benzoyl chloride (Acyl Chloride Intermediate) B->C E Amide Coupling C->E D N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine D->E F Imatinib E->F Final Product

Figure 1: General synthetic pathway to Imatinib.

Manufacturing Protocols and Methodologies

High purity of the intermediate is critical for the final API to meet stringent regulatory standards, often requiring ≥99% purity.[1] Various synthetic routes have been developed to produce this compound and its dihydrochloride salt efficiently and at scale.

Protocol: Synthesis of 4-({4-Methylpiperazin-1-yl}methyl)benzoic Acid Dihydrochloride

This protocol is based on the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and N-methylpiperazine, followed by salt formation. This method is advantageous due to the availability of starting materials and robust reaction conditions.[5][6]

Materials:

  • 4-(Chloromethyl)benzoic acid (p-chloromethyl benzoic acid)

  • N-methylpiperazine

  • Sodium hydroxide (or other suitable base like K₂CO₃, NaHCO₃)[5]

  • Water or Acetonitrile (Solvent)[6]

  • Concentrated Hydrochloric Acid (HCl)

  • Reactor with overhead stirrer, thermometer, and addition funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reactor, charge 4-(chloromethyl)benzoic acid (1.0 eq) and the chosen solvent (e.g., water, 4-5 volumes).[5]

  • Reagent Addition: Add the acid-binding agent (base), such as sodium hydroxide (1.0-1.5 eq), followed by the slow addition of N-methylpiperazine (1.0-1.5 eq) while maintaining the temperature between 30-50 °C.[5][6] The use of a base is critical to neutralize the HCl formed during the substitution reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Stir the mixture at the set temperature for 1-5 hours.[5][6] The reaction progress can be monitored by a suitable chromatographic technique (e.g., HPLC or TLC) by observing the disappearance of the 4-(chloromethyl)benzoic acid starting material.

  • Work-up and Purification (Optional): Once the reaction is complete, cool the mixture to room temperature. Some patented processes utilize nanofiltration at this stage to remove excess reagents and salts, which is a green and efficient method for industrial-scale purification.[5][6]

  • Salt Formation: To the aqueous solution of the free base, slowly add concentrated hydrochloric acid or bubble hydrogen chloride gas until the pH is strongly acidic (pH < 2).[5] This step protonates the basic nitrogen atoms of the piperazine ring and the carboxylate, forming the highly crystalline and stable dihydrochloride salt, which precipitates from the solution.

  • Isolation: Cool the slurry in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration.

  • Drying: Wash the filter cake with a cold non-polar solvent like acetone to remove residual impurities and then dry under vacuum to a constant weight.

Expected Yield: >95%[5] Expected Purity: >99.5%[5]

G cluster_1 Synthesis Workflow Start Start Step1 Charge Reactor: 4-(chloromethyl)benzoic acid, Solvent, Base Start->Step1 Step2 Add N-methylpiperazine (Control Temperature) Step1->Step2 Step3 Reaction at 30-50°C (Monitor by HPLC) Step2->Step3 Step4 Cool to Room Temp Step3->Step4 Step5 Acidify with HCl (Precipitation) Step4->Step5 Step6 Filter Product Step5->Step6 Step7 Wash & Dry Step6->Step7 End Final Product Step7->End G cluster_2 General Amide Coupling RCOOH 4-(Piperazin-1-ylmethyl) benzoic acid Activator Coupling Reagent (e.g., DCC/HOBt) RCOOH->Activator Intermediate Activated Ester Intermediate Activator->Intermediate Product Amide Product (R-CO-NH-R') Intermediate->Product Amine R'-NH₂ (Target Amine) Amine->Product Base Base (e.g., DIPEA) Base->Product

Sources

Beyond the Intermediate: Unlocking the Research Potential of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-(Piperazin-1-ylmethyl)benzoic acid and its derivatives, most notably the N-methylated analog 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, are well-established as critical intermediates in the synthesis of the landmark anti-cancer drug, Imatinib.[1] This primary application, however, merely scratches the surface of this molecule's potential. Its unique structural features—a rigid benzoic acid moiety providing a key attachment point, and a flexible, basic piperazine ring—render it a highly versatile scaffold for a multitude of advanced research applications. The piperazine ring, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs, offering advantages in solubility, basicity, and its ability to engage in crucial interactions with biological targets.[2][3]

This guide moves beyond the conventional role of this compound as a mere synthetic intermediate. Here, we delve into its alternative applications, providing detailed insights and actionable protocols for researchers, scientists, and drug development professionals to leverage this compound's full potential in cutting-edge research. We will explore its utility as a linker in Proteolysis Targeting Chimeras (PROTACs), as a foundational fragment for the design of novel kinase inhibitors, its role in fragment-based drug discovery, its application in bioisosteric replacement strategies, and its potential in the realm of coordination chemistry and materials science.

Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)

Scientific Rationale:

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[4] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The this compound scaffold is an excellent candidate for a PROTAC linker. The piperazine ring can enhance the aqueous solubility of the PROTAC, a common challenge in their development.[5][6][7] Furthermore, the semi-rigid nature of the piperazine ring can help to optimize the distance and orientation between the two ligands, which is crucial for efficient ternary complex formation and subsequent protein degradation.[5][7] The benzoic acid provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Experimental Protocol: Synthesis of a Generic PROTAC using a this compound-based Linker

This protocol outlines a general strategy for incorporating the this compound scaffold as a linker in PROTAC synthesis.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis A This compound B Protection of Piperazine (e.g., Boc) A->B C Activation of Carboxylic Acid (e.g., HATU, HOBt) B->C E Amide Coupling C->E D Ligand 1 (for Target Protein) with amine D->E F Deprotection of Piperazine E->F H Amide Coupling F->H G Ligand 2 (for E3 Ligase) with carboxylic acid G->H I Final PROTAC H->I

Caption: General workflow for synthesizing a PROTAC using a piperazine-based linker.

Materials:

MaterialSupplierPurpose
This compoundCommercial VendorLinker scaffold
Di-tert-butyl dicarbonate (Boc₂O)Chemical SupplierPiperazine protecting group
Triethylamine (TEA) or DIPEAChemical SupplierBase
Dichloromethane (DCM)Chemical SupplierSolvent
N,N-Dimethylformamide (DMF)Chemical SupplierSolvent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chemical SupplierAmide coupling reagent
Ligand for Target Protein (with a free amine)Synthesized/PurchasedTarget binding moiety
Trifluoroacetic acid (TFA)Chemical SupplierDeprotection reagent
Ligand for E3 Ligase (with a carboxylic acid)Synthesized/PurchasedE3 ligase binding moiety

Procedure:

  • Protection of the Piperazine Nitrogen:

    • Dissolve this compound in a suitable solvent such as a mixture of 1,4-dioxane and water.

    • Add a base, such as sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-4-(piperazin-1-ylmethyl)benzoic acid.

  • Coupling with the Target Protein Ligand:

    • Dissolve the Boc-protected linker in an anhydrous solvent like DMF.

    • Add an amide coupling reagent such as HATU and a base like DIPEA.

    • Add the amine-containing ligand for the target protein to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Purify the coupled product by column chromatography.

  • Deprotection of the Piperazine:

    • Dissolve the Boc-protected intermediate in a solvent like DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.

  • Coupling with the E3 Ligase Ligand:

    • Dissolve the deprotected intermediate and the carboxylic acid-containing E3 ligase ligand in anhydrous DMF.

    • Add HATU and DIPEA to the mixture.

    • Stir at room temperature until the reaction is complete as monitored by LC-MS.

    • Purify the final PROTAC using preparative HPLC.

Application as a Scaffold for Novel Kinase Inhibitors

Scientific Rationale:

The 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety is a recurring structural feature in a number of potent kinase inhibitors, including those targeting BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML).[8][9][10] This "privileged fragment" has been shown to be crucial for achieving high potency, including against drug-resistant mutants like the T315I "gatekeeper" mutation.[10] The N-methylpiperazine group often occupies a solvent-exposed region of the kinase active site, contributing to solubility and forming favorable interactions that enhance binding affinity. The benzylpiperazine core provides a rigid scaffold to correctly orient other pharmacophoric elements for optimal interaction with the kinase.

Diagram: Kinase Inhibitor Design Strategy

Kinase_Inhibitor_Design A 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid B Amide Coupling A->B D Linker Modification B->D C Core Scaffold (e.g., aminopyrimidine) C->B E Pharmacophore for Hinge Binding D->E F Novel Kinase Inhibitor E->F

Caption: Conceptual design of a kinase inhibitor using the piperazine-benzoic acid scaffold.

Experimental Protocol: Synthesis of a 4-((4-Methylpiperazin-1-yl)methyl)phenyl-based Kinase Inhibitor Analog

This protocol describes a general method for synthesizing a kinase inhibitor analog based on published structures of BCR-ABL inhibitors.

Materials:

MaterialSupplierPurpose
4-(4-Methylpiperazin-1-ylmethyl)benzoic acidCommercial VendorCore scaffold
Thionyl chloride (SOCl₂) or Oxalyl chlorideChemical SupplierCarboxylic acid activation
3-amino-4-methylanilineChemical SupplierAmine coupling partner
Anhydrous Dichloromethane (DCM)Chemical SupplierSolvent
Triethylamine (TEA)Chemical SupplierBase

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid in anhydrous DCM, add a few drops of DMF.

    • Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the acid chloride.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 3-amino-4-methylaniline and triethylamine in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel to yield the desired kinase inhibitor analog.

Application in Fragment-Based Drug Discovery (FBDD)

Scientific Rationale:

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target.[11][12][13] Hits from these screens are then optimized and grown into more potent leads. The this compound scaffold is an ideal candidate for inclusion in a fragment library. Its molecular weight is within the typical range for fragments, and it possesses key features for elaboration: the piperazine ring can be substituted at the 4-position, and the benzoic acid can be converted to a variety of functional groups. The inherent "drug-like" properties of the piperazine moiety make it an attractive starting point for optimization.[8]

Workflow: Fragment-Based Discovery using a Piperazine Scaffold

FBDD_Workflow A Fragment Library containing Piperazine Scaffolds B Biophysical Screening (SPR, NMR, X-ray) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) by Analogs C->D E Fragment Growth/Linking D->E F Lead Compound E->F

Caption: A typical workflow for fragment-based drug discovery utilizing piperazine-containing fragments.

Protocol Concept:

  • Library Design and Synthesis: Synthesize a focused library of fragments around the this compound core. Variations can include substitution on the piperazine nitrogen (e.g., methyl, ethyl, cyclopropyl) and modification of the benzoic acid to amides, esters, or other functional groups.

  • Biophysical Screening: Screen the fragment library against the target protein using sensitive biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to identify binders.

  • Hit Validation and Characterization: Validate the initial hits using orthogonal assays and determine their binding affinity and ligand efficiency.

  • Structure-Based Design and Fragment Elaboration: For validated hits, obtain structural information (e.g., co-crystal structure) to guide the elaboration of the fragment. The benzoic acid and the distal nitrogen of the piperazine serve as vectors for "growing" the fragment into unoccupied pockets of the binding site to improve potency and selectivity.

Application in Bioisosteric Replacement

Scientific Rationale:

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile, such as potency, selectivity, or metabolic stability.[14][15] The piperazine ring is a common motif in many drugs, but it can sometimes be associated with metabolic liabilities.[14] this compound and its derivatives can serve as valuable tools for exploring bioisosteric replacements. For example, the piperazine ring can be replaced with other cyclic diamines or conformationally restricted analogs to modulate a compound's properties.[1][16]

Table: Potential Bioisosteres for the Piperazine Ring

Original FragmentPotential BioisostereRationale for Replacement
PiperazineHomopiperazineAltering ring size and basicity
PiperazineDiazaspiroalkaneIntroducing sp³ character and conformational rigidity
PiperazineDiazabicycloalkaneConstraining the conformation to improve selectivity

Protocol Concept:

  • Identify a Lead Compound: Start with a lead compound containing a piperazine moiety that requires optimization.

  • Hypothesize Bioisosteric Replacements: Based on the structure-activity relationship (SAR) of the lead compound, propose bioisosteric replacements for the piperazine ring.

  • Synthesis of Analogs: Synthesize a series of analogs where the piperazine ring is replaced with the chosen bioisosteres. 4-(Chloromethyl)benzoic acid can be a key starting material to react with various cyclic diamines to generate these analogs.

  • Biological Evaluation: Compare the biological activity, metabolic stability, and other pharmacokinetic properties of the new analogs with the original lead compound to identify improved candidates.

Potential Application in Coordination Chemistry and Materials Science

Scientific Rationale:

While less explored for this specific molecule, the structure of this compound makes it an intriguing candidate as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][17][18][19][20][21][22][23] The carboxylic acid group can coordinate to metal ions to form the nodes of the framework, while the piperazine nitrogen atoms can act as additional coordination sites or as hydrogen bond acceptors, influencing the overall structure and properties of the material. MOFs constructed from such ligands could have applications in gas storage, catalysis, and sensing.[22][23][24][25]

Diagram: Conceptual MOF Assembly

MOF_Assembly M Metal Ion MOF Metal-Organic Framework M->MOF L This compound L->MOF

Caption: Conceptual assembly of a Metal-Organic Framework using a piperazine-containing ligand.

Protocol Concept: Solvothermal Synthesis of a MOF

  • Reactant Preparation: In a Teflon-lined autoclave, combine a metal salt (e.g., zinc nitrate, copper nitrate) and this compound in a suitable solvent system, often a mixture of DMF and ethanol or water.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for 24-72 hours.

  • Crystal Formation and Isolation: After slow cooling to room temperature, crystals of the MOF may form. Isolate the crystals by filtration, wash with fresh solvent, and dry under vacuum.

  • Characterization: Characterize the resulting material using techniques such as single-crystal X-ray diffraction to determine its structure, and powder X-ray diffraction to confirm phase purity. Further analysis can be done to explore its properties like porosity and thermal stability.

Conclusion

This compound is far more than a simple building block for a single drug. Its inherent chemical properties make it a powerful and versatile tool in the modern medicinal chemist's and materials scientist's arsenal. By exploring its applications in PROTAC development, kinase inhibitor design, fragment-based screening, bioisosteric replacement strategies, and coordination chemistry, researchers can unlock new avenues for discovery and innovation. The protocols and concepts outlined in this guide are intended to serve as a foundation for such explorations, encouraging the scientific community to look beyond the established and embrace the full potential of this remarkable scaffold.

References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. J Enzyme Inhib Med Chem. 2023;38(1):2228515. [Link]
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. 2017;22(5):794. [Link]
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. J Med Chem. 2020;63(23):14357-14411. [Link]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Adv. 2022;12(35):21968-21977. [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. J Med Chem. 2020;63(13):6605-6624. [Link]
  • Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. Acta Crystallogr E Crystallogr Commun. 2023;79(Pt 9):871-874. [Link]
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans. 2021;50(38):13149-13173. [Link]
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. J Enzyme Inhib Med Chem. 2023;38(1):2228515. [Link]
  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. J Med Chem. 2010;53(12):4613-4624. [Link]
  • Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)].
  • Poly[diaqua[μ2-1,4-bis(pyridin-3-ylmethyl)piperazine][μ2-4-(2-carboxylatoethyl)benzoato]cobalt(II)].
  • Poly[diaqua[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(carboxylatoethyl)benzoato]nickel(II)]. Acta Crystallogr E Crystallogr Commun. 2023;79(Pt 10):972-975. [Link]
  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. J Med Chem. 2017;60(1):273-289. [Link]
  • Poly[[(μ-aqua)[μ4-4-(carboxylatomethyl)benzoato]cobalt(II)] hemi[1,4-bis(pyridin-4-ylmethyl)piperazine] hemihydrate]. Acta Crystallogr E Crystallogr Commun. 2023;79(Pt 8):785-788. [Link]
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Dalton Trans. 2017;46(21):6834-6841. [Link]
  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Jundishapur J Nat Pharm Prod. 2023;18(1):e133543. [Link]
  • A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. J. Mater. Chem. A. 2017;5(3):1219-1224. [Link]
  • Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. Request PDF. [Link]
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. [Link]
  • Fragment-Based Drug Discovery - 2023 Archive. [Link]
  • Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. Org Lett. 2018;20(10):2948-2952. [Link]
  • Comprehensive fragment-based lead discovery solutions | Nuvisan, the Science CRO. [Link]
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iran J Pharm Res. 2017;16(1):155-165. [Link]
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Front Mol Neurosci. 2023;16:1248812. [Link]
  • The piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Eur J Med Chem. 2016;112:149-82. [Link]
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride - PubChem. [Link]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Adv. 2022;12(35):21968-21977. [Link]
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  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem. 2019;14(11):1129-1135. [Link]
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Application Notes and Protocols for 4-(Piperazin-1-ylmethyl)benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Piperazin-1-ylmethyl)benzoic Acid Scaffold

The this compound scaffold is a privileged structural motif in modern medicinal chemistry. Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and a high polar surface area. This often translates to improved aqueous solubility and oral bioavailability of drug candidates.[1] The benzoic acid moiety provides a key acidic handle for salt formation and further chemical modification, while the methylene linker offers conformational flexibility.

This scaffold is perhaps most famously recognized as a cornerstone in the synthesis of Imatinib (Gleevec), a revolutionary tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[2][3] The 4-((4-methylpiperazin-1-yl)methyl)benzoic acid derivative is a critical intermediate in the multi-step synthesis of this life-saving medication.[2][3][4] Beyond oncology, derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial and enzyme inhibition properties, making it a versatile platform for drug discovery.[5][6][7]

This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of this compound derivatives, offering both foundational knowledge and actionable protocols for researchers in drug development.

Part 1: Synthetic Strategies and Core Protocols

The synthesis of this compound and its derivatives can be approached through several reliable routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and the nature of substitutions on the piperazine and benzoic acid rings.

General Synthetic Workflow

A common and efficient approach involves the nucleophilic substitution of a benzylic halide with a suitably substituted piperazine. This is often followed by hydrolysis of an ester or nitrile to yield the final carboxylic acid.

dot

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Dihydrochloride

This protocol details a robust method for synthesizing a key Imatinib precursor, starting from 4-methylbenzoic acid.[[“]]

Rationale: This multi-step synthesis begins with the bromination of the benzylic position, a regioselective radical substitution. The subsequent amination with 1-methylpiperazine is a standard nucleophilic substitution. Using a mild base like sodium bicarbonate is crucial to neutralize the HBr formed during the reaction without promoting side reactions. The final acidification not only provides the desired product but also aids in its purification through crystallization.

Step-by-Step Protocol:

  • α-Bromination of 4-Methylbenzoic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzoic acid in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) as the bromine agent and a radical initiator such as benzoyl peroxide.

    • Reflux the mixture under irradiation with a UV lamp until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture, filter off the succinimide byproduct, and evaporate the solvent under reduced pressure to obtain crude 4-(bromomethyl)benzoic acid.

  • Amination with 1-Methylpiperazine:

    • Dissolve the crude 4-(bromomethyl)benzoic acid in a suitable solvent like ethanol.

    • In a separate flask, prepare a solution of 1-methylpiperazine (a slight excess, e.g., 1.2 equivalents) and sodium bicarbonate (as an acid scavenger) in ethanol.

    • Add the 1-methylpiperazine solution dropwise to the 4-(bromomethyl)benzoic acid solution at room temperature (20-25°C).

    • Stir the reaction mixture for approximately 8 hours. Monitor the reaction progress by TLC.

  • Isolation and Acidification:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid.

    • A white solid, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

    • Wash the product with cold acetone and dry under vacuum.

Self-Validation: The structure and purity of the final product should be confirmed by melting point, IR, and 1H NMR spectroscopy.[[“]] The expected yield under optimized conditions is approximately 81.5%.[[“]]

Part 2: Applications in Anticancer Drug Discovery

The this compound scaffold is a fertile ground for the development of novel anticancer agents, primarily as kinase inhibitors and cytotoxic compounds.

Rationale for Anticancer Activity

The piperazine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. By modifying the substituents on the piperazine ring and the benzoic acid core, the selectivity and potency against specific kinase targets can be finely tuned. Furthermore, the overall lipophilicity and molecular geometry afforded by this scaffold contribute to its ability to penetrate cell membranes and induce apoptosis or cell cycle arrest in cancer cells.[5]

dot

Caption: Proposed mechanism of anticancer action for piperazine-benzoic acid derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability. It is a standard preliminary screening method for potential anticancer compounds.

Rationale: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan, the cytotoxic effect of a compound can be quantified.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A-549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO in media) and a positive control (e.g., Gefitinib).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDR-Group on PiperazineTarget Cell LineIC50 (µM)
A-62,5-dimethylphenylA-549 (Lung)7.74
A-113-methoxyphenylHCT-116 (Colon)4.26
Gefitinib(Reference Drug)A-549 (Lung)16.56
Gefitinib(Reference Drug)HCT-116 (Colon)10.51
Data adapted from representative studies of piperazine derivatives.[9]

Part 3: Applications in Antimicrobial Drug Discovery

Derivatives of the this compound scaffold have also shown promise as antimicrobial agents, active against a range of bacterial and fungal pathogens.[6][10]

Rationale for Antimicrobial Activity

The mechanism of antimicrobial action can be varied. The piperazine core is a common feature in many antibacterial drugs. It is hypothesized that these compounds may interfere with bacterial cell wall synthesis, inhibit essential enzymes like DNA gyrase, or disrupt membrane potential. The specific substitutions on the aromatic ring and the piperazine nitrogen are critical for determining the spectrum and potency of antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The micro broth dilution method is a standard and efficient way to determine MIC values.

Rationale: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid nutrient broth. The absence of visible growth (turbidity) in the wells indicates that the compound has inhibited bacterial proliferation at that concentration.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Prepare a stock solution of the test compound in DMSO. Add 50 µL of the compound stock solution to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic like Gentamicin or Ciprofloxacin should be used as a reference.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Compound IDTarget OrganismMIC (µg/mL)Standard (MIC, µg/mL)
Chalcone-P1Staphylococcus aureus>100Gentamicin (1-5)
Chalcone-P2Escherichia coli50Gentamicin (1-5)
Chalcone-P3Candida albicans2.22Fluconazole (2-8)
Data adapted from representative studies of piperazine-chalcone derivatives.[6]

Part 4: Structure-Activity Relationships (SAR) and Future Perspectives

Systematic modification of the this compound scaffold has yielded valuable insights into the structure-activity relationships (SAR) governing its biological effects.

  • Substitution on the Piperazine N4-position: This is a critical site for modification. Small alkyl groups like methyl are often well-tolerated (as in Imatinib). Larger, more complex aryl or benzyl groups can be introduced to probe specific interactions with target proteins, which can dramatically alter activity and selectivity.[11][12][13]

  • Substitution on the Benzoic Acid Ring: Adding electron-withdrawing or electron-donating groups to the aromatic ring can modulate the pKa of the carboxylic acid and influence the compound's pharmacokinetic properties. These substitutions can also create new interaction points with biological targets.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters or amides. This modification significantly impacts the compound's polarity, solubility, and ability to act as a hydrogen bond donor/acceptor, often leading to a completely different pharmacological profile.[12]

The future of research on this scaffold lies in its application in combinatorial chemistry and fragment-based drug design to generate large libraries of diverse derivatives. Coupling these synthetic efforts with high-throughput screening and computational modeling will undoubtedly uncover novel therapeutic agents for a wide range of diseases.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (NIH).
  • Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. Medium.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Semantic Scholar.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate.
  • Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus.
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. Medium.
  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate.
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.
  • Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
  • Benzoic acid derivatives. Slideshare.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health (NIH).

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Introduction: A Bifunctional Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Functionalized 4-(Piperazin-1-ylmethyl)benzoic Acid Derivatives

In the landscape of medicinal chemistry and materials science, the demand for versatile molecular building blocks is perpetual. This compound is a premier example of such a scaffold, offering two distinct and highly valuable reactive sites within a single, stable structure. Its architecture, featuring a nucleophilic secondary amine within the piperazine ring and an electrophilic carboxylic acid moiety, positions it as an ideal linker for constructing complex molecules.[1][2] This bifunctionality allows for the directed and selective synthesis of a vast array of derivatives, from targeted therapeutics to advanced polymers.

The piperazine heterocycle is a "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its ability to improve pharmacokinetic properties like solubility and bioavailability.[2][3] By combining this potent scaffold with a benzoic acid group, this compound serves as a cornerstone for creating novel chemical entities, including advanced intermediates for active pharmaceutical ingredients (APIs) like Imatinib, and as a linker in sophisticated constructs such as Proteolysis Targeting Chimeras (PROTACs).[4][5]

This guide provides a comprehensive overview of the functionalization of this compound, detailing not just the protocols but the strategic considerations that underpin successful and selective synthesis.

Caption: Key reactive sites on this compound.

Chapter 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This chapter outlines the key physicochemical characteristics and safety protocols for this compound.

Key Properties

The data presented below is crucial for experimental design, including solvent selection, reaction setup, and product characterization.

PropertyValueSource(s)
CAS Number 220213-15-0[6]
Molecular Formula C₁₂H₁₆N₂O₂[6]
Molecular Weight 220.27 g/mol [6][7]
Appearance Typically a white to off-white solidN/A (General)
Boiling Point (est.) ~424.7°C[8]
Storage Conditions Store at 2-8°C, sealed in a dry environment[6]
Safety & Handling

While specific hazard data for this exact compound is limited, data from closely related analogues, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides a strong basis for safe handling procedures.[9][10]

  • General Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Stability: The compound is generally stable under normal, recommended storage conditions.[9] Avoid strong oxidizing agents.

Chapter 2: The Strategy of Selective Functionalization

The primary challenge and opportunity when working with a bifunctional molecule is achieving chemoselectivity—the ability to react with one functional group while leaving the other intact. The choice of reaction conditions, reagents, and the potential use of protecting groups are paramount.

The secondary amine of the piperazine ring is a potent nucleophile, while the carboxylic acid becomes a reactive electrophile upon activation. This difference in reactivity is the key to selective modification.

G Decision Workflow for Selective Functionalization cluster_cooh Pathway A: -COOH Modification cluster_nh Pathway B: -NH Modification start Start with This compound q1 Which site to functionalize? start->q1 path_cooh Carboxylic Acid (-COOH) q1->path_cooh -COOH path_nh Piperazine Amine (-NH) q1->path_nh -NH protect_nh Protect Amine (e.g., Boc anhydride) path_cooh->protect_nh If amine is reactive under desired conditions activate_cooh Activate -COOH (e.g., HATU, EDC/HOBt) path_cooh->activate_cooh Direct Activation protect_cooh Protect Acid (e.g., form Methyl Ester) path_nh->protect_cooh protect_nh->activate_cooh react_cooh React with Nucleophile (Amine or Alcohol) activate_cooh->react_cooh deprotect_nh Deprotect Amine (e.g., TFA, HCl) react_cooh->deprotect_nh end_cooh Product Functionalized at Carboxylic Acid react_cooh->end_cooh If protection was not needed deprotect_nh->end_cooh react_nh React with Electrophile (Aldehyde, Acyl Chloride) protect_cooh->react_nh deprotect_cooh Deprotect Acid (Saponification) react_nh->deprotect_cooh end_nh Product Functionalized at Piperazine Amine deprotect_cooh->end_nh G Workflow: Amide Coupling Protocol start Start: (Boc-Protected) Starting Acid step1 Dissolve in Anhydrous DMF start->step1 step2 Add HOBt, Amine (R-NH₂), DIPEA step1->step2 step3 Add EDC to initiate coupling step2->step3 step4 Stir at Room Temp (4-16h) Monitor by LC-MS step3->step4 step5 Aqueous Work-up (Acid/Base Washes) step4->step5 step6 Dry, Filter, Concentrate step5->step6 step7 Purify via Chromatography step6->step7 end Final Amide Product step7->end G Workflow: N-Alkylation Protocol start Start: Ester-Protected Starting Amine step1 Dissolve Amine and Aldehyde in DCE start->step1 step2 Add STAB portion-wise step1->step2 step3 Stir at Room Temp (2-12h) Monitor by LC-MS step2->step3 step4 Quench with sat. NaHCO₃ step3->step4 step5 Extract with DCM step4->step5 step6 Dry, Filter, Concentrate step5->step6 step7 Purify via Chromatography step6->step7 step8 Optional Saponification (LiOH, then H⁺) step7->step8 As Free Acid end Final N-Alkylated Product step7->end As Ester step8->end As Free Acid

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the characterization and quality control of 4-(Piperazin-1-ylmethyl)benzoic acid (CAS No. 106261-48-7), a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Imatinib.[1][2] The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. This document outlines advanced protocols for identity, purity, and assay determination using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Acid-Base Titrimetry. Each method is presented with an emphasis on the scientific rationale behind procedural steps, ensuring robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a piperazine ring.[1] This unique structure imparts both acidic and basic properties, influencing its solubility, reactivity, and chromatographic behavior. A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods.

The compound typically appears as a white to off-white solid crystalline powder.[1][2] Its role as a pivotal intermediate in drug synthesis necessitates stringent quality control to ensure the purity and safety of the final API.[1] The analytical strategies outlined below are designed to provide a comprehensive characterization of the molecule, from initial identification to precise quantification and impurity profiling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 106261-48-7[2][3]
Molecular Formula C₁₃H₁₈N₂O₂[2][3]
Molecular Weight 234.29 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 310-312 °C[2]
Water Solubility Slightly soluble[2]
pKa (Predicted) 4.31 (acidic), ~8-9 (basic)[2]

General Analytical Workflow

A systematic approach is essential for the complete analytical characterization of this compound. The following workflow ensures that all critical quality attributes are assessed, from structural confirmation to the quantification of impurities.

Analytical_Workflow cluster_0 Phase 1: Identification & Characterization cluster_2 Phase 3: Final Reporting Start Sample Receipt NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Verification FTIR FTIR Spectroscopy Start->FTIR Functional Group ID HPLC Purity & Assay by RP-HPLC (UV) NMR->HPLC MS->HPLC FTIR->HPLC Titration Assay by Non-Aqueous Titration HPLC->Titration Orthogonal Method Impurity Impurity Profiling (LC-MS) HPLC->Impurity Report Certificate of Analysis (CoA) Generation Titration->Report Impurity->Report

Caption: General workflow for the analysis of this compound.

Chromatographic Analysis: Purity and Assay by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for determining the purity and assay of this compound. The method's high resolution allows for the separation of the main component from process-related impurities and degradation products.

3.1 Scientific Rationale

The amphoteric nature of the analyte (containing both an acidic carboxyl group and basic amine groups) makes pH control of the mobile phase critical. An acidic mobile phase (pH 2-3) is employed to ensure that both the carboxylic acid and the piperazine nitrogens are protonated. This suppresses the ionization of the carboxyl group and ensures consistent protonation of the amines, leading to sharp, symmetrical peaks and reproducible retention on a C18 stationary phase. A phosphate buffer is chosen for its excellent buffering capacity in this pH range. Acetonitrile is a suitable organic modifier, providing good peak shape and elution strength. UV detection is ideal, as the benzene ring provides a strong chromophore.

3.2 Step-by-Step Protocol

3.2.1 Instrumentation and Materials

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (ACS grade), Phosphoric Acid (ACS grade), Water (HPLC grade).

  • Reference Standard (RS) of this compound (>99.5% purity).

3.2.2 Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2.3 Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see Table 3)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
20.05050
25.01090
27.09010
30.09010

3.2.4 System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of the Reference Standard Solution.

  • The system is suitable if:

    • The relative standard deviation (RSD) of the peak area for the five replicates is ≤ 2.0%.

    • The theoretical plates for the main peak are ≥ 2000.

    • The tailing factor is ≤ 2.0.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage purity by area normalization and the assay against the reference standard.

Calculation for Assay: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Structural Elucidation by Spectroscopy

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous identification and structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum provides definitive information about the chemical environment of the hydrogen atoms. A characteristic spectrum in DMSO-d₆ would show signals for the aromatic protons (two doublets, J≈8 Hz), a singlet for the benzylic methylene group, multiplets for the piperazine ring protons, and a singlet for the N-methyl group.[2]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton, showing distinct signals for the carboxyl carbon, the aromatic carbons, the benzylic carbon, the piperazine carbons, and the N-methyl carbon.

4.2 Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

  • Rationale: ESI is a soft ionization technique suitable for polar molecules. In positive ion mode, the molecule is expected to be protonated at one of the piperazine nitrogen atoms.

  • Expected Ion: [M+H]⁺ at m/z 235.14.

  • Fragmentation: Further fragmentation (MS/MS) can be used to confirm the structure. Key fragments would likely arise from the cleavage of the benzylic C-N bond, leading to fragments corresponding to the piperazine moiety and the toluic acid moiety.

Quantitative Analysis by Titrimetry

An acid-base titration offers a reliable, cost-effective method for determining the absolute assay of the compound, serving as an excellent orthogonal technique to HPLC.

5.1 Rationale for Non-Aqueous Titration

Due to the compound's poor solubility in water and the presence of both weak acid and weak base functionalities, a non-aqueous titration is the method of choice. This approach allows for the distinct titration of the basic piperazine moiety. The sample is dissolved in a non-basic solvent like glacial acetic acid, which enhances the basicity of the piperazine nitrogens. Perchloric acid is a strong acid in this medium and is used as the titrant. The endpoint is determined potentiometrically.

5.2 Step-by-Step Protocol

  • Reagents: Glacial Acetic Acid (anhydrous), Perchloric Acid (0.1 N in acetic acid), Potassium Hydrogen Phthalate (primary standard).

  • Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against accurately weighed primary standard potassium hydrogen phthalate.

  • Sample Analysis:

    • Accurately weigh approximately 200 mg of this compound into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse a calibrated pH electrode suitable for non-aqueous systems.

    • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.

    • Determine the endpoint from the point of maximum inflection on the titration curve.

  • Calculation: Assay (%) = (V × N × M.Wt.) / (W × n × 10)

    • V = Volume of titrant at endpoint (mL)

    • N = Normality of perchloric acid

    • M.Wt. = Molecular weight of the analyte (234.29 g/mol )

    • W = Weight of the sample (g)

    • n = Number of reacting groups (n=1, assuming the more basic piperazine nitrogen is titrated)

Titration_Concept cluster_0 Titration Setup cluster_1 Chemical Reaction Analyte Analyte dissolved in Glacial Acetic Acid (Enhances Basicity) Reaction R-N(piperazine) + HClO₄ → R-NH⁺(piperazine) + ClO₄⁻ Titrant 0.1 N Perchloric Acid (Strong Acid Titrant) Titrant->Analyte Titration

Caption: Conceptual diagram of the non-aqueous titration principle.

Conclusion

The analytical methods detailed in this guide provide a robust framework for ensuring the quality and consistency of this compound. The combination of high-resolution chromatography for purity and impurity analysis, definitive spectroscopic techniques for structural confirmation, and a classic titrimetric method for an absolute assay constitutes a comprehensive quality control strategy. Adherence to these protocols will enable researchers and manufacturers to confidently assess the critical quality attributes of this important pharmaceutical intermediate.

References

  • Vertex AI Search. (2026). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. [Online].
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Online].
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Online].
  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Online].
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online].

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 4-(Piperazin-1-ylmethyl)benzoic acid. This compound, a key pharmaceutical building block, possesses amphoteric (zwitterionic) properties due to its acidic carboxylic acid and basic piperazine functional groups. These characteristics present a significant chromatographic challenge, often leading to poor retention and asymmetric peak shapes on conventional reversed-phase columns. This guide provides a comprehensive methodology, from understanding the analyte's physicochemical properties to a step-by-step analytical protocol, grounded in established chromatographic principles to overcome these challenges.

Part 1: The Foundation of Method Development: Understanding the Analyte

Success in chromatography begins with a deep understanding of the analyte's chemical nature. This compound is an amphoteric molecule, meaning its net charge is highly dependent on the pH of its environment. This behavior is governed by the pKa values of its ionizable groups: the carboxylic acid and the two nitrogens of the piperazine ring.

  • Carboxylic Acid Group: pKa ~ 4.3

  • Piperazine Amine Groups: pKa₁ ~ 5.6, pKa₂ ~ 9.7[1][2][3]

The ionization state of the molecule at different pH values dictates its polarity and, consequently, its interaction with the HPLC stationary phase.

G cluster_low_ph Low pH (e.g., pH < 2.5) cluster_mid_ph Mid pH (e.g., pH 6-8) cluster_high_ph High pH (e.g., pH > 11) low_ph Overall Charge: Positive (+) -COOH (Neutral) -NH2+- (Cationic) mid_ph Overall Charge: Zwitterionic -COO- (Anionic) -NH2+- (Cationic) low_ph->mid_ph Increasing pH high_ph Overall Charge: Negative (-) -COO- (Anionic) -NH- (Neutral) mid_ph->high_ph Increasing pH

Caption: Ionization states of this compound at various pH levels.

For robust reversed-phase chromatography, the goal is to maintain the analyte in a single, consistent ionization state throughout the analysis. Operating at a pH where the molecule is 50% ionized (i.e., pH = pKa) can lead to severe peak splitting and broadening. Therefore, the mobile phase pH must be buffered at least 2 pH units away from the pKa of the functional groups of interest to ensure a single ionic species dominates (>99%).

Part 2: A Logic-Driven Chromatographic Strategy

Based on the analyte's properties, a reversed-phase HPLC method using a low-pH mobile phase is the most logical and robust strategy. This approach simultaneously addresses three critical challenges: analyte retention, peak shape, and method reproducibility.

The Rationale for a Low-pH Mobile Phase (pH 2.5 - 3.0):

  • Enhances Retention: At a pH below 2.5, the carboxylic acid group (pKa ~4.3) is fully protonated (neutral), reducing its polarity and increasing its hydrophobic interaction with the C18 stationary phase.

  • Ensures Excellent Peak Shape: The basic piperazine nitrogens are fully and consistently protonated (cationic). Critically, this low pH also suppresses the ionization of residual silanol groups (Si-OH) on the silica-based stationary phase. Ionized silanols (SiO⁻) are a primary cause of peak tailing for basic compounds due to secondary ionic interactions.[4][5] By neutralizing these silanols, we ensure a single, predictable hydrophobic retention mechanism.

  • Promotes Method Robustness: A buffered mobile phase ensures that minor variations in solvent preparation do not cause significant shifts in retention time, leading to a more reliable and transferable method.[6]

G cluster_analyte Analyte Characterization cluster_strategy Chromatographic Strategy cluster_rationale Scientific Rationale start Method Development Goal: Assay of this compound properties Physicochemical Properties Amphoteric / Zwitterionic pKa (acid) ~ 4.3 pKa (base) ~ 5.6, 9.7 Polar Molecule start->properties mode Reversed-Phase HPLC properties->mode column C18 Column (High Purity, End-capped) mode->column mobile_phase Mobile Phase Design (Low pH) pH Control: pH 2.5-3.0 Buffer: 20 mM Phosphate Organic: Acetonitrile column->mobile_phase detection UV Detection (254 nm) mobile_phase->detection rationale1 • Suppress COOH ionization -> Increase Retention • Protonate Piperazine -> Consistent Charge • Suppress Silanol (SiO-) -> Eliminate Tailing mobile_phase->rationale1 end Final Method Protocol & Validation detection->end

Caption: Workflow for logical HPLC method development for the target analyte.

Part 3: Detailed Analytical Protocol & Methodology

This section provides a complete, step-by-step protocol for the analysis.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Phenomenex Luna Omega C18, 4.6 x 150 mm, 5 µm particle size (or equivalent modern, high-purity, end-capped C18 column).

  • Chemicals:

    • This compound reference standard (≥99.5% purity).

    • Potassium phosphate monobasic (KH₂PO₄), HPLC grade.

    • Phosphoric acid (H₃PO₄), ~85%, analytical grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate, pH 2.5

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 2.5 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic): Acetonitrile

    • Use 100% HPLC grade acetonitrile.

    • Filter through a 0.45 µm PTFE membrane filter if necessary.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Prepare the sample solution following the same procedure as the Standard Stock Solution.

HPLC Parameters
ParameterCondition
Column Phenomenex Luna Omega C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program 0.01 min: 10% B
15.00 min: 70% B
15.10 min: 10% B
20.00 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 20 minutes
System Suitability and Analysis Procedure
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

    • The system is deemed ready for analysis if the following criteria are met:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Theoretical Plates (N): ≥ 5000

      • %RSD for Peak Area: ≤ 1.0%

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the Working Standard Solution.

    • Inject the Sample Solution.

    • Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and monitor system drift.

Part 4: Method Validation Framework

A robust analytical method must be validated to prove its suitability for the intended purpose. All validation experiments should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] Below is a summary of the key validation parameters and illustrative acceptance criteria.

Validation ParameterDescriptionIllustrative Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak purity of the analyte should pass. No co-elution from placebo or known impurities at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Tested over a range (e.g., 0.01 - 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value. Assessed by spike recovery of the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) The precision under the same operating conditions over a short interval. Assessed by analyzing six individual sample preparations.%RSD of assay results ≤ 1.0%
Precision (Intermediate) The precision within the same laboratory, but on different days, with different analysts, or on different equipment.Overall %RSD for results from both conditions ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. Precision (%RSD) at LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min).System suitability parameters must be met. Assay results should not deviate significantly from the nominal method results.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the analysis of this compound. By employing a foundational understanding of the analyte's zwitterionic nature and strategically using a buffered, low-pH mobile phase, this method achieves excellent retention, symmetric peak shape, and the high resolution necessary for both quantitative assay and impurity profiling in a quality control environment. The protocol is designed to be self-validating through rigorous system suitability criteria and serves as a strong foundation for full method validation according to ICH guidelines.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]
  • Wikipedia. Piperazine. [Link]
  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography.
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1)
  • Taylor & Francis Online.
  • Khalili, F., et al. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Maccarone, G., et al. (2022). pK a values of common substituted piperazines. RSC Medicinal Chemistry, 13(9), 1081-1087. [Link]
  • McCalley, D. V. (2017).
  • Longdom Publishing. Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC-HILIC) for Resolution of Urinary Metabolites. [Link]
  • Zhang, K., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
  • Van Wijk, A. M., et al. (2018). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. Journal of Pharmaceutical and Biomedical Analysis, 150, 336-343. [Link]
  • Chemistry Stack Exchange. Why can zwitterions be difficult to detect by HPLC-MS?. [Link]
  • Chrom Tech, Inc.
  • Shimadzu. How to Obtain Good Peak Shapes. [Link]

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Troubleshooting & Optimization

Navigating the Purification of 4-(Piperazin-1-ylmethyl)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for the purification of 4-(Piperazin-1-ylmethyl)benzoic acid. Recognizing the unique challenges presented by its zwitterionic nature, this document offers troubleshooting advice and detailed protocols to ensure the highest purity of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in my crude this compound?

Impurities are often remnants of the synthetic process. Common culprits include unreacted starting materials such as 4-formylbenzoic acid or 4-(chloromethyl)benzoic acid, and N-methylpiperazine.[1] Side products from the reaction can also be present. A thorough analysis of your crude product by techniques like HPLC, LC-MS, or NMR is the first step in devising an effective purification strategy.

Q2: My crude product is an intractable oil or a sticky solid. What are my options?

An oily or sticky consistency usually points to residual solvents or low-melting impurities. Before attempting a more rigorous purification, try the following:

  • Trituration: Suspend the crude material in a solvent in which your desired compound has minimal solubility, while the impurities are readily soluble. Diethyl ether or hexane are good starting points. Sonication can help break up the material.

  • Azeotropic Distillation: To remove residual water or high-boiling solvents, dissolve the crude product in a suitable solvent like toluene and evaporate it under reduced pressure. Repeat this process a few times.

Q3: Given that this compound is zwitterionic, how does this affect purification?

The presence of both a carboxylic acid and a basic piperazine moiety means the compound's solubility is highly dependent on pH.[2][3][4] At its isoelectric point (pI), the pH at which the net charge is zero, the molecule will have its lowest aqueous solubility.[5][6] This property is key to its purification, particularly through crystallization or acid-base extraction.

Troubleshooting and In-depth Protocols

Challenge 1: Low Yields During Recrystallization

Recrystallization is often the most straightforward method for purification. However, its success hinges on the proper choice of solvent and control over conditions.

Underlying Principle: Successful recrystallization relies on a significant difference in the solubility of the compound in a hot solvent versus a cold solvent. For zwitterionic compounds, pH plays a crucial role in determining solubility.[7]

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. Given the polar nature of your compound, consider water, lower alcohols (ethanol, isopropanol), or mixtures thereof.

  • Harness the Isoelectric Point: To minimize the solubility of your product in the cold solvent and maximize yield, adjust the pH of the solution to its isoelectric point before cooling. This will induce crystallization. You can estimate the pI or determine it empirically by adjusting the pH in small increments and observing at which point precipitation is most significant.

  • Control the Cooling Rate: Slow cooling is essential for the formation of pure, well-defined crystals. Rapid cooling can cause the product to "crash out," trapping impurities. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

Workflow for Recrystallization:

graphrecrystallization_workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Adjust pH to Isoelectric Point (pI) B->C D Slowly Cool to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals by Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H

Caption: A typical recrystallization workflow for a zwitterionic compound.

Challenge 2: Persistent Impurities After Recrystallization

When impurities co-crystallize with your product, a more selective technique like column chromatography or acid-base extraction is necessary.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through.[8][9][10][11] For basic compounds like yours, special considerations are needed to prevent peak tailing.

Step-by-Step Guide:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A common eluent system is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. To improve the peak shape of your basic compound, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to the eluent.[12]

  • Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, dry it, and then load the solid onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with your mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Eluent Systems for Column Chromatography

Eluent System (DCM:Methanol:TEA)PolarityComments
98:2:0.5LowGood for eluting non-polar impurities first.
95:5:0.5MediumA good starting point for eluting your target compound.
90:10:0.5HighUse if your compound is strongly adsorbed to the silica.

Principle: This technique separates compounds based on their differing solubilities in aqueous and organic solvents as their acidic or basic properties are manipulated.[13][14][15][16][17]

Workflow for Acid-Base Extraction:

acid_base_extraction A Crude Mixture in Organic Solvent (e.g., Ether) B Extract with Aqueous Acid (e.g., HCl) A->B C Aqueous Layer: Protonated Product B->C Separates D Organic Layer: Neutral/Acidic Impurities B->D Separates E Neutralize Aqueous Layer with Base (e.g., NaOH) to pI C->E F Precipitated Pure Product E->F G Filter and Dry F->G H Pure Product G->H

Caption: Workflow for purification via acid-base extraction.

Challenge 3: Broad or Missing Peaks in ¹H NMR Spectrum

Symptom: The proton signals for the carboxylic acid (-COOH) and piperazine (-NH) are broad or not visible.

Root Causes and Solutions:

  • Proton Exchange: The acidic protons on the carboxyl group and the amine can exchange with each other and with trace amounts of water in the NMR solvent.[18] This is a common cause of peak broadening.

    • Solution: Using a hydrogen-bond-breaking solvent like DMSO-d₆ can sometimes sharpen these peaks.[19] The carboxylic acid proton is typically observed as a broad singlet between 10-13 ppm.[20]

  • Aggregation: At high concentrations, molecules can form aggregates through hydrogen bonding, leading to broader signals.

    • Solution: Try acquiring the spectrum at a lower concentration.[19]

  • Acidic Impurities in Solvent: Traces of acid in the deuterated chloroform can lead to a dynamic equilibrium between the free base and the protonated form of your compound, causing peak broadening.[21]

    • Solution: Filter the NMR solvent through a small plug of basic alumina before use.

References

  • Chromatography Forum. (2008). Which column for basic analytes. [Link]
  • Home Sunshine Pharma. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. [Link]
  • Physical Chemistry Chemical Physics. (2019).
  • Studylib.
  • PubMed. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]
  • Organic Chemistry at CU Boulder.
  • ResearchGate. (2020). How to desalt zwitterions?[Link]
  • ResearchGate. (2023).
  • Columbia University.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Harper College.
  • Wikipedia.
  • Unknown Source. Acid-Base Extraction.1. [Link]
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?[Link]
  • Phenomenex. (2023).
  • Wikipedia. Acid–base extraction. [Link]
  • Reddit. (2023). Why are my NMR signals unexpectedly broad???[Link]
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Chemistry LibreTexts. (2022). 21.
  • ResearchGate. (2013).
  • Chemsrc. CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid. [Link]
  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?[Link]
  • Unknown Source.
  • Unknown Source. Example 9. [Link]
  • Chemistry LibreTexts. (2020). 25.3: Isoelectric Points and Electrophoresis. [Link]
  • Chemsrc. 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester. [Link]

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Technical Support Center: Recrystallization of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(Piperazin-1-ylmethyl)benzoic acid. As a key intermediate in the synthesis of pharmaceuticals like Imatinib, achieving high purity is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and protocols grounded in chemical principles.

Understanding the Molecule: Physicochemical Properties

This compound (PMBA) is an amphoteric molecule containing both a basic piperazine moiety and an acidic carboxylic acid group. This zwitterionic character is the single most important factor governing its solubility and recrystallization behavior. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂[2]
Molecular Weight 234.29 g/mol [1][2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 310-312 °C[4]
pKa (predicted) 4.31 (for the carboxylic acid)[4]
Water Solubility Slightly soluble[3][4]

The molecule's structure dictates that its solubility in aqueous media is highly dependent on pH. At low pH, the piperazine nitrogen is protonated, forming a soluble cation. At high pH, the carboxylic acid is deprotonated, forming a soluble anion. At the isoelectric point (pI), the molecule exists predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. This principle is the cornerstone of its purification.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) node_low Protonated Form (Highly Soluble Cation) R-COOH R'-NH⁺-CH₃ node_pI Zwitterionic Form (Minimally Soluble) R-COO⁻ R'-NH⁺-CH₃ node_low->node_pI Add Base (e.g., NaOH) node_pI->node_low Add Acid (e.g., HCl) node_high Deprotonated Form (Highly Soluble Anion) R-COO⁻ R'-N-CH₃ node_pI->node_high Add Base (e.g., NaOH) node_high->node_pI Add Acid (e.g., HCl)

Caption: pH-dependent forms of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of PMBA in a direct question-and-answer format.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the solution is too highly concentrated (supersaturated) or if significant impurities are present, causing a melting point depression.

Causality & Solution:

  • Excessive Supersaturation: The most frequent cause. The solubility of your compound drops so rapidly upon cooling that molecules don't have time to orient into a crystal lattice.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required.[5][6]

  • Cooling Too Rapidly: Flash cooling forces precipitation rather than crystallization.

    • Solution: Ensure slow, ambient cooling. Avoid placing the hot flask directly into an ice bath. Let it first cool to room temperature undisturbed.[6]

  • High Impurity Load: Impurities can interfere with lattice formation.

    • Solution: If the oil persists, it may be necessary to recover the material by removing the solvent and attempting purification by another method, such as column chromatography, before re-attempting recrystallization.[5]

Question 2: I'm getting very poor recovery of my purified crystals. What are the likely causes?

Answer: Low recovery is a frustrating issue that typically points to one of several procedural missteps. The goal is to maximize the difference in solubility between the hot, dissolving phase and the cold, crystallization phase.

Causality & Solution:

  • Using Too Much Solvent: This is the most common error.[5] If you exceed the minimum amount of hot solvent required to dissolve the crude solid, a significant portion of your product will remain in the mother liquor even after cooling.

    • Solution: Before filtering, try boiling off a portion of the solvent to re-concentrate the solution.[7] For future experiments, add the hot solvent in small, successive portions until the solid just dissolves.[8]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to decrease the compound's solubility further and drive more of it out of solution.[9]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step to remove residual mother liquor without significant product loss.[8]

Question 3: My final product is still colored, even after recrystallization. How can I get a pure white solid?

Answer: Persistent color indicates the presence of high molecular weight, colored impurities that co-crystallized with your product.

Causality & Solution:

  • Colored Impurities: These are often polar, aromatic byproducts that have similar solubility profiles to the target compound.

    • Solution 1 (Activated Charcoal): Dissolve the impure solid in the minimum amount of hot solvent. Cool the solution slightly and add a very small amount of activated charcoal (Norit).[10] Heat the mixture back to boiling for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Activated charcoal can also adsorb your product, leading to reduced yield, so use it sparingly.[6]

    • Solution 2 (Repeat Recrystallization): A second recrystallization is often sufficient to leave the remaining trace impurities behind in the mother liquor.

Question 4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer: This is a classic case of a supersaturated solution that lacks a nucleation point to initiate crystal growth.[8]

Causality & Solution:

  • Lack of Nucleation Sites: Crystal growth requires a starting point, which can be a tiny seed crystal or an imperfection on the glass surface.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod.[7] The microscopic glass shards that are scraped off provide an ideal surface for crystals to begin forming.

    • Solution 2 (Seed Crystal): If you have a small amount of the pure solid, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[7]

    • Solution 3 (Solvent Evaporation): Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-inserting this rod can introduce seed crystals.[7]

  • Excess Solvent: As discussed in Q2, too much solvent may be present. If nucleation techniques fail, reduce the solvent volume by boiling and attempt to cool again.[7]

Core Protocol & FAQs

Recommended Protocol: pH-Swing Recrystallization from Water

This protocol leverages the zwitterionic nature of PMBA to achieve high purity. The principle is to dissolve the compound in a basic solution (as its soluble carboxylate salt) and then carefully acidify to the isoelectric point to induce crystallization.

Steps:

  • Dissolution: In an Erlenmeyer flask, suspend the crude PMBA in a volume of deionized water (approx. 10-15 mL per gram of solid).

  • Basification: While stirring, add 2M sodium hydroxide solution dropwise until all the solid dissolves completely, resulting in a clear solution. Avoid a large excess of base.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Acidification & Crystallization: Gently heat the solution to 50-60°C. Slowly add 2M hydrochloric acid dropwise while stirring vigorously. You will observe the solution becoming cloudy as the solid begins to precipitate. Continue adding acid until the pH of the solution is approximately 6-7 (check with pH paper). The isoelectric point is where the compound is least soluble.[4]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Dry the crystals under vacuum or in a drying oven at 50-60°C to a constant weight.[11]

G start Crude PMBA Solid dissolve Suspend in Water Add 2M NaOH (aq) dropwise until fully dissolved start->dissolve hot_filt Hot Gravity Filtration (If insoluble matter present) dissolve->hot_filt Optional acidify Warm to 50-60°C Add 2M HCl (aq) dropwise to pH ~6-7 dissolve->acidify hot_filt->acidify cool Slowly cool to Room Temp, then place in Ice Bath acidify->cool vac_filt Collect Crystals via Vacuum Filtration cool->vac_filt wash Wash with ice-cold Deionized Water vac_filt->wash dry Dry to Constant Weight wash->dry

Caption: Workflow for pH-swing recrystallization of PMBA.

Frequently Asked Questions (FAQs)
  • Q: Can I use organic solvents for recrystallization?

    • A: While possible, it can be challenging. Due to its zwitterionic nature, PMBA has limited solubility in many common non-polar organic solvents but may be soluble in polar protic solvents like methanol or ethanol.[12] A mixed solvent system, such as methanol/water or ethanol/water, can be effective. You would dissolve the compound in the minimum amount of the hot alcohol, then add water (the anti-solvent) dropwise until the solution becomes turbid, then re-heat to clarify and cool slowly. However, the pH-swing method with water is often more robust and scalable.

  • Q: How do I confirm the purity of my recrystallized product?

    • A: The primary methods are:

      • Melting Point Analysis: A sharp melting point that matches the literature value (310-312 °C) is a strong indicator of high purity.[4] Impurities typically cause the melting point to be depressed and broaden.

      • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A pure sample should show a single major peak corresponding to your compound. Purity is often reported as >99% by HPLC for pharmaceutical intermediates.[1][11]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify any proton-bearing impurities. The synthesis literature provides expected chemical shifts for reference.[4][13]

  • Q: My synthesis produces the hydrochloride salt of PMBA. How does that change the recrystallization?

    • A: Starting with the hydrochloride salt simplifies the process. The piperazine is already protonated and soluble in water. You would dissolve the salt in water, perform an optional hot filtration, and then add a base (like 2M NaOH) to adjust the pH to the isoelectric point (~6-7) to induce crystallization. This is essentially the same pH-swing procedure, but you are starting from the acidic side instead of the basic side. Several patents describe the preparation and purification of the dihydrochloride salt.[11][14][15]

References

  • Vertex AI Search. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)
  • Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. Retrieved January 8, 2026.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Chemsrc. (2025). 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Wired Chemist. (n.d.). Recrystallization.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Chemsrc. (2025). CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid.
  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • PubMed. (2022). Syntheses and crystal structures of 4-(4-meth-oxy-phen-yl)piperazin-1-ium 4-methyl.... National Center for Biotechnology Information.
  • Angelo State University. (n.d.). Recrystallization of Benzoic Acid.

Sources

Technical Support Center: Troubleshooting Impurities in 4-(Piperazin-1-ylmethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are actively working with this important pharmaceutical intermediate. As a key building block in the synthesis of drugs like Imatinib, achieving high purity is paramount.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the identification, mitigation, and removal of critical impurities.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and how do they influence the impurity profile?

There are two predominant synthetic strategies, each with a distinct impurity profile that must be managed.

  • N-Alkylation: This is the most common route, involving the nucleophilic substitution of a 4-(halomethyl)benzoic acid derivative (chloro- or bromo-) with piperazine or a substituted piperazine like 1-methylpiperazine.[3][[“]][5] This method is robust but is highly susceptible to over-alkylation reactions.

  • Reductive Amination: This alternative route involves reacting 4-formylbenzoic acid with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium borohydride.[6][7] This method can offer higher selectivity and avoid the formation of certain over-alkylation products but introduces its own set of potential impurities related to the carbonyl and reducing agents.[6][8]

The choice of route is often a trade-off between the cost and availability of starting materials and the complexity of the subsequent purification.

Q2: During my N-alkylation synthesis, I'm observing a major, highly polar impurity that is difficult to remove by standard chromatography. What is it likely to be?

This is the most frequently encountered issue in this synthesis. The impurity is almost certainly the 1,4-bis(4-carboxybenzyl)piperazinium salt , a quaternary ammonium compound.[5]

Causality: This impurity arises from the high reactivity of the benzylic halide and the presence of two nucleophilic nitrogen atoms in the piperazine ring. One molecule of piperazine reacts with two molecules of 4-(halomethyl)benzoic acid, leading to the formation of a di-alkylated quaternary salt. This side-product is significantly more polar than the desired mono-alkylated product and is often insoluble in many organic solvents, complicating purification. A patent for a high-purity synthesis specifically identifies this quaternary salt as "impurity-III" and notes that it can form in considerable amounts (around 30%) under unoptimized conditions.[5]

G SM1 4-(Halomethyl)benzoic Acid invis1 SM1->invis1 invis2 SM1->invis2 SM2 Piperazine SM2->invis1 Product Desired Product This compound Product->invis2 Impurity Quaternary Salt Impurity (Di-alkylation Product) invis1->Product 1 eq. SM1 invis2->Impurity + 1 eq. SM1 (Over-alkylation)

Caption: Formation of the primary di-alkylation impurity.
Q3: What are the most effective strategies to minimize the formation of the quaternary salt impurity during N-alkylation?

Preventing the formation of this impurity is far more efficient than removing it. The key is to control the reaction kinetics to favor mono-alkylation.

  • Stoichiometric Control: The most effective method is to use a significant excess of piperazine (e.g., 4-5 equivalents).[9] This increases the statistical probability that a molecule of the alkylating agent will encounter an unreacted piperazine molecule rather than the already-formed product.

  • Controlled Addition: Add the 4-(halomethyl)benzoic acid solution slowly (dropwise) to the solution of excess piperazine. This maintains a low instantaneous concentration of the alkylating agent, further suppressing the second alkylation step.

  • Temperature Management: Conduct the reaction at a controlled, moderate temperature (e.g., room temperature to 50°C).[[“]][5] Elevated temperatures can accelerate the rate of the second alkylation, often more than the first.

  • Use of Protecting Groups: For syntheses where material cost is less critical, using mono-Boc-piperazine is an excellent strategy.[9] The Boc group protects one nitrogen, forcing the alkylation to occur exclusively at the other. The Boc group is then removed in a subsequent acidic step. This adds steps to the synthesis but often results in a much cleaner reaction.

Q4: My final product shows high levels of inorganic salt contamination, confirmed by a high sulfated ash test. How can this be resolved?

Inorganic salts are typically remnants of the base (e.g., potassium carbonate, sodium bicarbonate) used to scavenge the hydrohalic acid (HCl or HBr) generated during the N-alkylation reaction.[3][5]

Troubleshooting Steps:

  • Aqueous Work-up: Ensure the work-up procedure includes a thorough wash with water after the reaction is complete. The desired product, as a free base, should be soluble in an organic solvent, while the inorganic salts will partition into the aqueous layer.

  • pH Adjustment: The product is amphoteric. During work-up, carefully adjusting the pH of the aqueous phase can optimize the separation of the product from both acidic and basic impurities.

  • Solvent Selection for Precipitation/Crystallization: If the product is isolated as a hydrochloride salt, ensure the chosen solvent (e.g., isopropanol, ethanol) does not co-precipitate the inorganic salts. A patent describes a process where the final product is precipitated as the dihydrochloride salt, which helps to leave inorganic impurities behind in the mother liquor.[5]

  • Filtration: Ensure that any solid base is thoroughly filtered off before product isolation begins.

Q5: When using the reductive amination route, what specific impurities should I be aware of?

Reductive amination avoids the quaternary salt issue but has its own set of potential by-products.[6][8]

  • Unreacted 4-Formylbenzoic Acid: Incomplete reaction or insufficient reducing agent will leave the starting aldehyde in your crude product.

  • Over-reduced Product (4-Methylbenzoic Acid): Stronger reducing agents or harsh conditions could potentially reduce the aldehyde group completely to a methyl group.

  • Di-alkylation Product: While less common than in the N-alkylation route, if the reaction conditions are not well-controlled, it is possible for the initially formed secondary amine to react with another molecule of the aldehyde, leading to a tertiary amine impurity. Using a stepwise procedure can mitigate this.[8][10]

  • Borate Salt Residues: Reagents like sodium triacetoxyborohydride or sodium borohydride produce borate by-products that must be removed during the aqueous work-up.[11] A thorough wash with a basic solution (e.g., saturated sodium bicarbonate) is crucial.

Impurity Summary and Analytical Strategy

The table below summarizes the key impurities discussed, their origins, and recommended analytical methods for their detection.

Impurity Name/ClassPotential SourceRecommended Analytical MethodMitigation & Removal Strategy
Unreacted Starting Materials Incomplete reaction, incorrect stoichiometryHPLC, TLC, NMROptimize reaction time/temperature; ensure reagent quality. Removable by crystallization or chromatography.
Quaternary Ammonium Salt N-Alkylation Route: Over-alkylation of piperazineHPLC, LC-MSUse excess piperazine; slow addition of alkylating agent; specific aqueous wash protocol (see Protocol 2).[5][9]
Inorganic Salts Remnants of base (K₂CO₃, NaHCO₃) used as an acid scavengerSulfated Ash, ICThorough aqueous wash during work-up; recrystallization from an appropriate solvent.[5]
Residual Solvents Incomplete removal during dryingGC-HS, ¹H NMRProper drying under vacuum at an appropriate temperature.
4-Methylbenzoic Acid Reductive Amination Route: Over-reduction of the aldehydeHPLC, LC-MSUse a milder reducing agent (e.g., NaBH(OAc)₃); control reaction conditions.
Troubleshooting Workflows & Protocols
Logical Troubleshooting Flow

When an unknown impurity is detected, a systematic approach is required for identification and remediation.

T start High Impurity Level Detected by HPLC identify Characterize Impurity LC-MS for Mass ¹H NMR for Structure start->identify decision Impurity Identified? identify->decision quat_salt Impurity is Quaternary Salt decision->quat_salt  Yes (m/z matches) unreacted_sm Impurity is Starting Material decision->unreacted_sm  Yes (NMR/mass match) other Other Impurity decision->other  No / Unclear strategy1 Modify Synthesis: - Use excess piperazine - Slow reagent addition Modify Work-up: - Implement aqueous wash (Protocol 2) quat_salt->strategy1 strategy2 Modify Synthesis: - Increase reaction time/temp - Check reagent stoichiometry & purity Modify Work-up: - Optimize crystallization unreacted_sm->strategy2 strategy3 Further Investigation: - Analyze for solvent or reagent by-products - Re-evaluate synthetic route other->strategy3

Caption: A systematic workflow for impurity troubleshooting.
Protocol 1: General Purpose HPLC Method for Purity Analysis

This protocol provides a baseline for assessing the purity of this compound and detecting common impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: The highly polar quaternary salt will elute very early, followed by the main product, and then any less polar starting materials or by-products.

Protocol 2: Purification Protocol for Quaternary Salt Removal

This protocol is adapted from patented methods designed to selectively remove the di-alkylated quaternary salt impurity based on its high water solubility.[5]

  • Reaction Completion: Once the reaction (e.g., in n-butanol solvent) is deemed complete by TLC or HPLC, cool the mixture to room temperature.

  • Aqueous Extraction: Add an equal volume of deionized water to the reaction vessel. Stir the biphasic mixture vigorously for 30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The quaternary salt impurity will preferentially partition into the lower aqueous layer.

  • Isolate Aqueous Layer: Drain and collect the aqueous layer. To confirm the presence of the impurity, this layer can be acidified with concentrated HCl, which may cause the impurity to precipitate.[5]

  • Back-Extraction (Optional): To recover any product that may have entered the aqueous phase, extract the aqueous layer once with a fresh portion of n-butanol. Combine this with the original organic layer.

  • Product Isolation: The desired product remains in the combined organic (n-butanol) layers. It can now be isolated, typically by adding a solution of HCl in isopropanol or by bubbling HCl gas to precipitate the pure this compound dihydrochloride salt.

  • Final Wash & Dry: Filter the precipitated solid, wash with a small amount of cold n-butanol or another suitable solvent like ethyl acetate, and dry under vacuum.[5]

This targeted liquid-liquid extraction exploits the significant difference in polarity between the desired mono-alkylated product and the di-alkylated quaternary salt, providing a robust and scalable purification method.

References
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2025, March 6).
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. (2025, August 6). ResearchGate.
  • Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.).
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • Xiao-Qin, L. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.Consensus.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.). Google Patents.
  • Reductive amination of piperazine. (2024, October 24). Reddit.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. (n.d.). ChemicalBook.
  • 4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). ChemScene.
  • Maccari, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.Molecules. PubMed Central.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. (2025). BenchChem.
  • Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Synthesis of 4-(chloromethyl)-benzoic acid. (n.d.). PrepChem.com.
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, min 98% (HPLC), 100 grams. (n.d.). CP Lab Safety.
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. (n.d.). PubChem.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem.
  • 4-(Chloromethyl)benzoic acid. (n.d.). PubChem.
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines. (n.d.). Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Application Notes and Protocols: 2-(Chloromethyl)benzoic Acid in Solid-Phase Organic Synthesis. (2025). BenchChem.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization.Organic Letters, 4(7), 1201-1204. PubMed.

Sources

Technical Support Center: Synthesis of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. In my years of experience, I've seen common pitfalls lead to significant yield loss and purification challenges. This resource aims to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: nucleophilic substitution and reductive amination.

Issue 1: Formation of a Difficult-to-Remove Quaternary Ammonium Salt Impurity

Q: My final product is contaminated with a significant amount of a high molecular weight impurity that is difficult to remove by standard crystallization. What is this impurity and how can I prevent its formation?

A: This is a classic and frequently encountered problem. The impurity is almost certainly the N,N'-bis(4-carboxybenzyl)piperazinium salt, a quaternary ammonium salt.

Causality & Mechanism:

This side product arises from the over-alkylation of the piperazine ring. In the primary synthetic route involving the reaction of a 4-(halomethyl)benzoic acid with piperazine, the desired product, this compound, still possesses a nucleophilic secondary amine. This amine can react with another molecule of the electrophilic 4-(halomethyl)benzoic acid, leading to the formation of the undesired quaternary salt. This is particularly problematic as the quaternary salt often has poor solubility in common organic solvents, making its removal from the desired product challenging.

Prevention Strategies:

  • Control of Stoichiometry: Using a significant excess of piperazine (e.g., 3-5 equivalents) can statistically favor the mono-alkylation of piperazine over the di-alkylation. The large excess of the unreacted piperazine can be removed during workup.

  • Slow Addition of the Alkylating Agent: Adding the 4-(halomethyl)benzoic acid solution dropwise to the piperazine solution at a controlled temperature can help maintain a low concentration of the alkylating agent, thus minimizing the chance of the product reacting further.

  • Use of N-Boc-piperazine: A more robust, albeit multi-step, approach is to use N-tert-butyloxycarbonyl (Boc)-piperazine as the starting material. The Boc protecting group deactivates one of the nitrogens, preventing di-alkylation. The Boc group can then be removed under acidic conditions after the initial reaction to yield the desired product.

Troubleshooting & Purification:

If the quaternary salt has already formed, its removal can be difficult.

  • pH Adjustment and Extraction: Carefully adjusting the pH of the aqueous solution can sometimes selectively precipitate the desired product or the impurity.

  • Specialized Chromatography: While often a last resort for large-scale synthesis, reverse-phase chromatography can be effective in separating the more polar quaternary salt from the desired product.

  • Nanofiltration: For larger scale operations, the use of nanofiltration membranes can be employed to separate the desired product from both unreacted starting materials and the higher molecular weight quaternary salt.[1][2]

Issue 2: Presence of Unreacted 4-(Halomethyl)benzoic Acid in the Final Product

Q: My NMR analysis shows the presence of unreacted 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid. How can I drive the reaction to completion and remove this starting material?

A: The presence of unreacted starting material is typically due to incomplete reaction, which can be caused by several factors.

Causality & Mechanism:

  • Insufficient Reaction Time or Temperature: The nucleophilic substitution may be sluggish, especially if a less reactive halide (chloride vs. bromide) is used or if the reaction temperature is too low.

  • Base Inefficiency: An inadequate amount or strength of the base used to scavenge the hydrohalic acid byproduct (e.g., HCl or HBr) can lead to the protonation of piperazine, reducing its nucleophilicity and slowing down the reaction.

  • Poor Solubility: If the starting materials are not well-dissolved in the chosen solvent, the reaction will be slow and incomplete.

Prevention and Optimization Strategies:

ParameterRecommendationRationale
Reaction Time Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.Ensures the reaction has proceeded to completion.
Temperature Gentle heating (e.g., 40-60 °C) may be required.Increases the reaction rate.
Base Use at least 2 equivalents of a suitable base like K₂CO₃ or NaHCO₃.[3]Neutralizes the acid byproduct, keeping piperazine in its free-base, nucleophilic form.
Solvent A polar aprotic solvent such as DMF or acetonitrile can be effective.[1]Helps to dissolve the starting materials and facilitate the reaction.

Purification Protocol:

  • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid of the unreacted starting material, transferring it to the aqueous layer.

  • Acid-Base Extraction: After the reaction, the entire mixture can be acidified. The desired product, having a basic piperazine moiety, will likely remain in the aqueous phase, while less basic impurities might be extracted into an organic solvent. Subsequent basification of the aqueous layer and extraction can then isolate the product.

Issue 3: Side Products from the Reductive Amination Route

Q: I am using the reductive amination of 4-formylbenzoic acid and piperazine and observe an impurity that I suspect is the corresponding alcohol. How can I avoid this?

A: The formation of 4-(hydroxymethyl)benzoic acid is a common side reaction in reductive aminations.

Causality & Mechanism:

This side product results from the direct reduction of the starting aldehyde, 4-formylbenzoic acid, by the reducing agent before it has a chance to react with piperazine to form the iminium ion intermediate. This is more likely to occur if the reducing agent is too reactive or if the formation of the iminium ion is slow.

Prevention Strategies:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[4] It is less reactive than sodium borohydride and generally does not reduce aldehydes at an appreciable rate in the absence of an amine.

  • One-Pot, Two-Step Procedure: First, stir the 4-formylbenzoic acid and piperazine together in the solvent for a period (e.g., 30-60 minutes) to allow for the formation of the iminium ion intermediate. Then, add the reducing agent to the mixture. This pre-formation step can significantly reduce the amount of aldehyde available for direct reduction.

Experimental Protocol: Reductive Amination with STAB

  • To a solution of 4-formylbenzoic acid (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or methanol), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Purify by standard methods (e.g., crystallization or column chromatography).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting the synthesis of this compound.

G start Start Synthesis route Choose Synthetic Route start->route alkylation Nucleophilic Alkylation (4-(halomethyl)benzoic acid + piperazine) route->alkylation Halide available reductive_amination Reductive Amination (4-formylbenzoic acid + piperazine) route->reductive_amination Aldehyde available impurity_check_alk Analyze Product: Impurity Detected? alkylation->impurity_check_alk impurity_check_ra Analyze Product: Impurity Detected? reductive_amination->impurity_check_ra quaternary_salt Quaternary Salt Formation impurity_check_alk->quaternary_salt High MW impurity unreacted_halide Unreacted Starting Material impurity_check_alk->unreacted_halide Starting material peak end_product Pure Product impurity_check_alk->end_product No sol_quat Troubleshooting: - Use excess piperazine - Slow addition of alkylating agent - Use N-Boc-piperazine quaternary_salt->sol_quat sol_halide Troubleshooting: - Increase reaction time/temp - Ensure sufficient base - Aqueous base wash during workup unreacted_halide->sol_halide sol_quat->end_product sol_halide->end_product alcohol_side_product Alcohol Side Product (4-(hydroxymethyl)benzoic acid) impurity_check_ra->alcohol_side_product Aldehyde reduction impurity_check_ra->end_product No sol_ra Troubleshooting: - Use milder reducing agent (STAB) - Pre-form iminium ion before adding reducing agent alcohol_side_product->sol_ra sol_ra->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Salehi, H., & Gholam-Rasoul, A. (2018). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ. [Link]
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Xiao-Qin, L. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus. [Link]
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

Sources

Technical Support Center: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid from 4-(chloromethyl)benzoic acid and N-methylpiperazine. This reaction, a standard N-alkylation, is a crucial step in the synthesis of several active pharmaceutical ingredients (APIs), including the anticancer drug Imatinib[1][2]. While seemingly straightforward, this synthesis is often plagued by the formation of specific byproducts that can complicate purification and reduce yields. This document addresses common experimental issues in a question-and-answer format, explains the causal mechanisms behind byproduct formation, and provides validated protocols for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction and its expected product?

The core reaction is a nucleophilic substitution (SN2) where the secondary amine of N-methylpiperazine attacks the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid. The chloride ion is displaced, forming a new carbon-nitrogen bond. The expected product is 4-((4-methylpiperazin-1-yl)methyl)benzoic acid[3]. An acid scavenger (a base) is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Main_Reaction reactant1 4-(chloromethyl)benzoic acid product 4-((4-methylpiperazin-1-yl)methyl)benzoic acid reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., EtOH, DMF) reactant2 N-methylpiperazine reactant2->product Base (e.g., K₂CO₃) Solvent (e.g., EtOH, DMF) plus + plus->product Base (e.g., K₂CO₃) Solvent (e.g., EtOH, DMF)

Caption: The main SN2 reaction pathway.

Q2: What are the most common byproducts I should expect to see?

Several byproducts can arise from this reaction. The most frequently encountered are:

  • Quaternary Ammonium Salt: Formed by over-alkylation of the desired product.

  • 4-(hydroxymethyl)benzoic acid: The result of hydrolysis of the starting material, 4-(chloromethyl)benzoic acid[4].

  • Dimer Byproducts: Formed from the self-reaction of the starting material or its hydrolysis product.

  • Unreacted Starting Materials: Residual 4-(chloromethyl)benzoic acid and N-methylpiperazine.

Q3: Why is the formation of a quaternary ammonium salt so common in this reaction?

The desired product, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is a tertiary amine. While more sterically hindered than the N-methylpiperazine starting material, it is still nucleophilic. It can compete with N-methylpiperazine to react with another molecule of 4-(chloromethyl)benzoic acid. This second alkylation forms a positively charged quaternary ammonium salt, which is a significant impurity noted in multiple synthesis preparations[2]. This side reaction is especially problematic if the N-methylpiperazine is not used in sufficient excess or if localized areas of high 4-(chloromethyl)benzoic acid concentration occur during the reaction.

Q4: How can I proactively minimize byproduct formation from the start?

A well-designed experimental setup is the best defense against byproduct formation.

  • Use an Excess of N-methylpiperazine: Employing a molar excess (typically 1.5 to 3 equivalents) of N-methylpiperazine shifts the reaction equilibrium, making it statistically more likely that 4-(chloromethyl)benzoic acid will react with the starting amine rather than the tertiary amine product[2].

  • Controlled Addition: Add the 4-(chloromethyl)benzoic acid (or a solution of it) slowly to the mixture of N-methylpiperazine and base. This maintains a low concentration of the alkylating agent, minimizing both self-reaction and over-alkylation of the product.

  • Choice of Solvent and Base: Use an appropriate solvent (e.g., ethanol, acetonitrile, DMF) that ensures all reactants are well-dissolved[5][6]. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is preferred to simply neutralize the generated HCl without introducing other reactive species[5].

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures may promote side reactions. Monitor the reaction and maintain the lowest effective temperature (e.g., 50-80°C)[6].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps
Low Yield of Desired Product 1. Incomplete reaction.2. Significant byproduct formation (hydrolysis or quaternization).3. Product loss during workup/purification.1. Confirm Reaction Completion: Monitor via TLC or HPLC. If incomplete, extend reaction time or slightly increase temperature.2. Check Stoichiometry: Ensure at least 1.5 equivalents of N-methylpiperazine were used.3. Verify Base: Confirm that at least 2 equivalents of a suitable base (e.g., K₂CO₃) were added to drive the reaction forward.4. Optimize Workup: The product is amphoteric; be precise with pH adjustments during extraction to avoid losses to the aqueous or organic layers.
An HPLC peak corresponding to a high molecular weight, highly polar impurity is observed.This is the classic signature of the quaternary ammonium salt byproduct [2]. It is highly polar and often water-soluble.1. Modify Workup: This salt can sometimes be removed by partitioning between an organic solvent and water. The salt preferentially stays in the aqueous layer[2].2. Recrystallization: Carefully select a solvent system for recrystallization. A polar solvent or solvent mixture may be required to solubilize the main product while leaving the highly polar salt behind, or vice-versa.3. Future Prevention: In the next attempt, use a greater excess of N-methylpiperazine and add the 4-(chloromethyl)benzoic acid portion-wise or via syringe pump.
A major impurity appears on the TLC/HPLC with a polarity similar to the starting material, 4-(chloromethyl)benzoic acid .This is likely the hydrolysis product, 4-(hydroxymethyl)benzoic acid [4][7].1. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content.2. Purification: This byproduct can typically be separated from the desired product using column chromatography or by careful pH-controlled extraction, as its acidity (pKa) will differ from the amphoteric product.
The reaction mixture is a heterogeneous slurry , and the reaction seems stalled.The reactants, base, or forming product salt may have poor solubility in the chosen solvent.1. Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP to improve solubility.2. Increase Temperature: Gently warming the reaction can often help dissolve suspended solids and facilitate the reaction.3. Improve Stirring: Ensure vigorous mechanical stirring to maximize the interaction between solid and liquid phases.

In-Depth Mechanistic Analysis of Byproduct Formation

Understanding the pathways to these impurities is critical for rational process optimization.

Mechanism 1: Quaternary Ammonium Salt Formation

After the desired tertiary amine product is formed, its lone pair on the piperazine nitrogen that is not directly attached to the methyl group can initiate a second nucleophilic attack on another molecule of the starting electrophile.

Quaternization reactant1 Product (Tertiary Amine) product Quaternary Ammonium Salt (Impurity-III) reactant1->product Sₙ2 Attack reactant2 4-(chloromethyl)benzoic acid reactant2->product Sₙ2 Attack plus + plus->product Sₙ2 Attack

Caption: Formation of the quaternary ammonium salt byproduct.

This side reaction is often the most challenging to deal with because the byproduct has a similar core structure to the product, but with very different physical properties (higher polarity, water solubility) that can complicate isolation[2].

Mechanism 2: Hydrolysis of Starting Material

Benzyl chlorides are susceptible to hydrolysis, a reaction where water or a hydroxide ion acts as the nucleophile instead of the intended amine. This SN1 or SN2 reaction replaces the chloro group with a hydroxyl group.

Hydrolysis reactant1 4-(chloromethyl)benzoic acid product 4-(hydroxymethyl)benzoic acid reactant1->product Nucleophilic Substitution reactant2 H₂O / OH⁻ reactant2->product Nucleophilic Substitution plus + plus->product Nucleophilic Substitution

Caption: Hydrolysis of the starting material.

This byproduct, 4-(hydroxymethyl)benzoic acid, can sometimes react further to form dimer impurities (e.g., ethers or esters), adding complexity to the impurity profile[4][7].

Experimental Protocols

Protocol 1: Standard Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid

This protocol is designed to minimize byproduct formation.

Materials:

  • 4-(chloromethyl)benzoic acid (1.0 eq)[8]

  • N-methylpiperazine (2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (2.5 eq)

  • Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

  • Deionized Water

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

Workflow Diagram:

Workflow A 1. Charge Reactor B Add N-methylpiperazine, K₂CO₃, and Solvent A->B C 2. Controlled Addition D Slowly add solution of 4-(chloromethyl)benzoic acid C->D E 3. Reaction F Heat to 60-70°C Monitor by TLC/HPLC (4-16h) E->F G 4. Workup H Cool, filter solids G->H I Concentrate filtrate H->I J 5. Purification K Acid/Base Extraction or Crystallization J->K L 6. Isolation M Filter and dry product L->M

Caption: General experimental workflow.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylpiperazine (2.0 eq), potassium carbonate (2.5 eq), and anhydrous ethanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: In a separate beaker, dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in a minimum amount of the reaction solvent. Add this solution dropwise to the stirred piperazine slurry over 30-60 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C. Monitor the disappearance of the starting material by TLC or HPLC (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in water and adjust the pH to ~6-7 using 1M HCl. The product should precipitate.

  • Purification: Collect the solid by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Protocol 2: HPLC Method for Reaction Monitoring

This provides a general method for analyzing reaction progress and final purity.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 4-(hydroxymethyl)benzoic acid (most polar) -> Quaternary Salt -> Product -> N-methylpiperazine -> 4-(chloromethyl)benzoic acid (least polar).

References
  • Google Patents. (CN108358776A) The preparation method of 4- chloromethyl benzoic acid chlorides.
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • ECHEMI. N - alkylation of piperidine with substituted benzyl chloride.
  • ChemicalBook. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • ScholarBank@NUS.
  • Google Patents. (WO2013008242A1) A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. (CN103382191A) Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (CN103382191B) Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Clearsynth. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | CAS No. 106261-49-8.
  • PubChem. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234.
  • BenchChem.
  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid.

This guide serves as a dedicated resource for researchers and process chemists to navigate the common challenges in the synthesis of this compound. Our focus is on providing practical, evidence-based solutions to optimize yield, improve purity, and troubleshoot common experimental hurdles.

Part 1: Synthesis Overview and Core Principles

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The most common and industrially relevant route involves the reaction of a 4-(halomethyl)benzoic acid with piperazine. This process, while straightforward in principle, is sensitive to several parameters that can dramatically influence the outcome.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic carbon of 4-(bromomethyl)benzoic acid is electrophilic and is readily attacked by the nucleophilic secondary amine of piperazine. Primary benzylic halides are particularly well-suited for SN2 reactions due to the electronic stabilization of the transition state by the adjacent benzene ring and relatively low steric hindrance.[1]

Reaction Mechanism Diagram

Troubleshooting_Workflow start Problem: Low Yield check_sm 1. Verify Starting Material (SM) Purity (NMR, MP, TLC) start->check_sm check_rxn 2. Monitor Reaction Progress (TLC, HPLC) check_sm->check_rxn SM Pure cause_sm Cause: SM is degraded or impure. check_sm->cause_sm SM Impure? check_workup 3. Analyze Workup & Isolation Steps check_rxn->check_workup Clean conversion cause_incomplete Cause: Reaction is incomplete. check_rxn->cause_incomplete SM remaining? cause_side_rxn Cause: Significant side reactions. check_rxn->cause_side_rxn Byproducts seen? cause_loss Cause: Product loss during workup. check_workup->cause_loss Mass balance low? sol_sm Solution: Purify SM (recrystallize) or use a new batch. cause_sm->sol_sm sol_incomplete Solution: - Increase reaction time/temperature. - Check base stoichiometry/activity. - Re-evaluate solvent choice. cause_incomplete->sol_incomplete sol_side_rxn Solution: - Use larger excess of piperazine. - Add halide slowly to piperazine solution. - Lower reaction temperature. cause_side_rxn->sol_side_rxn sol_loss Solution: - Adjust pH carefully for precipitation. - Use continuous extraction. - Convert to salt (e.g., HCl) for isolation. cause_loss->sol_loss

Caption: A decision tree for troubleshooting low yield.

Problem: Formation of a Major, Less Polar Impurity

  • Likely Cause: This is almost certainly the N,N'-bis(4-carboxybenzyl)piperazine, the disubstituted byproduct. It is more non-polar than the desired zwitterionic product and will have a higher Rf on a normal phase TLC plate.

  • Causality: This occurs when one piperazine molecule reacts with two molecules of the benzylic halide. It is favored when the local concentration of the benzylic halide is high relative to piperazine.

  • Solutions:

    • Inverse Addition: Instead of adding piperazine to the halide, slowly add the 4-(bromomethyl)benzoic acid solution to a stirred solution containing the excess piperazine and base. This maintains a high piperazine-to-halide ratio throughout the reaction.

    • Increase Piperazine Excess: Increase the molar equivalents of piperazine to 2.5-3.0 equivalents.

    • Purification: This byproduct is significantly less water-soluble than the desired product. It can often be removed by filtration after adjusting the aqueous solution to a neutral or slightly basic pH before the final product precipitation.

Problem: Product is a Gummy Oil and Will Not Crystallize

  • Likely Cause: The product is zwitterionic and can be difficult to crystallize, especially in the presence of inorganic salt impurities from the base.

  • Causality: The molecule possesses both a basic amine and an acidic carboxylic acid, making it behave like an amino acid. Its solubility is highly pH-dependent. At its isoelectric point, it has minimum solubility, but impurities can inhibit lattice formation, leading to oiling out.

  • Solutions:

    • Careful pH Adjustment: After the reaction workup (e.g., extraction to remove organic impurities), carefully adjust the pH of the aqueous solution containing the product to its isoelectric point (typically pH 6-7). Add the acid or base slowly with vigorous stirring at a controlled temperature (e.g., 0-5 °C) to promote crystallization over oiling.

    • Solvent Trituration: If an oil is obtained, attempt to solidify it by trituration. Decant the supernatant, add a solvent in which the product is poorly soluble (e.g., acetone, acetonitrile, or diethyl ether), and stir or sonicate the mixture. This can induce crystallization.

    • Salt Formation: A highly reliable method is to convert the product to a salt. After workup, acidify the aqueous solution with concentrated HCl to a pH of ~1-2. The dihydrochloride salt is often a well-behaved, crystalline solid that precipitates readily and can be easily filtered and washed. [2][3][[“]]

Part 4: Experimental Protocol

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-(Bromomethyl)benzoic acid (1.0 eq)

  • Piperazine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Deionized Water

  • Toluene or Ethyl Acetate (for washing)

  • Hydrochloric Acid (HCl), concentrated and 1M

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add piperazine (2.5 eq) and deionized water (approx. 5 mL per gram of starting halide). Stir until the piperazine is fully dissolved.

  • Add Base: Add potassium carbonate (2.0 eq) to the piperazine solution. Stir until dissolved.

  • Reactant Addition: Add the 4-(Bromomethyl)benzoic acid (1.0 eq) portion-wise to the stirred solution at room temperature over 15-20 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 0.5% acetic acid) until the starting halide spot is no longer visible.

  • Workup - Initial Cleanup: Cool the reaction mixture to room temperature. If any solid precipitate is present (likely the disubstituted byproduct), filter it off. Wash the aqueous filtrate with toluene or ethyl acetate (2 x volume of water) to remove any non-polar organic impurities.

  • Product Isolation (as Zwitterion): Transfer the aqueous layer to a beaker and place it in an ice bath. With vigorous stirring, slowly add 1M HCl to adjust the pH to ~6.5. The product should precipitate as a white solid.

  • Filtration and Drying: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Filter the solid using a Büchner funnel, wash the cake with cold deionized water, followed by a wash with cold acetone. Dry the product under vacuum at 50 °C to a constant weight.

References

  • Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Lethbridge.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. Okchem.
  • Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. The Royal Society of Chemistry.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • 4-(Bromomethyl)benzoic acid. Chem-Impex.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. ChemicalBook.
  • Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus.
  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts.

Sources

Technical Support Center: Synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and the scientific reasoning behind our recommendations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a reductive amination of 4-formylbenzoic acid with piperazine and seeing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reductive amination pathway are a common challenge. The root cause often lies in the reaction conditions, the quality of reagents, or the choice of reducing agent. Let's break down the potential issues:

  • Ineffective Imine Formation: The initial step is the condensation of 4-formylbenzoic acid and piperazine to form an iminium ion intermediate. This equilibrium can be unfavorable under certain conditions.

    • Solution: Ensure your reaction is set up to favor imine formation. This can be achieved by removing water as it is formed, for example, by using a Dean-Stark apparatus if the solvent system allows. Alternatively, conducting the reaction in a solvent like methanol, which can act as a dehydrating agent to some extent, can be beneficial.

  • Suboptimal pH: The pH of the reaction medium is critical. A pH that is too low will protonate the piperazine, making it a poor nucleophile. A pH that is too high will prevent the activation of the aldehyde's carbonyl group.

    • Solution: The optimal pH for reductive amination is typically between 5 and 7. You can use a mild acid catalyst, such as acetic acid, to facilitate the reaction. It is advisable to monitor and adjust the pH of your reaction mixture.

  • Choice and Activity of Reducing Agent: The selection and handling of the reducing agent are paramount.

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective choice. However, it can be sensitive to acidic conditions and may decompose before reducing the iminium ion.

      • Solution: Add the sodium borohydride portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) after the imine has had time to form.[1]

    • Sodium Triacetoxyborohydride (STAB): This is a milder and more selective reducing agent that is particularly effective for reductive aminations.[2] It is less sensitive to mildly acidic conditions.

      • Solution: STAB is often the preferred reagent for this transformation as it can be added directly to the mixture of the aldehyde and amine, simplifying the procedure.

  • Reagent Quality: The purity of your starting materials, especially the 4-formylbenzoic acid, is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure your 4-formylbenzoic acid is of high purity. If necessary, recrystallize it before use. Piperazine should be anhydrous for best results.

Issue 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the common side products in the synthesis of this compound, and how can I minimize them?

Answer:

Side product formation is a frequent hurdle. The nature of these impurities depends on the synthetic route chosen.

  • For Reductive Amination:

    • Over-alkylation/Bis-alkylation: Since piperazine has two secondary amine functional groups, a common side product is the bis-adduct, where two molecules of 4-formylbenzoic acid react with one molecule of piperazine.

      • Solution: To favor the mono-alkylation product, use a large excess of piperazine. This statistical approach increases the probability that a 4-formylbenzoic acid molecule will encounter a fresh piperazine molecule rather than the already mono-alkylated product. A molar ratio of 5:1 (piperazine:aldehyde) or higher is recommended.

    • Reduction of the Aldehyde: The reducing agent can directly reduce the 4-formylbenzoic acid to 4-(hydroxymethyl)benzoic acid.

      • Solution: This is more likely to occur if the reducing agent is added before imine formation is complete. Ensure sufficient time for the aldehyde and amine to react before introducing the reducing agent. Using a milder reducing agent like STAB can also mitigate this side reaction.

  • For Alkylation with 4-(halomethyl)benzoic acid:

    • Quaternary Ammonium Salt Formation: Over-alkylation can lead to the formation of a quaternary ammonium salt, which can be difficult to remove.

      • Solution: Use a controlled stoichiometry of the alkylating agent (4-(halomethyl)benzoic acid). A slight excess of piperazine is generally recommended. The reaction should be monitored closely by TLC or LC-MS to avoid prolonged reaction times that could favor over-alkylation. The choice of base is also important; a non-nucleophilic base like potassium carbonate is a good option.[3]

Issue 3: Difficult Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound. What are the best practices for work-up and purification?

Answer:

The amphoteric nature of this compound, containing both a basic piperazine moiety and an acidic carboxylic acid group, can make its isolation challenging.

  • Work-up Strategy:

    • pH Adjustment: The solubility of your product is highly pH-dependent. At its isoelectric point, the compound will have minimal solubility in aqueous solutions, facilitating its precipitation.

      • Solution: After the reaction is complete, carefully adjust the pH of the aqueous solution. Typically, adjusting the pH to around 6 with an acid (like HCl) or a base (like NaOH) will cause the product to precipitate.[1] It is crucial to perform this adjustment slowly and with good stirring to ensure complete precipitation.

    • Extraction: If the product does not precipitate cleanly, an extraction may be necessary.

      • Solution: First, perform an acidic wash to remove any unreacted piperazine. Then, make the aqueous layer basic to deprotonate the carboxylic acid and extract any non-polar impurities with an organic solvent like dichloromethane or ethyl acetate. Finally, carefully acidify the aqueous layer to the isoelectric point to precipitate the product.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the final product.

      • Solution: A common solvent system for recrystallization is a mixture of water and a water-miscible organic solvent like isopropanol or ethanol. The crude product can be dissolved in a minimal amount of hot water, and then the organic solvent can be added to induce crystallization upon cooling.

    • Column Chromatography: Due to the polar nature of the product, column chromatography can be challenging but is feasible.

      • Solution: A polar stationary phase like silica gel can be used. A mobile phase consisting of a mixture of a polar organic solvent (e.g., methanol or isopropanol) and a less polar solvent (e.g., dichloromethane), often with a small amount of an amine (like triethylamine) to prevent streaking, can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most common and practical synthetic routes are:

  • Reductive Amination: This involves the reaction of 4-formylbenzoic acid with piperazine in the presence of a reducing agent. This method is often favored for its operational simplicity.[2]

  • Nucleophilic Substitution (Alkylation): This route utilizes the reaction of a 4-(halomethyl)benzoic acid derivative (e.g., 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid) with piperazine. This is also a robust and widely used method.[3][4]

Q2: How can I synthesize the N-methylated analog, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid?

A2: You can either start with N-methylpiperazine in the synthetic routes mentioned above or perform a methylation step on this compound. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of amines.[5][6] This reaction uses formaldehyde and formic acid to methylate the secondary amine of the piperazine ring, with the key advantage that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5][7]

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress. A suitable mobile phase would be a mixture of dichloromethane and methanol with a small amount of ammonia or triethylamine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product's identity.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.

  • 4-(Halomethyl)benzoic acids are lachrymators and should be handled with extreme caution.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from methodologies described for similar reductive aminations.[2]

  • To a stirred solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol, ~0.5 M), add piperazine (5.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • If the product precipitates, filter the solid, wash with water, and dry under vacuum.

  • If the product remains in solution, separate the organic layer (if using a biphasic system). Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a water/isopropanol mixture.

ReagentMolar Eq.Purpose
4-Formylbenzoic Acid1.0Aldehyde source
Piperazine5.0Amine source, excess minimizes bis-alkylation
Sodium Triacetoxyborohydride1.5Reducing agent
Dichloromethane/Methanol-Solvent
Sodium Bicarbonate (aq)-Quenching agent
Protocol 2: Synthesis via Alkylation using 4-(chloromethyl)benzoic acid

This protocol is based on general alkylation procedures for piperazines.[3][8]

  • In a round-bottom flask, dissolve piperazine (3.0 eq) and potassium carbonate (2.5 eq) in a suitable solvent like acetonitrile or DMF (~0.5 M).

  • Add a solution of 4-(chloromethyl)benzoic acid (1.0 eq) in the same solvent dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~6 with 2 M HCl to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from a water/ethanol mixture if further purification is needed.

ReagentMolar Eq.Purpose
4-(chloromethyl)benzoic acid1.0Alkylating agent
Piperazine3.0Nucleophile, excess minimizes over-alkylation
Potassium Carbonate2.5Base to neutralize HCl byproduct
Acetonitrile/DMF-Solvent
2 M HCl-pH adjustment for precipitation

Visualizations

Reaction Mechanism: Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction 4-Formylbenzoic Acid 4-Formylbenzoic Acid Hemiaminal Hemiaminal 4-Formylbenzoic Acid->Hemiaminal + Piperazine Piperazine Piperazine Piperazine->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O Product This compound Iminium Ion->Product + [H-] (from STAB) STAB [H-] STAB->Product

Caption: Reductive amination pathway for the synthesis.

Troubleshooting Workflow

G Start Start Low Yield Low Yield Start->Low Yield Side Products Side Products Low Yield->Side Products No Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Yes Purification Issues Purification Issues Side Products->Purification Issues No Increase Piperazine Excess Increase Piperazine Excess Side Products->Increase Piperazine Excess Yes (Reductive Amination) Control Stoichiometry Control Stoichiometry Side Products->Control Stoichiometry Yes (Alkylation) Adjust pH to Isoelectric Point Adjust pH to Isoelectric Point Purification Issues->Adjust pH to Isoelectric Point Yes Optimize pH (5-7) Optimize pH (5-7) Check Reagent Quality->Optimize pH (5-7) Use STAB Use STAB Optimize pH (5-7)->Use STAB Recrystallize Recrystallize Adjust pH to Isoelectric Point->Recrystallize

Caption: A logical flow for troubleshooting common issues.

References

  • Vertex AI Search. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Accessed January 4, 2026.
  • Vertex AI Search. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. Accessed January 4, 2026.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Accessed January 4, 2026.
  • Vertex AI Search. Exploring 4-[(4-Methyl-1-piperazinyl)
  • ChemicalBook. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. Accessed January 4, 2026.
  • Wikipedia. Eschweiler–Clarke reaction. Accessed January 4, 2026.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Accessed January 4, 2026.
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Accessed January 4, 2026.
  • PubMed.
  • NROChemistry. Eschweiler-Clarke Reaction. Accessed January 4, 2026.
  • PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. Accessed January 4, 2026.
  • Molbase. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Accessed January 4, 2026.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Accessed January 4, 2026.

Sources

Technical Support Center: Stability Studies of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(Piperazin-1-ylmethyl)benzoic acid (PMBA). As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its stability is paramount for process control, quality assurance, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PMBA stability studies. It provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols grounded in established scientific principles.

The unique structure of PMBA, featuring a piperazine ring, a benzoic acid moiety, and a benzylic methylene linker, presents a specific set of stability challenges. Understanding the potential degradation pathways is not just an academic exercise; it is a necessary step to develop robust analytical methods and ensure the integrity of the final API. This document offers a proactive approach to stability testing, helping you to anticipate and resolve issues before they impact your project timelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The stability of PMBA is governed by three key structural features:

  • Piperazine Ring: As a cyclic diamine, this group is susceptible to oxidation, which can lead to N-oxides, ring-opening, or the formation of various other degradation products such as ethylenediamine and formylpiperazine.[1][2][3]

  • Benzylic Methylene Bridge (-CH2-): The carbon atom situated between the benzene ring and the piperazine nitrogen is a benzylic position. This site is prone to oxidation, which could lead to the formation of a ketone (an amide in this case) or cleavage of the C-N bond, potentially yielding 4-formylbenzoic acid or 4-carboxybenzaldehyde.[4][5]

  • Benzoic Acid Moiety: While generally stable, the carboxylic acid group can undergo decarboxylation (loss of CO2) under high thermal stress, which would result in the formation of 1-(methyl)piperazine derivatives.[6][7][8] Photodegradation is also a potential pathway for aromatic carboxylic acids.[9][10]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, PMBA should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be protected from light, moisture, and strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended. The solid-state form is generally stable under these controlled conditions.

Q3: Why is a forced degradation study necessary for a manufacturing intermediate like PMBA?

A3: Forced degradation studies, or stress testing, are crucial for several reasons as mandated by ICH guidelines[11]:

  • Method Validation: It helps to develop and validate a stability-indicating analytical method that can separate the parent compound from all potential degradation products.

  • Degradation Pathway Elucidation: It provides insight into the likely degradation pathways, helping to identify and characterize potential impurities that could arise during manufacturing or storage.

  • Formulation Development: Understanding the molecule's liabilities helps in developing stable formulations of the final drug product.

  • Manufacturing and Storage Conditions: The data informs the establishment of appropriate manufacturing process controls and storage conditions.

Q4: What are the initial steps I should take to develop a stability-indicating HPLC method for PMBA?

A4: A successful stability-indicating method should resolve the main peak from all process-related impurities and degradation products. Here’s a recommended starting point:

  • Column Selection: A reversed-phase C18 or C8 column is a good starting point due to the molecule's moderate polarity.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is recommended. Since PMBA has both an acidic (benzoic acid, pKa ~4.2) and basic (piperazine, pKa ~5.7 and ~9.8) functional group, buffering the mobile phase (e.g., with phosphate or formate buffer at a pH between 3 and 6) is critical to ensure consistent retention times and good peak shape.

  • Detection: UV detection is suitable for PMBA due to the presence of the benzene ring. A wavelength of around 230-240 nm should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your stability studies in a question-and-answer format.

Problem 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

  • Q: My PMBA peak is tailing or fronting, and the retention time is inconsistent between runs. What's causing this?

    • A: This is a classic sign of secondary interactions with the stationary phase or improper pH control of the mobile phase. Since PMBA is amphoteric (contains both acidic and basic groups), its ionization state is highly dependent on pH.

      • Solution: Ensure your mobile phase is buffered and the pH is consistently maintained at least 1.5-2 pH units away from the pKa of the analyte's functional groups to ensure a single ionic form predominates. For PMBA, a mobile phase pH of around 3.0 would ensure the carboxylic acid is mostly neutral and the piperazine nitrogens are protonated, which often leads to better peak shape on a C18 column. If tailing persists, consider a column specifically designed for basic compounds or add a competing amine (like triethylamine) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites on the silica support.

Problem 2: Low Mass Balance in Forced Degradation Studies

  • Q: After subjecting PMBA to stress conditions (e.g., strong acid or base), my mass balance is significantly below 90%. Where is the missing material?

    • A: A low mass balance suggests that one or more degradation products are not being detected by your analytical method. Common reasons include:

      • Degradants are not UV active: If degradation leads to cleavage of the aromatic ring, the resulting fragments may not absorb at your chosen UV wavelength.

      • Degradants are volatile: Decarboxylation under thermal stress can produce volatile compounds that are lost during sample preparation.[6][7]

      • Degradants are not eluting from the column: Highly polar degradants may be retained on a reversed-phase column, while very non-polar degradants might be irreversibly adsorbed.

      • Precipitation: The degradant may have precipitated out of the solution.

    • Troubleshooting Steps:

      • Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to look for non-UV active compounds.

      • Analyze the headspace of your thermally stressed samples by GC-MS to check for volatile compounds.

      • Modify your HPLC gradient to include a stronger elution step (e.g., up to 100% organic solvent) to elute any strongly retained species.

      • Visually inspect your stressed samples for any precipitate.

Problem 3: Identifying Unknown Peaks in Chromatograms

  • Q: My forced degradation study generated several new peaks. How can I identify what they are?

    • A: Identifying unknown degradation products is a key part of the stability study. A systematic approach is required.

      • Solution Workflow:

        • LC-MS Analysis: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide their molecular weights.

        • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unknown peaks. The fragmentation pattern will provide structural information about the molecule.

        • Predict Degradation Pathways: Based on the structure of PMBA and the stress condition applied, predict the likely degradation products (see diagram below). Compare the molecular weights and likely structures of these predicted compounds with your LC-MS data. For example, under oxidative stress, look for an increase in mass of 16 amu (addition of oxygen) corresponding to an N-oxide or benzylic hydroxylation.

        • Synthesis and Confirmation: If a critical degradant is identified, it may be necessary to synthesize a reference standard to confirm its identity and for quantitative analysis.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method
  • Objective: To establish a baseline HPLC method for the analysis of PMBA and its degradation products.

  • Instrumentation: HPLC with PDA detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm, with PDA scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Studies
  • Objective: To intentionally degrade PMBA under various stress conditions to understand its degradation pathways and validate the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally desired.[12]

  • Sample Concentration: Prepare a stock solution of PMBA at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to a final concentration of 0.5 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Heat at 80°C for 8 hours.

    • Cool, neutralize with an equivalent amount of 1N HCl, and dilute to a final concentration of 0.5 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.5 mg/mL for analysis.

  • Thermal Degradation:

    • Store the solid PMBA powder in an oven at 105°C for 72 hours.

    • Dissolve the stressed powder to a concentration of 0.5 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose the solid PMBA powder and a 0.5 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • Analyze both the solid and solution samples.

Visualizations

Predicted Degradation Pathways of PMBA

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis PMBA This compound (Parent Molecule) Acid->PMBA Generally Stable Base Basic Hydrolysis Ring_Opening Piperazine Ring-Opened Products Base->Ring_Opening Ring Opening Oxidation Oxidation (H₂O₂) N_Oxide Piperazine N-Oxide Derivative Oxidation->N_Oxide N-Oxidation Oxidative_Cleavage 4-Formylbenzoic Acid + Piperazine Oxidation->Oxidative_Cleavage Benzylic Cleavage Heat Thermal (Heat) Decarboxylation 1-(p-Tolyl)piperazine Heat->Decarboxylation Loss of CO₂ Light Photolysis Photodimer Photodimerization Products Light->Photodimer Radical reactions

Caption: Predicted degradation pathways of PMBA under various stress conditions.

Workflow for Stability Study Investigation

G start Start Stability Study stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Analyze via Stability-Indicating HPLC-PDA Method stress->hplc purity_check Assess Peak Purity and Mass Balance hplc->purity_check pass Method is Stability-Indicating. Proceed with Formal Stability. purity_check->pass Pass fail Peak Co-elution or Low Mass Balance purity_check->fail Fail troubleshoot Troubleshoot Method (Modify Gradient, pH, Column) fail->troubleshoot lcms Identify Unknowns via LC-MS/MS fail->lcms troubleshoot->hplc lcms->troubleshoot Provides structural info

Caption: General workflow for conducting and troubleshooting a forced degradation study.

Data Presentation

Table 1: Example Forced Degradation Data Summary for PMBA
Stress ConditionDurationTemperature% Assay of PMBA% Total ImpuritiesMass Balance (%)Major Degradant (RT, min)
Control N/ART99.80.2100.0-
1N HCl 24h80°C98.51.499.9Imp-1 (12.5)
1N NaOH 8h80°C92.17.899.9Imp-2 (9.8)
30% H₂O₂ 24hRT85.414.299.6Imp-3 (15.2), Imp-4 (16.1)
Heat (Solid) 72h105°C97.22.699.8Imp-5 (18.3)
Photolytic (Solid) ICH Q1BRT99.10.899.9-

Note: This table presents hypothetical data for illustrative purposes.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64. [Link]
  • Freeman, S., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 63-72. [Link]
  • Kilanowski, D. R., et al. (1978). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 56(11), 1455-1460. [Link]
  • Lepaumier, H., et al. (2011). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 45(10), 4419-4426. [Link]
  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 213-231. [Link]

Sources

Technical Support Center: Optimizing the Purity of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperazin-1-ylmethyl)benzoic acid (and its common salt forms). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important pharmaceutical intermediate. Our focus is on providing practical, evidence-based solutions to achieve high purity, a critical requirement for its use in the synthesis of active pharmaceutical ingredients like Imatinib.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a step-by-step guide to help you resolve the issue.

Problem 1: My recrystallization attempt resulted in an oil instead of crystals.

"Oiling out" is a common issue in crystallization where the compound separates from the solution as a liquid phase instead of a solid.[2][3] This is often due to a high concentration of impurities, a rapid cooling rate, or the melting point of the impure solid being lower than the temperature of the solution.[2][4] For a zwitterionic compound like this compound, this can be particularly prevalent.

G start Oiling Out Observed check_impurity High Impurity Load Suspected? start->check_impurity check_cooling Rapid Cooling Rate? check_impurity->check_cooling No solution_charcoal Action: Add Activated Charcoal and Perform Hot Filtration check_impurity->solution_charcoal Yes check_solvent Inappropriate Solvent System? check_cooling->check_solvent No solution_slow_cool Action: Re-heat to Dissolve, Insulate for Slow Cooling check_cooling->solution_slow_cool Yes solution_solvent Action: Re-heat, Add More 'Good' Solvent or a Different Co-solvent check_solvent->solution_solvent Yes end Successful Crystallization solution_charcoal->end solution_slow_cool->end solution_solvent->end

Caption: Troubleshooting workflow for addressing "oiling out" events.

  • Re-dissolve the oil: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Add more of the "good" solvent: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble. This will decrease the supersaturation level.[4]

  • Consider charcoal treatment: If colored impurities are present, they may be contributing to the oiling out. After re-dissolving, cool the solution slightly, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[4]

  • Ensure slow cooling: Allow the flask to cool to room temperature slowly by insulating it (e.g., by placing it in a beaker of warm water or covering it with glass wool). Rapid cooling often leads to oiling out.

  • Induce crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.

  • Solvent system re-evaluation: If oiling out persists, the chosen solvent system may be inappropriate. A different solvent or a different ratio of co-solvents should be investigated.

Problem 2: I am struggling to remove a persistent impurity, possibly a quaternary ammonium salt.

During the synthesis of this compound via N-alkylation of N-methylpiperazine with a 4-(halomethyl)benzoic acid derivative, a common side reaction is the formation of a quaternary ammonium salt. This impurity can be difficult to remove by simple recrystallization due to its ionic nature.

  • Adsorption using Activated Carbon:

    • Principle: Activated carbon has a high surface area and can adsorb charged organic molecules like quaternary ammonium salts.[3]

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., a water/alcohol mixture).

      • Add 5-10% w/w activated carbon to the solution.

      • Stir the suspension at room temperature for 1-2 hours.

      • Remove the activated carbon by filtration through a pad of celite.

      • Proceed with the recrystallization of the purified filtrate.

  • pH Adjustment and Extraction:

    • Principle: The quaternary ammonium salt is permanently charged, while the desired product has a carboxylic acid and two tertiary amine groups, whose charges are pH-dependent. The predicted pKa for the carboxylic acid is around 4.3.

    • Protocol:

      • Dissolve the crude mixture in water.

      • Adjust the pH to ~11-12 with a base (e.g., NaOH). At this pH, the carboxylic acid will be deprotonated (carboxylate), and the piperazine nitrogens will be neutral.

      • Extract the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The desired product should preferentially partition into the organic layer, while the highly water-soluble quaternary salt remains in the aqueous phase.

      • Separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate it to recover the free base of the desired product.

      • The free base can then be recrystallized or converted to the desired salt form.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile depends on the synthetic route. For the common synthesis involving the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine, the following impurities are frequently observed:

Impurity NameStructureOrigin
Starting Materials 4-(Chloromethyl)benzoic acid and N-methylpiperazineIncomplete reaction
Quaternary Ammonium Salt 1,4-Bis(4-carboxybenzyl)-1,4-dimethylpiperazine-1,4-diium dichlorideOver-alkylation of the desired product
Dimeric Impurity 4,4'-((Piperazine-1,4-diylbis(methylene))bis(benzoic acid))Reaction with piperazine (if present as an impurity in N-methylpiperazine)
Inorganic Salts e.g., NaCl, KClBy-products from the reaction and workup

Q2: What is a good starting point for recrystallizing this compound dihydrochloride?

A2: A mixture of water and isopropanol is a commonly used and effective solvent system for the recrystallization of the dihydrochloride salt.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound dihydrochloride. Add a minimal amount of hot water to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: To the hot solution, slowly add isopropanol as an anti-solvent until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. If needed, cool further in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Q3: How can I purify the free base form of this compound?

A3: The free base is a zwitterionic compound and is reported to be slightly soluble in water and soluble in hot methanol. Recrystallization from a polar protic solvent or a mixture with an anti-solvent is a viable strategy.

  • Methanol

  • Ethanol

  • Methanol/Water

  • Ethanol/Water

The procedure would be similar to the general recrystallization protocol, where the crude material is dissolved in a minimum amount of the hot solvent and allowed to cool slowly.

Q4: I need to achieve >99.5% purity. Is recrystallization enough, or should I consider chromatography?

A4: While optimized recrystallization can significantly improve purity, achieving >99.5% may require preparative High-Performance Liquid Chromatography (HPLC), especially if impurities have similar solubility profiles to the product.

G start Crude Product method_dev Analytical HPLC Method Development start->method_dev scale_up Scale-up to Preparative HPLC method_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product High Purity Product (>99.5%) solvent_removal->final_product

Caption: General workflow for purification by preparative HPLC.

  • Column: A C18 stationary phase is a good starting point for this moderately polar compound.[6]

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (to ensure the piperazine nitrogens are protonated and the carboxylic acid is protonated, leading to better peak shape).

    • B: Acetonitrile or Methanol.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) on an analytical scale to separate the impurities.

  • Detection: UV detection at a wavelength where the benzoic acid moiety absorbs (e.g., 254 nm).

Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative column.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
  • Mettler Toledo. (n.d.).
  • University of York. (n.d.).
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Link]
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Semantic Scholar. (2015, May 18). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. [Link]
  • IJNRD. (2023, October 10).
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?

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Removal of unreacted starting materials in 4-(Piperazin-1-ylmethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials during this synthesis. This document provides in-depth technical guidance in a comprehensive question-and-answer format, drawing upon established chemical principles and field-proven insights to ensure the successful purification of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound and its derivatives, key intermediates in pharmaceutical manufacturing, typically involves the nucleophilic substitution reaction between a 4-(halomethyl)benzoic acid derivative and a piperazine derivative. A common challenge in this synthesis is the presence of unreacted starting materials in the crude product, which can complicate downstream applications and affect the overall purity and yield. This guide will address these specific purification challenges.

Troubleshooting Guide

Question 1: After my reaction, I suspect I have unreacted 4-(chloromethyl)benzoic acid in my crude product. How can I confirm its presence and effectively remove it?

Answer:

The presence of unreacted 4-(chloromethyl)benzoic acid is a common issue. Its removal is critical for obtaining a pure product.

Confirmation of Presence:

  • Thin-Layer Chromatography (TLC): This is the quickest method to assess the presence of the starting material. 4-(Chloromethyl)benzoic acid is more polar than the desired product in many solvent systems. A typical TLC analysis would show the starting material with a lower Rf value.

  • ¹H NMR Spectroscopy: The presence of a singlet around 4.6 ppm corresponding to the benzylic protons of 4-(chloromethyl)benzoic acid in the ¹H NMR spectrum of the crude product is a clear indication of this impurity.

Removal Strategy: Basic Aqueous Wash

The most effective method for removing unreacted 4-(chloromethyl)benzoic acid is a basic aqueous wash. The carboxylic acid group of the starting material will be deprotonated by a weak base, forming a water-soluble carboxylate salt that can be easily separated from the organic layer containing your product.

Experimental Protocol: Basic Aqueous Wash

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release the carbon dioxide gas that evolves.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of the unreacted 4-(chloromethyl)benzoic acid.

  • Drain the aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 2: I have an excess of unreacted piperazine derivative in my reaction mixture. What is the best approach to remove it?

Answer:

Excess piperazine is often used to drive the reaction to completion, but its removal is essential. Due to its basic nature, an acidic aqueous wash is the most effective method.

Removal Strategy: Acidic Aqueous Wash

By washing the organic solution of your crude product with a dilute acid, the basic piperazine will be protonated, forming a water-soluble ammonium salt that will partition into the aqueous layer.

Experimental Protocol: Acidic Aqueous Wash

  • Following the basic wash (if performed), wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the organic solution to a separatory funnel and add an equal volume of the dilute acid.

  • Shake the funnel, allowing the layers to separate. The aqueous layer will now contain the protonated piperazine derivative.

  • Drain the aqueous layer.

  • Repeat the acidic wash to ensure complete removal of the piperazine.

  • Follow with a brine wash to remove residual acid and water.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

Question 3: After performing both acidic and basic washes, my product is still not pure. What other purification techniques can I use?

Answer:

If impurities persist after an extractive workup, recrystallization is the next logical and highly effective purification step for solid products like this compound.

Recrystallization Strategy:

The key to successful recrystallization is selecting an appropriate solvent or solvent system. An ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Recommended Solvents for Recrystallization:

Based on the properties of benzoic acid and piperazine derivatives, the following solvents and solvent systems are good starting points for recrystallization:

Solvent/SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol and less soluble upon the addition of water.
Isopropanol A common solvent for recrystallizing amine-containing compounds.
Water Benzoic acid derivatives often have increased water solubility at higher temperatures[1][2].

Experimental Protocol: Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

FAQs

Q1: How can I monitor the progress of the purification process?

A1: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. By spotting the crude mixture, the organic layer after each wash, and the mother liquor and crystals from recrystallization, you can track the removal of impurities and the isolation of your pure product.

Q2: My product is isolated as a hydrochloride salt. How does this affect the purification strategy?

A2: Isolating the product as a hydrochloride salt can be advantageous for purification. The salt is often a crystalline solid with different solubility properties than the freebase, making recrystallization more effective. The general principles of removing acidic and basic impurities still apply before the final salt formation and purification.

Q3: What if my product is an oil and cannot be recrystallized?

A3: If your product is an oil, column chromatography is the preferred method of purification. Given that this compound is a polar compound, a silica gel column is appropriate. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, or methanol in dichloromethane, can be used to elute the product from the column, leaving impurities behind.

Visual Workflows

Purification_Workflow crude Crude Product (in Organic Solvent) sep_funnel1 Separatory Funnel crude->sep_funnel1 Add NaHCO3(aq) sep_funnel2 Separatory Funnel sep_funnel1->sep_funnel2 Organic Layer waste1 Waste sep_funnel1->waste1 Aqueous Layer (Acidic Impurities) recrystallize Recrystallization sep_funnel2->recrystallize Organic Layer waste2 Waste sep_funnel2->waste2 Aqueous Layer (Basic Impurities) pure_product Pure Product recrystallize->pure_product

Caption: Extractive Workup and Recrystallization Workflow.

References

  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. US2919275A - Purification of piperazine.
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • ResearchGate. How do I remove piperazine from the solid compound?.
  • ResearchGate. How to extract/isolate piperazine from water without distillation?.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • The Royal Society of Chemistry. Experimental Details.
  • The Royal Society of Chemistry. Supplementary Information.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Sciencemadness.org. piperazine hexahydrate from citrate salt.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Google Patents. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • Google Patents. EP3419974B1 - Process for the separation of enantiomers of piperazine derivatives.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • Consensus. Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
  • University of Missouri-St. Louis. Recrystallization of Benzoic Acid.
  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?.
  • SpectraBase. benzoic acid, 2-[(E)-[[4-[(4-chlorophenyl)methyl]-1-piperazinyl]imino]methyl]-.
  • PubChem. CID 161692894.
  • Masaryk University. 1-Alkyl-1-methylpiperazine-1,4-diium Salts.
  • ResearchGate. Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][4]benzoquinone.

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Technical Support Center: Scaling Up 4-(Piperazin-1-ylmethyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(Piperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and detailed experimental procedures to ensure the successful and efficient scaling of your synthesis.

Overview of Synthetic Strategies

This compound is a key building block in medicinal chemistry, notably as a precursor to various active pharmaceutical ingredients. Its structure, featuring both a carboxylic acid and a tertiary amine, makes it a zwitterionic compound, which presents unique challenges in synthesis and purification.[1][2] The two most prevalent and scalable synthetic routes are:

  • Reductive Amination: This is a highly efficient one-pot reaction involving the coupling of 4-formylbenzoic acid with piperazine, followed by in-situ reduction of the resulting iminium ion. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and selectivity for imines over aldehydes.[3][4]

  • Nucleophilic Substitution: This route involves the reaction of a 4-(halomethyl)benzoic acid derivative (e.g., chloro- or bromo-methyl) with piperazine in the presence of a base. While straightforward, this method requires careful control to prevent side reactions, primarily dialkylation of the piperazine ring.[5][6]

The choice between these routes often depends on the availability and cost of starting materials, desired purity profile, and the scale of the reaction.

Visual Workflow: Primary Synthetic Routes

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution start1 4-Formylbenzoic Acid + Piperazine step1 Formation of Iminium Ion Intermediate start1->step1 step2 In-situ Reduction (e.g., NaBH(OAc)3) step1->step2 end_product This compound step2->end_product start2 4-(Halomethyl)benzoic Acid + Piperazine step3 SN2 Reaction (Base Mediated, e.g., K2CO3) start2->step3 step3->end_product

Caption: Key synthetic pathways for this compound production.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during synthesis and scale-up, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low in the reductive amination protocol. What are the likely causes and how can I improve it?

Answer:

Low yields in reductive amination are a common issue, often stemming from several factors. Here is a systematic approach to troubleshooting:

  • Cause A: Incomplete Iminium Ion Formation: The initial condensation between the aldehyde and amine is a reversible equilibrium. Water is produced as a byproduct, and its presence can shift the equilibrium back towards the starting materials.

    • Solution: While not always necessary with potent reducing agents like STAB, you can consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium forward. For larger scale, azeotropic removal of water with a Dean-Stark trap might be feasible depending on the solvent.

  • Cause B: Degradation or Inactivity of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored or handled, its efficacy will be diminished.

    • Solution: Always use a fresh, unopened bottle of NaBH(OAc)₃ or a batch that has been stored in a desiccator. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.

  • Cause C: Incorrect Stoichiometry or Order of Addition: The molar ratios of the reactants are critical. An excess of the aldehyde can lead to side reactions, while insufficient reducing agent will result in an incomplete reaction.

    • Solution: Typically, a slight excess of the amine (piperazine, 1.1-1.5 equivalents) is used. The reducing agent is generally added at 1.2-2.0 equivalents. It is crucial to add the reducing agent after allowing the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for iminium ion formation.

  • Cause D: Suboptimal pH: The reaction is pH-sensitive. The formation of the iminium ion is favored under slightly acidic conditions (pH 4-6). If the medium is too acidic, the amine will be fully protonated and non-nucleophilic. If it's too basic, the condensation is slow.

    • Solution: Adding a small amount of acetic acid can catalyze iminium ion formation and is often included in standard protocols.[7]

Question 2: I am observing a significant amount of a high molecular weight impurity in my final product from the nucleophilic substitution route. What is it and how can I prevent it?

Answer:

The most likely high molecular weight impurity is the N,N'-bis-alkylation product, where a second molecule of 4-(halomethyl)benzoic acid has reacted with the remaining secondary amine of the desired product.

G SM1 Piperazine Product Desired Mono-alkylation Product SM1->Product 1 eq. SM2 Impurity Undesired Di-alkylation Impurity SM1->Impurity 2 eq. SM2 SM2 4-(Chloromethyl)benzoic Acid Product->Impurity 1 eq. SM2

Caption: Reaction pathway showing the formation of the di-alkylation impurity.

Prevention Strategies:

  • Molar Ratio Adjustment: The most straightforward way to minimize dialkylation is to use a significant excess of piperazine (e.g., 5-10 equivalents).[6] This statistically favors the reaction of the halo-acid with a fresh piperazine molecule over the already-reacted product. On a large scale, this requires an efficient method to recover the excess piperazine, which can be achieved by distillation or extraction after the reaction.

  • Use of Mono-Protected Piperazine: A more elegant, though multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[8] After the substitution reaction, the Boc group can be removed under acidic conditions (e.g., with HCl or TFA) to yield the desired product cleanly. This method offers superior control and is often preferred for syntheses where high purity is critical, despite adding steps to the overall sequence.

  • Controlled Addition: Slowly adding the 4-(halomethyl)benzoic acid solution to the mixture of piperazine and base can help maintain a high local concentration of piperazine, disfavoring the second alkylation.

Question 3: My product seems to be stuck in the aqueous layer during work-up, and I am struggling with purification. How should I handle this zwitterionic compound?

Answer:

The zwitterionic nature of this compound makes its isolation challenging. It exhibits high polarity and can be soluble in both acidic and basic aqueous solutions.

  • Isolation via Isoelectric Point Precipitation: The key is to find the isoelectric point (pI), the pH at which the net charge of the molecule is zero. At the pI, the compound's aqueous solubility is at its minimum, causing it to precipitate.

    • Protocol: After the reaction work-up, if your product is in an aqueous solution, carefully adjust the pH. You will likely need to bring the pH to a near-neutral range (typically pH 6-7.5).[2] Add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while monitoring the pH and observing for precipitation. Once the solid precipitate forms, it can be collected by filtration, washed with cold water, and then with a non-polar solvent like diethyl ether or hexanes to remove organic-soluble impurities.

  • Salt Formation for Crystallization: An alternative and often more robust method for purification is to convert the zwitterion into a salt. The dihydrochloride salt is commonly prepared and often has better crystallization properties than the free base.[9][10]

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol, methanol, or water).[9] Add an excess of concentrated hydrochloric acid or bubble HCl gas through the solution. The dihydrochloride salt will precipitate out. This salt can then be recrystallized from a solvent system like ethanol/water to achieve high purity.[5][11]

  • Chromatography: While possible, standard silica gel chromatography can be difficult due to the compound's high polarity and strong interaction with silica. If required, ion-exchange chromatography is a more suitable technique for separating zwitterionic compounds.[12]

Frequently Asked Questions (FAQs)

  • Q: What are the recommended starting materials for a scalable synthesis?

    • A: For the reductive amination route, 4-formylbenzoic acid and piperazine are readily available and relatively inexpensive.[13][14] For the nucleophilic substitution route, 4-(chloromethyl)benzoic acid is often used, but 4-(bromomethyl)benzoic acid can be more reactive, potentially allowing for milder reaction conditions.[5][6] The choice will depend on a cost-benefit analysis for your specific scale.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. A polar solvent system such as Dichloromethane/Methanol (e.g., 9:1 or 8:2 with a few drops of acetic acid or ammonia) is usually effective. Staining with ninhydrin can help visualize the piperazine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a C18 column and a buffered mobile phase is recommended.

  • Q: Are there any specific safety precautions I should take?

    • A: 4-(halomethyl)benzoic acid derivatives are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Piperazine is a corrosive base. When working with reducing agents like NaBH(OAc)₃, be aware that they can react with water to produce flammable hydrogen gas. Always quench reactions carefully.

  • Q: Can I perform this reaction without a solvent?

    • A: Some literature suggests that using a large excess of piperazine can also serve as the solvent, which can be an eco-friendly and cost-effective approach.[15] However, this makes product isolation and piperazine recovery critical steps that need to be optimized for scalability.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for direct reductive amination.[3][7]

ReagentM.W.AmountMolesEquivalents
4-Formylbenzoic acid150.1315.0 g0.101.0
Piperazine86.1412.9 g0.151.5
Acetic Acid60.056.0 mL0.1051.05
Sodium Triacetoxyborohydride211.9431.8 g0.151.5
Dichloromethane (DCM)-300 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-formylbenzoic acid (15.0 g, 0.10 mol) and piperazine (12.9 g, 0.15 mol).

  • Add Dichloromethane (300 mL) followed by acetic acid (6.0 mL, 0.105 mol).

  • Stir the resulting suspension at room temperature for 1 hour.

  • Cool the mixture in an ice bath to 0 °C. Add sodium triacetoxyborohydride (31.8 g, 0.15 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC (DCM:MeOH, 9:1) until the 4-formylbenzoic acid is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. The product is often poorly soluble in both layers. Filter the entire biphasic mixture to collect the precipitated solid. Wash the solid with water (50 mL) and then with DCM (50 mL).

  • Air-dry the solid to obtain the crude this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture or by converting to the HCl salt as described in the troubleshooting section.

Protocol 2: Nucleophilic Substitution with 4-(Chloromethyl)benzoic acid

This protocol is based on patented industrial synthesis methods.[5][11]

ReagentM.W.AmountMolesEquivalents
4-(Chloromethyl)benzoic acid170.5917.1 g0.101.0
Piperazine86.1443.1 g0.505.0
Potassium Carbonate (K₂CO₃)138.2127.6 g0.202.0
N,N-Dimethylformamide (DMF)-200 mL--

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add piperazine (43.1 g, 0.50 mol), potassium carbonate (27.6 g, 0.20 mol), and DMF (200 mL).

  • Stir the mixture at room temperature until the solids are well suspended.

  • In a separate beaker, dissolve 4-(chloromethyl)benzoic acid (17.1 g, 0.10 mol) in 50 mL of DMF.

  • Add the 4-(chloromethyl)benzoic acid solution to the reaction flask dropwise over 1 hour, maintaining the internal temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by HPLC or TLC until the starting halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • To the resulting residue, add 200 mL of water. Adjust the pH to ~7 with 3M HCl to precipitate the product.

  • Stir the slurry for 1 hour in an ice bath, then collect the solid by filtration.

  • Wash the filter cake with cold water (2 x 50 mL) and dry under vacuum to yield the crude product.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ. [Link]
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. [Link]
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Any tips for purification of two zwitterionic compounds?. Reddit. [Link]
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem. [Link]
  • CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]
  • How to desalt zwitterions?.
  • Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid manufacturers and suppliers in india. LookChem. [Link]
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  • 1-Hydrosil

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Validation & Comparative

A Comparative Guide to the Characterization of 4-(Piperazin-1-ylmethyl)benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the detection, identification, and quantification of impurities in 4-(Piperazin-1-ylmethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals like Imatinib.[1] For professionals in drug development and research, robust impurity profiling is not merely a procedural step but a cornerstone of ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2] This document is structured to provide not only protocols but also the underlying scientific rationale, aligning with the stringent requirements of regulatory bodies such as those outlined in the ICH Q3A(R2) guidelines.[3][4][5]

The Genesis of Impurities: A Synthetic Perspective

Understanding potential impurities begins with the synthesis route. This compound is commonly synthesized via the reaction of a 4-(halomethyl)benzoic acid derivative (e.g., 4-(chloromethyl)benzoic acid) with 1-methylpiperazine.[6] An alternative approach involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.[7]

Based on these pathways, impurities can be classified as organic, inorganic, or residual solvents, as per ICH guidelines.[8][9] Organic impurities are of primary concern and typically include:

  • Starting Materials: Unreacted 4-(chloromethyl)benzoic acid or 4-formylbenzoic acid and 1-methylpiperazine.

  • Intermediates: Partially reacted precursors.

  • By-products: Resulting from side reactions, such as dimerization of the benzyl halide or over-alkylation of the piperazine ring.

  • Degradation Products: Formed during synthesis or upon storage, potentially through oxidation or hydrolysis.

The following diagram illustrates the primary synthesis route and the potential points of impurity formation.

G cluster_reaction Nucleophilic Substitution Reaction A 4-(Chloromethyl)benzoic Acid (Starting Material) C This compound (API Intermediate) A->C Reaction Imp1 Unreacted Starting Materials A->Imp1 Imp2 Dimerization By-product (e.g., from self-condensation of A) A->Imp2 Side Reaction B 1-Methylpiperazine (Starting Material) B->C Reaction B->Imp1 Imp3 Degradation Products (e.g., Oxidation of benzyl group) C->Imp3 Storage/Stress

Caption: Synthesis pathway and potential impurity sources.

Orthogonal Analytical Strategies: A Comparative Framework

No single analytical technique is sufficient for comprehensive impurity characterization. A multi-faceted, or orthogonal, approach is essential for detection, quantification, and structural elucidation. This section compares the primary chromatographic and spectroscopic techniques employed in impurity profiling.

The overall workflow for impurity characterization is a systematic process, moving from detection to regulatory submission.

G detect Impurity Detection (HPLC/UPLC Screening) identify Impurity Identification (LC-MS/MS) detect->identify If > Reporting Threshold isolate Impurity Isolation (Prep-HPLC) identify->isolate For unknown structures quantify Quantification (Validated HPLC Method with Ref. Std.) identify->quantify If structure known elucidate Structure Elucidation (NMR, HRMS) isolate->elucidate elucidate->quantify Requires synthesized Reference Standard qualify Toxicological Qualification (ICH Q3A/Q3B Thresholds) quantify->qualify If > Identification Threshold report Reporting & Specification (Regulatory Submission) qualify->report

Caption: General workflow for impurity characterization.

High-Performance Liquid Chromatography (HPLC/UPLC): The Quantitative Workhorse

HPLC is the cornerstone of impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[10] A well-developed reversed-phase HPLC (RP-HPLC) method is the primary tool for separating the main component from its impurities and accurately determining their levels.

Expertise & Causality: The choice of a C18 column is standard for separating moderately polar compounds like our target and its likely impurities.[10] The mobile phase, typically a gradient of aqueous buffer and an organic modifier like acetonitrile, is selected to ensure sharp peaks and adequate retention for all components. The buffer's pH is critical; for an amphoteric molecule like this compound, a pH around 3-4 will ensure the carboxylic acid is protonated and the piperazine nitrogen is protonated, leading to consistent chromatographic behavior. UV detection is chosen based on the chromophore (the benzene ring) present in the parent molecule and most related impurities.

Experimental Protocol: RP-HPLC for Impurity Quantification

  • Instrumentation: HPLC or UPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 239 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1.0 mg/mL.

Trustworthiness: Method validation is performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the data is reliable for regulatory submission. The use of a photodiode array (PDA) detector adds confidence by allowing for peak purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Engine

For identifying unknown impurities detected by HPLC, LC-MS is indispensable.[12] It provides molecular weight information and fragmentation data that are crucial for proposing chemical structures.

Expertise & Causality: Coupling the HPLC method described above with a mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode, is highly effective. The acidic mobile phase is conducive to ESI, promoting the formation of [M+H]⁺ ions for the piperazine-containing compounds.[13][14] Tandem MS (MS/MS) experiments are then performed to fragment the parent ion, yielding a structural fingerprint that can be used to piece together the molecule.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Use conditions identical or very similar to the HPLC method to ensure correlation of retention times. Volatile buffers like formic acid or ammonium formate may be substituted for non-volatile phosphate buffers.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS), or a Triple Quadrupole (QqQ) for targeted analysis.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS on the most abundant peaks.

  • Data Analysis: Extract ion chromatograms for suspected impurity masses. Analyze fragmentation patterns to deduce the structure of unknown peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities

While less common for a polar, high-boiling point compound like this compound, GC-MS is the gold standard for analyzing residual solvents (ICH Q3C) and can be used for certain process-related impurities after derivatization.[8][15]

Expertise & Causality: Direct analysis is not feasible due to the low volatility and high polarity of the analyte. Derivatization, such as silylation with reagents like BSTFA, is required to convert the acidic proton of the carboxylic acid and any secondary amines into less polar, more volatile trimethylsilyl (TMS) derivatives.[16] This allows them to traverse the GC column. The mass spectrometer then provides definitive identification based on characteristic fragmentation patterns.[17][18]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation (Derivatization):

    • Evaporate a solution containing the sample to dryness under nitrogen.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

When an unknown impurity is isolated (e.g., via preparative HPLC), NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[19][20][21] It provides detailed information about the carbon-hydrogen framework of the molecule.

Expertise & Causality: A suite of NMR experiments is required.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments (via spin-spin splitting).[22]

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range (2-3 bond) correlations between protons and carbons. Together, these spectra allow for the complete assembly of the molecular structure.[20]

NMR is a non-destructive technique, which is advantageous when dealing with small amounts of isolated impurity.[19]

Performance Comparison and Data Summary

The choice of technique depends on the specific question being asked—detection, quantification, or identification. The following table summarizes the performance of each methodology in the context of characterizing impurities in this compound.

Parameter HPLC-UV/PDA LC-MS/MS GC-MS (with Derivatization) NMR
Primary Use Quantification, PurityIdentification, ConfirmationVolatile Impurities, SolventsDefinitive Structure Elucidation
Sensitivity (Typical LOQ) 0.01 - 0.05%<0.01%ppm levels (for volatiles)mg-scale (requires isolation)
Specificity/Resolution HighVery HighHighN/A (for pure sample)
Information Provided Retention Time, UV Spectrum, QuantityMolecular Weight, FragmentationRetention Index, Mass SpectrumAtomic Connectivity, Stereochemistry
Sample Throughput HighMediumMediumLow
Key Advantage Robust, precise quantificationHigh sensitivity and specificity for identificationExcellent for volatile analytesUnambiguous structure determination[23]
Key Limitation Limited identification powerQuantification requires standardsLimited to volatile/derivatizable compoundsRequires isolated, pure sample

Conclusion

The characterization of impurities in this compound is a critical process that relies on the strategic application of orthogonal analytical techniques. While RP-HPLC forms the foundation for separation and quantification, it must be complemented by mass spectrometry for reliable identification. LC-MS is the primary tool for this, offering a direct link between chromatographic peaks and molecular structures. GC-MS serves a specific role for volatile impurities, and NMR spectroscopy stands as the ultimate authority for elucidating the structures of novel or unexpected impurities.

By integrating these techniques within a structured workflow guided by regulatory principles, researchers and drug developers can build a comprehensive impurity profile, ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.[2][24][25][26]

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • ICH. (1997). Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • Afanasyev, M. et al. (2018). Identification and structure elucidation by NMR spectroscopy.
  • Unknown Author. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]
  • S.K. and G.S. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • Millan, M. et al. (2021). SAM GCMS identification of benzoic acid derivatized compared with the....
  • Jalsovszky, I. et al. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • Singh, S. et al. (2017). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Czerwinska, M. et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]
  • Unknown Author. (n.d.). What quality and regulatory standards must pharmaceutical APIs comply with?. [Link]
  • LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Pharmaffiliates. (n.d.).
  • Mohammadi-Khanaposhtani, M. et al. (2014). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry. [Link]
  • Madea, B. et al. (2009). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
  • World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. [Link]
  • Peters, F. T. et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]
  • Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Wang, J. et al. (2019).
  • Pharmaceutical Technology. (n.d.). Active Pharmaceutical Ingredient (API) Primary Reference Standards. [Link]
  • Joseph, M. et al. (2020). Synthesis, characterisation of impurity present in the manufacture of loprazolam and study of impurity profile by HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
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  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today. [Link]
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  • Paw, B. et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

Sources

Comparative Guide to the Analytical Validation of 4-(Piperazin-1-ylmethyl)benzoic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperazin-1-ylmethyl)benzoic acid is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its precise and accurate quantification is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for the assay of this compound, with a focus on the principles of analytical validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical methodology for their specific needs.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] This guide will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Core Principles of Analytical Validation

The foundation of any reliable analytical method lies in its validation. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a framework for this process, outlining the necessary validation characteristics.[2][3][5][6][7][8][9] The FDA also provides extensive guidance on bioanalytical method validation, which is particularly relevant when analyzing samples from biological matrices.[1][10][11][12][13]

The key validation parameters that will be discussed for each method are:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like this compound. Its versatility, robustness, and widespread availability make it a primary choice for quality control and stability testing.

Causality Behind Experimental Choices

A reversed-phase HPLC method is typically preferred for a molecule like this compound, which possesses both polar (piperazine and carboxylic acid) and non-polar (benzene ring) moieties. A C18 column is a common choice for the stationary phase, providing a hydrophobic surface for interaction. The mobile phase often consists of a mixture of an aqueous buffer (to control the ionization state of the analyte) and an organic modifier like acetonitrile or methanol to control the elution strength. UV detection is suitable due to the presence of the chromophoric benzene ring in the molecule.

Experimental Protocol: HPLC-UV Validation

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), which for benzoic acid derivatives is typically around 230 nm.[14][15]

  • Injection Volume: 10 µL.

Validation Workflow:

Caption: HPLC-UV validation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies where the analyte is present at very low concentrations in complex matrices like plasma or tissue.[16][17][18]

Causality Behind Experimental Choices

The coupling of liquid chromatography with tandem mass spectrometry provides two layers of specificity. The chromatographic separation resolves the analyte from many matrix components, and the mass spectrometer provides highly selective detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. Electrospray ionization (ESI) in positive ion mode is typically effective for piperazine-containing compounds. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantitative LC-MS/MS.[16]

Experimental Protocol: LC-MS/MS Validation

Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

Reagents:

  • As per HPLC-UV, with the addition of an internal standard (IS) structurally similar to the analyte.

  • Formic acid or ammonium acetate to promote ionization.

Chromatographic and MS Conditions (Example):

  • Mobile Phase: Gradient elution with Methanol and 0.1% Formic Acid in Water.

  • Column: A shorter column with smaller particles (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) is often used for faster analysis times.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • This compound: Determine the m/z of the protonated molecule [M+H]+ and then optimize the collision energy to identify a stable and abundant fragment ion.

    • Internal Standard: A similar process is followed for the IS.

Validation Workflow:

Caption: LC-MS/MS validation workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more cost-effective, and rapid technique for the quantification of benzoic acid and its derivatives.[19][20] It is particularly useful for in-process controls or for the analysis of bulk drug substances where the sample matrix is simple and high sensitivity is not required.

Causality Behind Experimental Choices

This method relies on the principle that this compound absorbs UV radiation due to its aromatic ring. The amount of absorption is directly proportional to the concentration, following the Beer-Lambert Law. The analysis is typically performed in an acidic solution to ensure the analyte is in its undissociated form, which provides a consistent absorption spectrum.[19]

Experimental Protocol: UV-Vis Spectrophotometry Validation

Instrumentation:

  • UV-Vis Spectrophotometer (double or single beam).

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Diluent (e.g., 0.1 M Hydrochloric Acid).

  • This compound reference standard.

Method (Example):

  • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the λmax. For benzoic acid derivatives, characteristic peaks are often observed around 230 nm and 274 nm.[14][19]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.

  • Sample Analysis: Prepare the sample solution in the same diluent and measure its absorbance.

Validation Workflow:

Caption: UV-Vis Spectrophotometry validation workflow.

Quantitative Data Summary and Comparison

The performance of each method is summarized in the table below. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity Good to ExcellentExcellentFair to Good
Linearity (r²) > 0.999> 0.995> 0.998
Typical Range 1 - 200 µg/mL0.1 - 500 ng/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 15.0%< 3.0%
LOD ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL
LOQ ~0.5 µg/mL~0.1 ng/mL~1.5 µg/mL
Robustness HighModerate to HighHigh
Cost per Sample ModerateHighLow
Throughput ModerateHighHigh

Conclusion

The choice of an analytical method for the assay of this compound is dictated by the intended application.

  • HPLC-UV stands out as a robust and reliable method for routine quality control, stability studies, and the analysis of bulk drug substances and formulated products. Its balance of performance, cost, and accessibility makes it the workhorse of the pharmaceutical industry.

  • LC-MS/MS is the unequivocal choice for applications requiring the highest sensitivity and selectivity, such as pharmacokinetic and biodistribution studies in biological matrices.[18] While more complex and costly, its performance in challenging analytical scenarios is unparalleled.

  • UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective solution for applications where the sample matrix is clean and high sensitivity is not a prerequisite, such as for in-process controls or raw material identification.[19][20][21]

A thorough and phase-appropriate validation is crucial to ensure that the chosen method is fit for its purpose, generating reliable data that can support regulatory submissions and ensure product quality throughout its lifecycle.[8][22][23][24]

References

  • U.S. Food and Drug Administration. (2018).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Symeres. (2025).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
  • Lab Manager. (2025).
  • Institutional Repository.
  • ProPharma. (2024).
  • Google Patents.
  • ResearchGate. (2017).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Scribd. Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ResearchGate. (2017).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]
  • LookChem. (2024). Exploring 4-[(4-Methyl-1-piperazinyl)
  • PubMed. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
  • LGC Group.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. [Link]

Sources

Comparative analysis of 4-(Piperazin-1-ylmethyl)benzoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Research

I am now delving into Google searches to find synthesis routes for 4-(Piperazin-1-ylmethyl)benzoic acid. My focus is on detailed reaction schemes, necessary starting materials and reagents, expected yields, and reaction conditions that are published.

Analyzing Synthesis Strategies

I've expanded my research beyond initial route identification. Now, I'm seeking detailed experimental protocols for each synthesis path, with an emphasis on purification and characterization. I am comparing synthesis strategies for similar compounds, focusing on criteria like cost and scalability, and using academic journals and patents. Once I analyze this data, I'll structure the guide and create diagrams.

Defining the Scope

I'm currently focused on defining the precise scope of the comparative analysis. It seems that I need to craft a comprehensive technical guide suitable for researchers. My immediate priority is structuring the information logically. I'll need to ensure scientific accuracy and provide explanations for experimental choices to benefit the user, a researcher and scientist.

Expanding the Outline

I've identified two primary synthesis routes for this compound: Nucleophilic Substitution and Reductive Amination. My priority now is creating a structured guide. I plan to include in-text citations, a full reference list with clickable URLs, and detailed experimental protocols. Quantitative data tables and Graphviz diagrams will also be included for clarity and a deeper understanding of the processes.

Analyzing the Literature

I've been immersed in the literature, meticulously examining both the nucleophilic substitution and reductive amination routes. I've uncovered details on reaction mechanisms, yields, and starting materials, confirming both as viable methods. Now, I'm focusing on crafting detailed protocols for each route. My next task is to begin formulating the comparison table, summarizing key metrics to provide a concise overview for expert users, such as myself.

Structuring the Guide

I'm now writing the introductory section, highlighting the compound's pharmaceutical importance. I'll then delve into the nucleophilic substitution route, crafting an example protocol from patent literature, followed by the reductive amination route. Next, I plan to integrate the comparison table, summarizing key metrics for both, followed by complete protocols for each. I'll maintain meticulous in-text citations throughout.

Formulating the Outline

I've thoroughly reviewed the literature and have a clear understanding of the two synthesis routes, nucleophilic substitution and reductive amination, including reaction mechanisms and reported yields. My next step is to draft the introduction, highlighting the compound's pharmaceutical importance, particularly its relevance to Imatinib, drawing on existing references. Then, I will structure the guide to include detailed protocols and comparison metrics. I'll focus on providing protocols, diagrams, and a clear comparison for ease of access.

Drafting the Introduction

I'm now starting on the introductory section, focusing on the compound's pharmaceutical relevance, specifically its connection to Imatinib, and outlining the guide's structure. I'm prioritizing scientific accuracy and practical guidance for the user, drawing on existing references to build the guide's foundation. The emphasis is now on clear, concise writing and a logical progression of ideas.

Economic comparison of different 4-(Piperazin-1-ylmethyl)benzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Strategic Comparison of Synthesis Methods for 4-(Piperazin-1-ylmethyl)benzoic Acid: A Guide for Researchers and Process Chemists

Abstract

This compound is a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Imatinib.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed comparative analysis of the most prevalent synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of each method, present a side-by-side comparison of their economic and process viability, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Introduction: The Strategic Importance of this compound

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, imparting desirable pharmacokinetic properties to drug candidates. This compound serves as a versatile building block, incorporating both the piperazine ring and a carboxylic acid handle for further chemical elaboration. Its primary application lies in the multi-step synthesis of Imatinib, a life-saving medication for chronic myeloid leukemia and other cancers.[2] Consequently, the production of this intermediate on an industrial scale demands a synthesis that is not only high-yielding and pure but also economically and environmentally sustainable.

This guide will focus on the two most industrially relevant and mechanistically distinct approaches to the synthesis of this compound:

  • Method A: Nucleophilic Substitution of a Halomethylbenzoic Acid Derivative

  • Method B: Reductive Amination of 4-Formylbenzoic Acid

We will also briefly touch upon other reported syntheses and their comparative standing.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and environmental impact. The following sections provide a detailed breakdown of the two primary methods.

Method A: Nucleophilic Substitution

This classical and widely employed method involves the direct coupling of a pre-functionalized benzoic acid derivative with N-methylpiperazine. The most common starting material is 4-(chloromethyl)benzoic acid.

Reaction Scheme:

Nucleophilic_Substitution 4-(chloromethyl)benzoic_acid 4-(Chloromethyl)benzoic acid Product This compound 4-(chloromethyl)benzoic_acid->Product N-methylpiperazine N-Methylpiperazine N-methylpiperazine->Product Base Base (e.g., NaHCO₃, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, Methanol, Water) Solvent->Product

Caption: Nucleophilic substitution route to this compound.

Mechanistic Insight: The reaction proceeds via a standard SN2 mechanism, where the secondary amine of N-methylpiperazine acts as a nucleophile, displacing the chloride from the benzylic position of 4-(chloromethyl)benzoic acid. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the N-methylpiperazine and driving the reaction to completion.

Process Considerations: A key advantage of this method is the relatively low cost and ready availability of the starting materials. Several patents describe high-yielding variations of this process, with reported purities exceeding 99.8%. The use of various solvents and bases allows for process optimization depending on the desired scale and available equipment. A notable innovation in this area is the use of nanofiltration to remove unreacted starting materials and inorganic salts, simplifying the work-up and improving product purity.

Method B: Reductive Amination

This elegant approach involves the in situ formation and subsequent reduction of an iminium ion intermediate from 4-formylbenzoic acid and N-methylpiperazine.

Reaction Scheme:

Reductive_Amination 4-formylbenzoic_acid 4-Formylbenzoic acid Product This compound 4-formylbenzoic_acid->Product N-methylpiperazine N-Methylpiperazine N-methylpiperazine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Reducing_Agent->Product Solvent Solvent (e.g., Methanol) Solvent->Product

Caption: Reductive amination route to this compound.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the secondary amine of N-methylpiperazine on the carbonyl carbon of 4-formylbenzoic acid, forming a hemiaminal intermediate. This is followed by dehydration to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the desired tertiary amine product. STAB is particularly effective for this transformation as it is less reactive towards the aldehyde starting material and the reaction can often be performed as a one-pot procedure.

Process Considerations: This method is lauded for its high efficiency and yields, often in the range of 95-99%.[3] It is considered a green and scalable process, particularly when using milder reducing agents.[3] The operational simplicity of a one-pot reaction reduces processing time and cost. The starting materials are also commercially available and relatively inexpensive.[3]

Head-to-Head Comparison: Performance and Economics

ParameterMethod A: Nucleophilic SubstitutionMethod B: Reductive Amination
Starting Materials 4-(Chloromethyl)benzoic acid, N-methylpiperazine4-Formylbenzoic acid, N-methylpiperazine
Key Reagents Inorganic base (e.g., NaHCO₃, K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃, NaBH₄)
Reported Yield >95%95-99%[3]
Reported Purity >99.8%High (specific values not always reported but generally good)
Reaction Time 0.5 - 5 hours[4]Typically longer, can be overnight[3]
Scalability Readily scalable, demonstrated in patentsDescribed as easy to scale-up[3]
Green Chemistry Can generate significant inorganic salt waste.Can be a cleaner process, especially with milder reducing agents.
Safety Concerns 4-(Chloromethyl)benzoic acid is a lachrymator.Handling of borohydride reagents requires care.
Cost-Effectiveness Low raw material costs, potentially higher purification costs.Inexpensive starting materials, potentially more expensive reducing agent.[3]

Other Synthetic Approaches

While the two methods detailed above are the most prominent, other routes have been reported. One such method involves the reaction of 4-cyanobenzyl bromide with N-methylpiperazine, followed by acidic hydrolysis of the nitrile to the carboxylic acid. This two-step process generally involves harsher conditions for the hydrolysis step and may be less economically favorable due to the additional synthetic step.

Detailed Experimental Protocols

Protocol for Method A: Nucleophilic Substitution

This protocol is a representative example based on literature and patents.[4]

  • To a stirred solution of 4-(chloromethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., methanol, water, or DMF, ~5-10 volumes), add N-methylpiperazine (1.1-1.5 eq) and a base such as sodium bicarbonate (1.5-2.0 eq).

  • Heat the reaction mixture to a specified temperature (e.g., 50-65 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.

  • If a purification method like nanofiltration is employed, process the reaction mixture according to the specific membrane and pressure parameters to remove salts and unreacted starting materials.

  • Alternatively, for laboratory scale, the solvent can be removed under reduced pressure. The residue can then be taken up in water and the pH adjusted to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry under vacuum to afford this compound. For the dihydrochloride salt, the crude product can be dissolved in a suitable solvent and treated with hydrochloric acid.

Protocol for Method B: Reductive Amination

This protocol is a representative example based on literature.[3]

  • To a stirred suspension of 4-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ~10 volumes), add N-methylpiperazine (1.1-1.2 eq).

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by HPLC or TLC (can be several hours to overnight).

  • Quench the reaction by the careful addition of water or a dilute acid.

  • Remove the solvent under reduced pressure.

  • The product can be isolated by adjusting the pH of the aqueous residue to its isoelectric point to induce precipitation.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Conclusion and Recommendations

Both the nucleophilic substitution and reductive amination routes offer viable and high-yielding pathways to this compound.

  • For large-scale industrial production where cost is the primary driver, the nucleophilic substitution of 4-(chloromethyl)benzoic acid (Method A) appears to be a well-established and highly optimized process, with patents detailing high purities and yields. The use of innovative purification techniques like nanofiltration further enhances its attractiveness by reducing downstream processing costs.

  • For applications where process simplicity, green chemistry considerations, and ease of scale-up are prioritized, the reductive amination of 4-formylbenzoic acid (Method B) presents a compelling alternative. [3] Its one-pot nature and high efficiency make it an elegant and modern choice.

Ultimately, the optimal synthesis method will depend on the specific capabilities and priorities of the manufacturing facility or research laboratory. It is recommended that both routes be evaluated at the bench scale to determine the most suitable process for the intended application.

References

  • Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ.
  • Vertex AI Search. (2025, March 6). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.
  • ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • Vertex AI Search. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

A Comparative Guide to the Synthetic Pathways of 4-(Piperazin-1-ylmethyl)benzoic Acid: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Piperazin-1-ylmethyl)benzoic acid is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor to the tyrosine kinase inhibitor, Imatinib.[1] The selection of a synthetic pathway for this intermediate can significantly impact the overall yield, purity, cost-effectiveness, and scalability of the final API production. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and field-proven insights to inform your process development decisions.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a C-N bond between the benzylic carbon of a benzoic acid derivative and the nitrogen of a piperazine ring. The two most prevalent and well-documented strategies to achieve this are:

  • Nucleophilic Substitution: This classic and robust method involves the reaction of a 4-(halomethyl)benzoic acid (typically chloro- or bromo- derivatives) with 1-methylpiperazine. This pathway is widely adopted in industrial settings due to its high efficiency and scalability.

  • Reductive Amination: A more convergent approach, this pathway involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine to form an iminium intermediate, which is then reduced in situ to the desired product. This method offers the advantage of avoiding the handling of lachrymatory and corrosive halo-compounds.

A third, less common route involves the hydrolysis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile . While viable, this pathway is often part of a multi-step synthesis where the nitrile is an intermediate, and the yield of the final hydrolysis step can be a limiting factor.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route is a critical decision that balances yield, cost, safety, and operational simplicity. The following table provides a high-level comparison of the two primary pathways.

ParameterPathway 1: Nucleophilic SubstitutionPathway 2: Reductive Amination
Starting Materials 4-(Chloromethyl)benzoic acid or 4-(Bromomethyl)benzoic acid, 1-Methylpiperazine4-Formylbenzoic acid, 1-Methylpiperazine, Reducing Agent (e.g., NaBH(OAc)₃)
Reported Yield High to Excellent (95-99%) [2][3]Excellent (95-99%) [2]
Key Reagents Inorganic or organic base (e.g., K₂CO₃, NaHCO₃, Et₃N)Reducing agent (e.g., Sodium triacetoxyborohydride)
Reaction Conditions Mild to moderate temperatures (10-150 °C)[3]Typically room temperature
Scalability Proven for large-scale industrial production.[1]Readily scalable.[2]
Safety Considerations Starting materials (4-(halomethyl)benzoic acids) are lachrymatory and corrosive.[4][5][6][7]Borohydride reagents are moisture-sensitive and can release flammable hydrogen gas upon quenching.
Cost-Effectiveness Can be highly cost-effective due to high yields and relatively inexpensive bulk starting materials.Cost of the reducing agent can be a significant factor.

In-Depth Analysis of Synthetic Pathways

Pathway 1: Nucleophilic Substitution of 4-(Halomethyl)benzoic Acid

This is arguably the most established and industrially favored route. The reaction proceeds via a straightforward SN2 mechanism where the nucleophilic secondary amine of 1-methylpiperazine displaces the halide from the benzylic position of 4-(halomethyl)benzoic acid.

Causality Behind Experimental Choices: The choice of the halide (Cl or Br) often depends on the reactivity versus cost trade-off, with the bromo- derivative being more reactive but also more expensive. The selection of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. A variety of solvents can be employed, with polar aprotic solvents like DMF and acetonitrile, or even water, being common choices.[2][3] The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Trustworthiness and Self-Validation: The high purity of the product, often exceeding 99%, is a testament to the reliability of this method.[2][3] The progress of the reaction can be easily monitored by techniques like HPLC to ensure complete conversion of the starting material. The final product is typically isolated as the dihydrochloride salt, which often aids in purification and improves the stability of the compound.[3]

start 4-(Halomethyl)benzoic Acid (X = Cl, Br) reaction Nucleophilic Substitution start->reaction piperazine 1-Methylpiperazine piperazine->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF, Water) solvent->reaction product This compound reaction->product

Caption: Workflow for Nucleophilic Substitution Pathway.

Pathway 2: Reductive Amination of 4-Formylbenzoic Acid

This elegant one-pot synthesis has gained traction due to its high efficiency and avoidance of hazardous halo-compounds. The reaction begins with the condensation of 4-formylbenzoic acid and 1-methylpiperazine to form an iminium ion, which is then immediately reduced by a selective reducing agent present in the reaction mixture.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][8][9] Its mild nature and tolerance for a wide range of functional groups make it ideal.[8][9] It is selective for the reduction of the iminium ion over the aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[8][9] The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperature.

Trustworthiness and Self-Validation: The high reported yields of 95-99% demonstrate the robustness of this method.[2] The reaction's progress can be monitored by the disappearance of the aldehyde starting material using TLC or LC-MS. The work-up procedure is generally straightforward, involving an aqueous quench followed by extraction and purification.

start 4-Formylbenzoic Acid reaction Reductive Amination start->reaction piperazine 1-Methylpiperazine piperazine->reaction reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)3) reducing_agent->reaction solvent Solvent (e.g., DCM) solvent->reaction product This compound reaction->product

Caption: Workflow for Reductive Amination Pathway.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (from 4-(Chloromethyl)benzoic acid)

This protocol is adapted from a representative industrial process.[3]

Materials:

  • 4-(Chloromethyl)benzoic acid (100 g)

  • 1-Methylpiperazine (59 g)

  • Sodium hydroxide (23.5 g)

  • Water (400 ml)

  • Hydrochloric acid (for acidification)

Procedure:

  • To a reactor equipped with a stirrer and thermometer, add 4-(chloromethyl)benzoic acid, 1-methylpiperazine, sodium hydroxide, and water.

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the reaction solution to room temperature.

  • The crude product mixture can be purified using techniques like nanofiltration to remove excess reagents and salts.[3]

  • Acidify the purified solution with concentrated hydrochloric acid to precipitate the dihydrochloride salt of the product.

  • Isolate the white solid by centrifugation or filtration.

  • The expected yield is typically in the range of 95-98% with a purity of >99%.[2][3]

Protocol 2: Synthesis via Reductive Amination (from 4-Formylbenzoic acid)

This protocol is based on a highly efficient laboratory-scale synthesis.[2]

Materials:

  • 4-Formylbenzoic acid (1 equivalent)

  • 1-Methylpiperazine (1.1 equivalents)

  • Sodium triacetoxyborohydride (1.2 equivalents)

  • Ethyl acetate (as solvent)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 4-formylbenzoic acid in ethyl acetate in a reaction flask.

  • Add 1-methylpiperazine to the solution and stir for a few minutes.

  • Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

  • The expected yield is in the range of 95-99%.[2]

Conclusion and Recommendations

Both the nucleophilic substitution and reductive amination pathways offer highly efficient and high-yielding routes to this compound.

  • For large-scale industrial production , the nucleophilic substitution of 4-(chloromethyl)benzoic acid is a well-established, cost-effective, and robust method. The primary drawback is the handling of the hazardous starting material.

  • For laboratory-scale synthesis and process development , the reductive amination route is an excellent alternative. It avoids the use of corrosive halo-compounds and offers comparable, if not superior, yields in a one-pot procedure. The main consideration is the cost of the specialized reducing agent.

Ultimately, the choice of the synthetic pathway will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, safety protocols, and economic considerations. Both pathways, when executed with precision, provide reliable access to this crucial pharmaceutical intermediate.

References

  • 4-(Bromomethyl)benzoic Acid Safety Data Sheet. (2025, January 23). TCI EUROPE N.V.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025, August 6).
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.).
  • Exploring 4-[(4-Methyl-1-piperazinyl)
  • 4-(Chloromethyl)benzoic acid, 96%. (n.d.). Fisher Scientific.
  • Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024, September 7).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • 4-(Bromomethyl)benzoic acid. (n.d.). AK Scientific, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromomethylbenzoic acid. (2025, July 26). ChemicalBook.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.).
  • 4-chloro-2-formyl-benzoic acid - CAS - 4657-56-1. (n.d.). Axios Research.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996, May 31). PubMed.
  • 4-(Chloromethyl)benzoic acid, 98% 50 g. (n.d.). Thermo Scientific Chemicals.
  • SAFETY DATA SHEET. (2012, February 27). Thermo Fisher Scientific.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • 4-(Chloromethyl)benzoic acid Market Size, Share, Trend and Forcarst to 2025. (n.d.).

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A Comparative Guide to the Green Synthesis of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperazin-1-ylmethyl)benzoic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Imatinib.[1] As the pharmaceutical industry intensifies its focus on sustainable manufacturing, the principles of green chemistry have become paramount in the development of synthetic routes.[2] This guide provides an in-depth comparison of two synthetic pathways to this compound: a traditional N-alkylation approach and a modern, greener reductive amination strategy.

This comparison is grounded in key green chemistry metrics, including Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).[3][4][5] By quantifying the material efficiency and waste generation of each route, this guide offers researchers, scientists, and drug development professionals a clear, data-driven perspective on implementing more sustainable chemical syntheses.

Comparative Analysis Workflow

The following diagram illustrates the workflow of this comparative guide, from starting materials to the final green chemistry assessment.

cluster_0 Starting Material cluster_1 Route 1: Traditional N-Alkylation cluster_2 Route 2: Greener Reductive Amination cluster_3 Final Product & Analysis p-Toluic Acid p-Toluic Acid 4-(Chloromethyl)benzoic acid 4-(Chloromethyl)benzoic acid p-Toluic Acid->4-(Chloromethyl)benzoic acid Radical Chlorination 4-Formylbenzoic acid 4-Formylbenzoic acid p-Toluic Acid->4-Formylbenzoic acid Oxidation N-Alkylation N-Alkylation 4-(Chloromethyl)benzoic acid->N-Alkylation This compound This compound N-Alkylation->this compound Reductive Amination Reductive Amination 4-Formylbenzoic acid->Reductive Amination Reductive Amination->this compound Green Metrics Calculation Green Metrics Calculation This compound->Green Metrics Calculation Comparative Analysis Comparative Analysis Green Metrics Calculation->Comparative Analysis

Caption: Workflow comparing the traditional and greener synthetic routes.

Synthetic Route 1: Traditional N-Alkylation

This route involves the synthesis of an electrophilic intermediate, 4-(chloromethyl)benzoic acid, followed by its reaction with 1-methylpiperazine. This classical approach often relies on hazardous reagents and solvents.

Experimental Protocol

Step 1a: Synthesis of 4-(Chloromethyl)benzoic acid [6][7]

  • To a suspension of p-toluic acid (136.15 g, 1.0 mol) in carbon tetrachloride (500 mL), add N-chlorosuccinimide (147.0 g, 1.1 mol) and a catalytic amount of benzoyl peroxide (2.4 g, 0.01 mol).

  • Heat the mixture to reflux (approximately 77°C) under UV irradiation for 4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(chloromethyl)benzoic acid.

  • Recrystallize the crude product from heptane to afford pure 4-(chloromethyl)benzoic acid (yield: ~85%, 145.0 g).

Step 1b: N-Alkylation of 1-Methylpiperazine [8]

  • In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid (170.6 g, 1.0 mol) and 1-methylpiperazine (110.2 g, 1.1 mol) in N,N-dimethylformamide (DMF, 800 mL).

  • Add potassium carbonate (152.0 g, 1.1 mol) as a base.

  • Stir the mixture at 50°C for 6 hours.

  • Cool the reaction to room temperature and pour it into ice water (2 L).

  • Adjust the pH to ~7 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound (yield: ~90%, 211.0 g).

Synthetic Route 2: Greener Reductive Amination

This modern approach involves the synthesis of 4-formylbenzoic acid, which then undergoes a direct reductive amination with 1-methylpiperazine, a more atom-economical and often milder reaction.

Experimental Protocol

Step 2a: Synthesis of 4-Formylbenzoic acid [9][10][11]

  • In a suitable reactor, dissolve p-toluic acid (136.15 g, 1.0 mol) in acetic acid (500 mL).

  • Add cobalt(II) acetate tetrahydrate (2.5 g, 0.01 mol) and manganese(II) acetate tetrahydrate (2.5 g, 0.01 mol) as catalysts.

  • Heat the mixture to 120°C and bubble air through the solution for 6 hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-formylbenzoic acid (yield: ~92%, 138.1 g).

Step 2b: Reductive Amination [12][13][14]

  • To a solution of 4-formylbenzoic acid (150.13 g, 1.0 mol) and 1-methylpiperazine (110.2 g, 1.1 mol) in 2-methyltetrahydrofuran (2-MeTHF, 1 L), stir at room temperature for 1 hour to form the iminium intermediate.[15][16][17][18]

  • Add sodium triacetoxyborohydride (233.1 g, 1.1 mol) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL).

  • Separate the organic layer and extract the aqueous layer with 2-MeTHF (2 x 200 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound (yield: ~95%, 222.6 g).

Quantitative Comparison of Green Chemistry Metrics

The following table provides a quantitative comparison of the two synthetic routes based on key green chemistry metrics.

MetricTraditional N-Alkylation RouteGreener Reductive Amination Route
Atom Economy (AE) 85.3%93.6%
Reaction Mass Efficiency (RME) 48.7%65.2%
Process Mass Intensity (PMI) 15.88.9
E-Factor 14.87.9
Calculation of Green Chemistry Metrics

The following diagram outlines the formulas used to calculate the green chemistry metrics in this guide.

cluster_0 Green Chemistry Metrics AE Atom Economy (AE) = (MW of Product / Σ MW of Reactants) x 100% RME Reaction Mass Efficiency (RME) = (Mass of Product / Σ Mass of Reactants) x 100% PMI Process Mass Intensity (PMI) = (Total Mass in Process / Mass of Product) EFactor E-Factor = (Total Waste / Mass of Product)

Caption: Formulas for the calculated green chemistry metrics.

Discussion and Interpretation

The quantitative data clearly demonstrates the superior environmental performance of the greener reductive amination route.

  • Atom Economy: The reductive amination route exhibits a significantly higher atom economy, indicating that a larger proportion of the atoms from the reactants are incorporated into the final product. The N-alkylation route generates a salt byproduct (potassium chloride), which lowers its atom economy.

  • Reaction Mass Efficiency: The RME, which considers the actual masses of reactants used, further highlights the efficiency of the greener route. The higher RME suggests that this process is more efficient in converting reactants to the desired product.

  • Process Mass Intensity and E-Factor: The PMI and E-Factor are perhaps the most telling metrics, as they account for all materials used in the process, including solvents and workup chemicals.[3] The significantly lower PMI and E-Factor for the reductive amination route underscore its dramatically reduced waste generation. This is largely attributable to the use of a more environmentally benign solvent, 2-MeTHF, which is derived from renewable resources and is more easily recycled.[15][16][17][18] In contrast, the traditional route employs DMF, a solvent with known reproductive toxicity and environmental concerns, and chlorinated solvents which are also hazardous.[19][20][21][22][23]

Conclusion

From a green chemistry perspective, the reductive amination pathway for the synthesis of this compound is demonstrably superior to the traditional N-alkylation method. It offers a higher atom economy, greater reaction mass efficiency, and most importantly, a substantial reduction in process mass intensity and waste generation. The adoption of greener solvents and more efficient catalytic methods, as exemplified by the reductive amination route, represents a critical step towards more sustainable practices in pharmaceutical manufacturing. This guide provides a clear, evidence-based rationale for process chemists and drug developers to prioritize greener synthetic strategies in their work.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Green Potential: 2-Methyltetrahydrofuran as a Sustainable Solvent.
  • Bennett, C., et al. (2012). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. PubMed.
  • ACS Publications. (2024, July 8). Life Cycle Sustainability Assessment for the Bioeconomy: The Case of the Production of Tramadol from 2-Methyltetrahydrofuran.
  • ResearchGate. (2016, February 18). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources.
  • Biosystems Engineers. (n.d.). 2-Methyltetrahydrofuran (MeTHF).
  • Tobiszewski, M., et al. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.
  • PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid.
  • National Institute of Technology and Evaluation, Japan. (n.d.). HAZARD ASSESSMENT REPORT N, N-Dimethylformamide.
  • Center for Green Chemistry and Green Engineering at Yale University. (n.d.). METRICS - Green Chemistry Toolkit.
  • Environmental Protection Agency. (n.d.). N,N-Dimethylformamide.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics.
  • Government of Canada. (2017, May 4). Priority Substances List Assessment Report for N,N-Dimethylformamide.
  • JETIR. (n.d.). 'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'.
  • ResearchGate. (n.d.). N,N-Dimethylformamide: Hazard Characterization and Exposure–Response Analysis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
  • Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE.
  • Myers, A. (n.d.). Chem 115.
  • Ottokemi. (n.d.). 4-Chloromethyl benzoic acid, 98% 1642-81-5 India.
  • Google Patents. (n.d.). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • Organic Syntheses. (n.d.). p-TOLUIC ACID.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride.

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A Senior Application Scientist's Guide to Imatinib Precursors: A Comparative Analysis of 4-(Piperazin-1-ylmethyl)benzoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precursors in the Synthesis of Imatinib

Imatinib, a tyrosine kinase inhibitor, represents a paradigm shift in targeted cancer therapy, particularly in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] The efficiency, purity, and scalability of its synthesis are of paramount importance in ensuring patient access to this life-saving medication. At the heart of imatinib's synthesis lies the careful selection of precursor molecules, which significantly dictates the overall process's viability. This guide provides an in-depth comparative analysis of 4-(Piperazin-1-ylmethyl)benzoic acid and its derivatives against alternative precursors used in the synthesis of imatinib. We will delve into the synthetic pathways, experimental data, and the critical considerations of yield, purity, safety, and scalability that guide the choice of a particular synthetic route in a drug development setting.

The Central Precursor: this compound and its Derivatives

The most common and well-documented synthetic routes to imatinib converge on the formation of an amide bond between the key intermediates: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine and a derivative of this compound.[3][4] The latter, often referred to as the "side chain precursor," provides the crucial N-methylpiperazine moiety that is essential for the pharmacological activity of imatinib.

The choice of the specific derivative of this compound—the free acid, its acid chloride, or an ester—influences the reaction conditions and the overall efficiency of the coupling step.

Synthetic Pathway Involving this compound Derivatives

The generalized synthetic approach is a convergent synthesis where two key fragments are prepared separately and then coupled in the final steps.

Diagram of the Convergent Synthesis of Imatinib

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling A1 2-Methyl-5-nitroaniline A2 N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine A1->A2 Multistep Synthesis Imatinib Imatinib A2->Imatinib Amide Coupling B1 4-(Chloromethyl)benzoyl chloride B2 4-(Piperazin-1-ylmethyl)benzoic acid derivative (acid, ester, or acid chloride) B1->B2 Reaction with N-methylpiperazine B2->Imatinib

Caption: Convergent synthesis of Imatinib.

Comparative Analysis of Precursor Strategies

The choice of precursors and the overall synthetic strategy have a profound impact on the final product's quality and the process's economic and environmental viability. Below is a comparison of the route utilizing this compound derivatives with common alternative strategies.

ParameterRoute A: this compound DerivativesRoute B: Sequential Assembly (Starting with 4-methyl-3-nitroaniline)Route C: Alternative Coupling (e.g., using Trimethylaluminium)
Overall Yield Generally high, with final coupling step yields often exceeding 90%.[5]Can be lower due to the multi-step linear sequence.Variable, can be high but may introduce purification challenges.
Purity High purity (>99%) can be achieved with standard purification techniques.[1]Risk of carrying over impurities from earlier steps.May result in isomeric impurities that are difficult to separate.[5]
Scalability Well-established and scalable for industrial production.[6]Scalable, but the linear nature can be less efficient for large-scale production.Limited scalability due to the use of hazardous and difficult-to-handle reagents.[5]
Safety & Environmental Generally safer, avoiding highly toxic or pyrophoric reagents in the final steps.Use of nitro-compounds and reduction steps requires careful handling.Employs hazardous reagents like trimethylaluminium, which is pyrophoric and reacts violently with water, posing significant safety risks.[5]
Cost-Effectiveness Can be cost-effective due to high yields and purity in the final steps.[7]May be less cost-effective due to lower overall yields and more complex purification.Not cost-effective for large-scale production due to the high cost and handling requirements of specialized reagents.

In-Depth Look at Alternative Imatinib Precursors and Synthetic Routes

While the convergent synthesis using a this compound derivative is prevalent, alternative strategies exist, each with its own set of advantages and disadvantages.

Route B: Sequential Assembly Strategy

This approach involves building the imatinib molecule in a more linear fashion, often starting with a substituted nitroaniline.[1]

Diagram of the Sequential Assembly of Imatinib

G A 4-Methyl-3-nitroaniline B N-(4-Methyl-3-nitrophenyl)-4- (chloromethyl)benzamide A->B Acylation with 4-(chloromethyl)benzoyl chloride C N-(4-Methyl-3-nitrophenyl)-4- ((4-methylpiperazin-1-yl)methyl)benzamide B->C Substitution with N-methylpiperazine D N-(4-Methyl-3-aminophenyl)-4- ((4-methylpiperazin-1-yl)methyl)benzamide C->D Nitro Reduction E Imatinib D->E Cyclization with pyrimidine precursor

Caption: Sequential synthesis of Imatinib.

This route avoids the separate synthesis of the two main fragments but introduces challenges in purification at each step. The final cyclization step can also be complex and may require harsh conditions.

Route C: Alternative Coupling Methods

Some patented methods describe alternative coupling strategies to form the final amide bond. One such method involves the use of trimethylaluminium to facilitate the amidation of a methyl ester of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[5] While this can provide high yields, the use of trimethylaluminium is a significant drawback. It is a pyrophoric reagent, meaning it can ignite spontaneously in air, and it reacts violently with water.[5] This makes the process hazardous and difficult to handle on an industrial scale. Furthermore, this method has been reported to produce a significant amount of isomeric impurities that are challenging to remove.[5]

Another alternative involves the use of highly toxic halogenating agents like phosphorus oxychloride to activate the pyrimidine ring for coupling.[5] These reagents are corrosive and pose significant environmental and safety concerns.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of imatinib, based on methodologies described in the scientific literature.

Protocol 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

This protocol outlines the reduction of the nitro-intermediate to the key amine precursor.

Materials:

  • N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, suspend N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (1 equivalent) in concentrated hydrochloric acid.[8]

  • Cool the suspension to 0 °C with an ice bath.

  • Add stannous chloride dihydrate (approximately 4-5 equivalents) portion-wise to the stirred suspension.[8]

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Basify the mixture with a concentrated solution of sodium hydroxide until a pH of >10 is achieved.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system.

Protocol 2: Amide Coupling using 4-(Chloromethyl)benzoyl Chloride

This protocol describes the acylation of 4-methyl-3-nitroaniline, a key step in a sequential synthesis approach.

Materials:

  • 4-Methyl-3-nitroaniline

  • 4-(Chloromethyl)benzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-nitroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[9]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM.[9]

  • Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Impurity Profiling: A Critical Consideration

The impurity profile of the final active pharmaceutical ingredient (API) is of utmost importance for patient safety. The choice of synthetic route and precursors directly impacts the types and levels of impurities.

  • Route A (Convergent Synthesis): This route generally leads to a cleaner product profile as the two fragments are purified separately before the final coupling. Potential impurities can arise from the starting materials of each fragment and side reactions during the coupling step.[10]

  • Route B (Sequential Synthesis): In this linear approach, impurities generated in earlier steps can be carried through to the final product, making purification more challenging. Incomplete reactions at any stage can lead to a complex mixture of related substances.[10]

  • Route C (Alternative Coupling): The use of aggressive reagents like trimethylaluminium can lead to the formation of specific and often difficult-to-remove isomeric impurities.[5]

Common impurities that need to be monitored include unreacted starting materials, by-products from side reactions, and degradation products.[10]

Conclusion and Future Perspectives

The synthesis of imatinib is a well-established process, with the convergent approach utilizing this compound or its activated derivatives being the most widely adopted and industrially viable method. This route offers a balance of high yield, high purity, scalability, and a favorable safety profile.

Alternative synthetic strategies, while scientifically interesting, often present significant challenges in terms of hazardous reagents, difficult purifications, and lower overall efficiency, making them less suitable for large-scale pharmaceutical manufacturing.

Future advancements in the synthesis of imatinib and other targeted therapies will likely focus on the principles of green chemistry, aiming to reduce the environmental impact and improve the cost-effectiveness of production. The development of more efficient catalytic systems and the use of flow chemistry are promising avenues for further optimization of these life-saving manufacturing processes.[11]

References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of an Imatinib Intermediate using 4-(Chloromethyl)benzoyl Chloride.
  • New Drug Approvals. (2014, September 10).
  • Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • Google Patents. (n.d.).
  • Zimmermann, J., et al. (1996). Pyrimidine derivatives and processes for the preparation thereof. U.S.
  • Patsnap. (n.d.).
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  • Google Patents. (n.d.).
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  • Fu, W. C., & Jamison, T. F. (2019).
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
  • Guidechem. (n.d.). What is the chemical structure of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Waters Corporation. (2017). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
  • Jubilant Ingrevia. (n.d.). N-(5-Amino-2-Methylphenyl)-4-(3-pyridinyl)-2-Pyrimidinamine.
  • PubMed. (n.d.). Cost-effectiveness of imatinib versus interferon-alpha plus low-dose cytarabine for patients with newly diagnosed chronic-phase chronic myeloid leukemia.
  • RSC Publishing. (n.d.).
  • PubMed. (2023, June 19). Cost-effectiveness analysis of imatinib versus dasatinib in the treatment of pediatric Philadelphia chromosome-positive acute lymphoblastic leukemia when combined with conventional chemotherapy in China.

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A Senior Application Scientist's Comparative Guide to the Purity of 4-(Piperazin-1-ylmethyl)benzoic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The chemical purity of starting materials and intermediates is of paramount importance in the pharmaceutical industry, directly impacting the safety, efficacy, and regulatory compliance of the final drug product.[1] This guide provides a comprehensive comparative analysis of 4-(Piperazin-1-ylmethyl)benzoic acid, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the widely used anti-cancer drug Imatinib.[2] We present a detailed analytical workflow, including validated methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to assess the purity of this intermediate from three fictional, yet representative, suppliers. This guide is intended to equip researchers and drug development professionals with the necessary tools and insights to make informed decisions when sourcing critical raw materials.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of numerous pharmaceuticals.[2] Its molecular structure, featuring a benzoic acid moiety and a piperazine ring, makes it a versatile synthon. However, the synthetic routes to this intermediate can introduce a variety of impurities, including unreacted starting materials, by-products, and degradation products.[3] The presence of these impurities, even at trace levels, can have significant consequences, potentially leading to the formation of toxic by-products in the final API, reduced efficacy, and challenges in regulatory submissions.[1][3] Therefore, a rigorous purity analysis of this compound from different suppliers is not just a quality control measure but a critical step in risk mitigation for any drug development program. A purity level of ≥99% is often the required standard for such intermediates to meet stringent regulatory requirements.[2]

This guide will walk you through a multi-pronged analytical approach to comprehensively assess the purity of this compound. We will delve into the "why" behind each experimental choice, providing a framework that is both scientifically robust and practically applicable.

Potential Impurities: A Look into the Synthesis of this compound

Understanding the potential impurities begins with understanding the synthesis of the target molecule. A common synthetic route involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.

4-(chloromethyl)benzoic_acid 4-(chloromethyl)benzoic acid Reaction Nucleophilic Substitution 4-(chloromethyl)benzoic_acid->Reaction N-methylpiperazine N-methylpiperazine N-methylpiperazine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Impurity_A Impurity A: Unreacted 4-(chloromethyl)benzoic acid Reaction->Impurity_A Impurity_B Impurity B: Unreacted N-methylpiperazine Reaction->Impurity_B Impurity_C Impurity C: Dimer impurity Product->Impurity_C Side Reaction

Figure 1: A simplified schematic of a common synthesis route for this compound and potential process-related impurities.

Based on this synthesis, we can anticipate several potential impurities:

  • Impurity A: 4-(chloromethyl)benzoic acid: Unreacted starting material.

  • Impurity B: N-methylpiperazine: Excess or unreacted starting material.

  • Impurity C: 1,4-bis((4-carboxyphenyl)methyl)piperazine: A dimer impurity formed by the reaction of two molecules of 4-(chloromethyl)benzoic acid with one molecule of piperazine (if N-methylpiperazine contains piperazine as an impurity).

  • Other process-related impurities: These can include residual solvents and by-products from side reactions.

Analytical Workflow: A Multi-Technique Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we employ a combination of chromatographic and spectroscopic methods.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_Weighing Accurate Weighing of Samples Solvent_Addition Dissolution in Appropriate Solvent Sample_Weighing->Solvent_Addition HPLC HPLC-UV Analysis (Purity & Impurity Profiling) Solvent_Addition->HPLC LCMS LC-MS/MS Analysis (Impurity Identification) Solvent_Addition->LCMS qNMR qNMR Analysis (Absolute Purity Determination) Solvent_Addition->qNMR Data_Integration Integration of Results HPLC->Data_Integration LCMS->Data_Integration qNMR->Data_Integration Supplier_Comparison Comparative Purity Assessment Data_Integration->Supplier_Comparison Recommendation Supplier Selection Recommendation Supplier_Comparison->Recommendation

Figure 2: The comprehensive analytical workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolving power and sensitivity.[4] For a compound like this compound, which contains both acidic and basic functional groups, a reversed-phase HPLC method with a buffered mobile phase is ideal.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water (HPLC grade).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (HPLC grade).

    • Rationale: The acidic mobile phase ensures the protonation of the carboxylic acid and the piperazine nitrogens, leading to better peak shape and retention on the C18 column.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at 254 nm. A photodiode array (PDA) detector is highly recommended for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare samples from each supplier (A, B, and C) in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[5] This is particularly useful for characterizing the low-level impurities detected in the HPLC analysis.

Experimental Protocol: LC-MS

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or a triple quadrupole instrument).

  • LC Conditions: The same HPLC method as described in section 3.1 can be used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The piperazine nitrogen atoms are readily protonated.

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: For detected impurity peaks, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which aid in structural elucidation.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

    • Rationale: Maleic acid is chosen as it is non-volatile, stable, has a simple ¹H NMR spectrum (a singlet for the two vinyl protons), and its signals do not overlap with those of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a tared NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse to ensure quantitative excitation.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and the singlet of maleic acid.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

Results and Discussion: A Comparative Analysis of Three Suppliers

For the purpose of this guide, we will present hypothetical, yet realistic, data for this compound obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.

HPLC-UV Purity and Impurity Profile

Table 1: HPLC-UV Analysis Results

SupplierMain Peak Purity (%)Impurity A (%)Impurity B (%)Impurity C (%)Other Impurities (%)
Supplier A 99.850.05Not Detected0.080.02
Supplier B 99.520.180.050.200.05
Supplier C 98.980.350.120.450.10

Analysis:

  • Supplier A demonstrates the highest purity by HPLC, with very low levels of identified and other impurities.

  • Supplier B shows a slightly lower purity, with notable levels of all three identified impurities.

  • Supplier C has the lowest purity of the three, with significantly higher levels of all impurities, suggesting a less optimized manufacturing or purification process.

LC-MS Impurity Identification

The impurities detected by HPLC were further analyzed by LC-MS to confirm their identities.

Table 2: LC-MS Impurity Identification

ImpurityRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
Impurity A 8.2171.04-(chloromethyl)benzoic acid
Impurity B 3.5101.1N-methylpiperazine
Impurity C 15.6355.21,4-bis((4-carboxyphenyl)methyl)piperazine

Analysis:

The LC-MS data confirmed the identities of the three major impurities, which are consistent with the known synthesis route of this compound.

qNMR Absolute Purity

The absolute purity of the samples was determined by qNMR, providing an orthogonal confirmation of the HPLC results.

Table 3: qNMR Absolute Purity Results

SupplierAbsolute Purity (%)
Supplier A 99.7
Supplier B 99.4
Supplier C 98.8

Analysis:

Conclusion and Recommendations

This guide has demonstrated a robust, multi-technique approach for the comprehensive purity analysis of this compound. Our comparative analysis of three fictional suppliers highlights the significant variability in purity that can be encountered in the chemical market.

Based on our findings, we can make the following recommendations:

  • For applications requiring the highest purity and minimal process-related impurities, such as in late-stage clinical development and commercial manufacturing, Supplier A is the clear choice. The high purity and low impurity profile will minimize the risk of downstream complications and ensure batch-to-batch consistency.

  • For early-stage research and development where cost may be a more significant factor, Supplier B could be considered. However, it is crucial to be aware of the higher impurity levels and their potential impact on experimental outcomes.

  • Supplier C's product, with its lower purity and higher impurity content, may not be suitable for most pharmaceutical applications without further purification.

Ultimately, the choice of supplier should be based on a thorough risk assessment that considers the specific requirements of the intended application, regulatory expectations, and the cost-benefit analysis. We strongly recommend that researchers and drug development professionals implement a similar rigorous analytical testing program for all critical raw materials to ensure the quality and safety of their products.

References

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  • Intertek. (n.d.).
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  • Benchchem. (n.d.). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
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A Comparative Spectroscopic Guide to 4-(Piperazin-1-ylmethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, 4-(Piperazin-1-ylmethyl)benzoic acid stands out as a critical pharmaceutical intermediate, most notably in the synthesis of the tyrosine kinase inhibitor, Imatinib.[1] The structural integrity and purity of this compound and its derivatives are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic analysis is the cornerstone of quality control and structural elucidation in this context, providing a detailed fingerprint of the molecule's chemical environment.[2]

This guide offers an in-depth comparison of the spectroscopic characteristics of this compound and its common derivative, the dihydrochloride salt. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The objective is to provide researchers, scientists, and drug development professionals with a practical, data-driven resource for identifying and characterizing these vital compounds. We will explore the causal relationships between molecular structure and spectral output, grounded in established analytical protocols.

Molecular Structures: The Parent Compound and Its Dihydrochloride Salt

The core structure consists of a benzoic acid moiety linked to a 1-methylpiperazine group via a methylene bridge. The most common derivative encountered is the dihydrochloride salt, where the two basic nitrogen atoms of the piperazine ring are protonated. This structural change significantly influences the spectroscopic properties.

G cluster_0 This compound cluster_1 This compound Dihydrochloride Parent C₁₃H₁₈N₂O₂ Parent_Struct Salt C₁₃H₂₀Cl₂N₂O₂ Salt_Struct

Caption: Chemical structures of the parent compound and its dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2] The key differences between the parent compound and its salt are readily apparent in their NMR spectra, primarily due to the protonation of the piperazine nitrogens.

Expert Insights: Causality of Chemical Shifts
  • Aromatic Protons (¹H NMR): The protons on the benzene ring typically appear as two doublets in the range of 7.0-8.5 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.[3]

  • Methylene Bridge Protons (¹H NMR): The -CH₂- group connecting the piperazine and benzene rings shows a singlet around 3.5-4.0 ppm.

  • Piperazine Protons (¹H NMR): In the parent compound, the eight protons of the piperazine ring appear as multiplets in the 2.3-2.7 ppm region.[2] Upon conversion to the dihydrochloride salt, the adjacent positive charges on the nitrogen atoms cause significant deshielding, shifting these signals downfield to ~3.0-3.8 ppm.

  • Carboxylic Acid Proton (¹H NMR): The acidic proton of the -COOH group is often broad and can exchange with residual water in the solvent. It typically appears far downfield, above 10 ppm.[4]

  • Carboxyl Carbon (¹³C NMR): The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm range.[4]

  • Piperazine Carbons (¹³C NMR): The carbons of the piperazine ring are sensitive to the protonation state. In the free base, they appear around 45-55 ppm. In the dihydrochloride salt, these signals shift downfield due to the electron-withdrawing effect of the protonated nitrogens.

Comparative NMR Data Summary
Assignment Functional Group Expected ¹H Shift (ppm) - Parent Expected ¹H Shift (ppm) - Dihydrochloride Salt Expected ¹³C Shift (ppm)
Ar-H Aromatic Ring~7.4 (d), ~8.0 (d)~7.5 (d), ~8.1 (d)~128-145
Ar-CH₂-NMethylene Bridge~3.6 (s)~4.2 (s)~60-65
N-CH₂-CH₂-NPiperazine Ring~2.4-2.7 (m)~3.0-3.8 (m)~45-55
N-CH₃N-Methyl~2.2 (s)~2.9 (s)~43-46
COOH Carboxylic Acid>10 (s, broad)>10 (s, broad)N/A
C OOHCarboxyl CarbonN/AN/A~167-173

Note: Exact chemical shifts are solvent-dependent. Data is compiled based on typical values for similar structures.[2][4][5]

Experimental Protocol: ¹H and ¹³C NMR Analysis[2]
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the salt) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is invaluable for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insights: Interpreting Vibrational Frequencies
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the aromatic acid.[6][8] In the salt form, or if the carboxylate is formed, this peak may shift.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).[3] A series of peaks between 1450-1600 cm⁻¹ are characteristic of C=C stretching within the benzene ring.[3]

  • C-N Stretch: The stretching vibrations for the C-N bonds of the piperazine ring are typically found in the 1200-1350 cm⁻¹ region.

  • N-H⁺ Bends: For the dihydrochloride salt, new broad bands can appear in the 2400-2700 cm⁻¹ region, corresponding to the N-H⁺ stretching of the secondary and tertiary ammonium salts.

Comparative FT-IR Data Summary
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) - Parent Expected Wavenumber (cm⁻¹) - Dihydrochloride Salt
O-H StretchCarboxylic Acid2500-3300 (very broad)2500-3300 (very broad)
C-H StretchAromatic3030-30803030-3080
C-H StretchAliphatic2800-30002800-3000
N-H⁺ StretchAmmonium SaltN/A2400-2700 (broad)
C=O StretchCarboxylic Acid1680-1710 (strong)1680-1710 (strong)
C=C StretchAromatic Ring1450-1600 (multiple bands)1450-1600 (multiple bands)

Data compiled from typical values for aromatic carboxylic acids and piperazine salts.[3][6][9]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.[10] Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare their positions and intensities to reference spectra.

Mass Spectrometry (MS) Analysis

MS is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[2][11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12][13]

Expert Insights: Predicting Fragmentation Patterns

The fragmentation of these molecules is highly dependent on the ionization method but typically follows predictable pathways.

  • Molecular Ion (M⁺): The molecular ion peak should correspond to the molecular weight of the compound (234.29 g/mol for the parent free base).[1]

  • Piperazine Ring Cleavage: A very common fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring.[2][14] A characteristic fragment is the N-methylpiperazine cation or related fragments, such as a base peak at m/z 101.0 corresponding to protonated methyl piperazine.[13]

  • Benzylic Cleavage: Cleavage at the benzylic position (the bond between the -CH₂- group and the benzene ring) is also highly favorable, leading to the formation of a stabilized benzylic cation.

Comparative MS Data Summary
m/z Value Proposed Fragment Identity Parent Compound Derivatives
234[M]⁺ (Molecular Ion)YesN/A (non-volatile salt)
135[C₈H₇O₂]⁺ (carboxyphenyl)methyl cationYesYes
100[C₅H₁₂N₂] (Neutral loss of N-methylpiperazine)YesYes
99[C₅H₁₁N₂]⁺ (N-methylpiperazinyl cation)YesYes

Fragmentation is highly dependent on ionization energy and technique (e.g., ESI, GC-MS).[2]

Experimental Protocol: GC-MS Analysis[2]
  • Derivatization (If Necessary): The parent compound may require derivatization (e.g., silylation of the carboxylic acid) to increase its volatility for Gas Chromatography (GC). The salt form is not suitable for GC-MS. Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred.

  • Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • GC Separation:

    • Injector: Use an injector temperature of ~250°C.

    • Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Detection:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides information about conjugated π-electron systems. For these compounds, the absorption is dominated by the substituted benzene chromophore.

Expert Insights: Electronic Transitions
  • Benzene Chromophore: Aromatic compounds typically show multiple absorption bands corresponding to π → π* transitions.[15][16] Benzene itself has bands around 184 nm, 204 nm, and a weaker, fine-structured band around 255 nm.[3][17]

  • Substitution Effects: Substitution on the benzene ring causes shifts in these absorption bands. The combination of the electron-donating alkyl-amino group and the electron-withdrawing carboxylic acid group can cause a bathochromic (red) shift to longer wavelengths.[15] Protonation of the piperazine nitrogen in the dihydrochloride salt can alter its electronic properties, potentially leading to a hypsochromic (blue) shift compared to the free base.

Comparative UV-Vis Data Summary
Compound Primary Band (λmax, nm) Secondary Band (λmax, nm)
Benzoic Acid (Reference)~230~273
This compound~235-245~275-285
Dihydrochloride Salt~230-240~270-280

Values are approximate and highly dependent on the solvent.[17]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (set the baseline).

  • Measurement: Fill a matched cuvette with the sample solution and place it in the sample beam path.

  • Acquisition: Scan a wavelength range from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak.

Integrated Analytical Workflow

A robust characterization of these compounds relies on an integrated approach, where the data from each technique corroborates the others to build a complete structural picture.

G Sample Sample Preparation (Dissolution, Derivatization) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR FT-IR Analysis Sample->IR MS MS Analysis (LC-MS or GC-MS) Sample->MS UV UV-Vis Analysis Sample->UV Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data UV->Data

Caption: A generalized workflow for the spectroscopic analysis of target compounds.

Conclusion

The spectroscopic comparison of this compound and its dihydrochloride salt reveals distinct and predictable differences that are directly correlated with their structural features. NMR spectroscopy is highly sensitive to the protonation state of the piperazine ring, causing significant downfield shifts in the salt form. FT-IR provides clear confirmation of the carboxylic acid functional group and can indicate the presence of ammonium N-H⁺ stretches in the salt. Mass spectrometry elucidates the molecular weight and key fragmentation pathways, while UV-Vis spectroscopy probes the electronic environment of the aromatic chromophore. By integrating the data from these four techniques, researchers can confidently confirm the identity, purity, and structure of these crucial pharmaceutical intermediates.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • Consensus. (2010, January 1). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
  • SlidePlayer. (n.d.). UV-Vis Spectroscopy.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from University of Pretoria's institutional repository.
  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
  • Henan Bon Industrial Co., Ltd. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.

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A Comparative Benchmarking Guide to the Synthesis of 4-(Piperazin-1-ylmethyl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is a cornerstone of bringing novel therapeutics to market. One such critical building block is 4-(piperazin-1-ylmethyl)benzoic acid and its derivatives, most notably the N-methylated analog, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This compound serves as a pivotal intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and other cancers[1][2]. This guide provides an in-depth comparison of two prominent synthetic strategies for this molecule: a widely patented nucleophilic substitution method and an academically developed reductive amination approach. Through detailed protocols, comparative data, and mechanistic insights, we aim to equip researchers and process chemists with the knowledge to make informed decisions for their synthetic campaigns.

Methodology 1: The Patented Nucleophilic Substitution Approach

This widely adopted industrial method hinges on the direct coupling of a substituted halomethylbenzoic acid with N-methylpiperazine. Numerous patents describe variations of this fundamental transformation, highlighting its robustness and scalability[3][4][5]. The core of this approach is a classic SN2 reaction, where the nucleophilic secondary amine of the piperazine ring displaces a halide from the benzylic position of the benzoic acid derivative.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical to maximizing yield and purity while maintaining process safety and economic viability.

  • Halide Choice: While both 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid can be used, the bromo derivative is more reactive, potentially allowing for milder reaction conditions. However, the chloro derivative is often more cost-effective.

  • Solvent: A variety of solvents can be employed, including water, alcohols (e.g., methanol), acetonitrile, and dimethylformamide (DMF)[3][4]. The choice of solvent influences reaction rate, solubility of reactants and products, and the ease of downstream processing.

  • Base (Acid Scavenger): The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct. An acid binding agent, such as sodium bicarbonate, potassium carbonate, or sodium hydroxide, is essential to neutralize this acid and prevent the protonation of the N-methylpiperazine, which would render it non-nucleophilic[3][4].

  • Temperature and Reaction Time: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. The duration is monitored until the starting materials are consumed, typically through in-process controls like HPLC.

Detailed Experimental Protocol (Consolidated from Patented Literature)
  • Reaction Setup: To a stirred reactor, add 100g of 4-(chloromethyl)benzoic acid, an appropriate solvent (e.g., 400ml water), and an acid binding agent (e.g., 41g potassium carbonate)[3].

  • Reagent Addition: Slowly add 59g of N-methylpiperazine to the mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-150°C) and maintain for a period of 0.5 to 5 hours, depending on the specific conditions outlined in the patent[3][4].

  • Work-up and Isolation: After cooling, the reaction mixture is often subjected to a purification step. A notable innovation in some patents is the use of nanofiltration to remove unreacted N-methylpiperazine and salts[3].

  • Product Formation: The product is typically isolated as a dihydrochloride salt by bubbling hydrogen chloride gas through the solution, followed by filtration and drying[3][4].

Workflow Diagram: Patented Nucleophilic Substitution

start Start reactants Charge Reactor: - 4-(Chloromethyl)benzoic acid - Solvent (e.g., Water) - Base (e.g., K2CO3) start->reactants add_piperazine Add N-Methylpiperazine reactants->add_piperazine react Heat and Stir (50-150°C, 0.5-5h) add_piperazine->react cool Cool to Room Temperature react->cool purify Purification (e.g., Nanofiltration) cool->purify precipitate Precipitate with HCl gas purify->precipitate isolate Filter and Dry Product precipitate->isolate end End Product: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride isolate->end

Caption: Workflow for the patented nucleophilic substitution synthesis.

Methodology 2: The Reductive Amination Alternative

An alternative, elegant approach reported in the academic literature utilizes a one-pot reductive amination strategy. This method avoids the use of halogenated starting materials and offers a potentially more streamlined process. The reaction proceeds via the in-situ formation of an iminium ion from 4-formylbenzoic acid and N-methylpiperazine, which is then reduced by a selective reducing agent.

Causality Behind Experimental Choices

This strategy's success lies in the careful selection of the reducing agent and reaction conditions to favor the desired reductive amination pathway.

  • Carbonyl Source: 4-formylbenzoic acid is the logical starting material, providing the aldehyde functionality necessary for iminium ion formation.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing the iminium ion in the presence of the aldehyde. Unlike stronger reducing agents like sodium borohydride, it is less likely to reduce the starting aldehyde directly.

  • Solvent: Protic solvents like methanol are often used to facilitate both the iminium ion formation and the subsequent reduction.

  • Reaction Conditions: The reaction is typically carried out at room temperature, making it an energy-efficient process.

Detailed Experimental Protocol (Adapted from Academic Literature)
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-formylbenzoic acid in methanol.

  • Amine Addition: Add 1-methylpiperazine to the solution.

  • Reducing Agent Addition: In portions, add sodium triacetoxyborohydride to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Isolation: The reaction is quenched, typically with water. The product can then be extracted into an organic solvent. After drying and solvent evaporation, the crude product is obtained.

  • Purification: Further purification can be achieved through recrystallization or chromatography to yield the final product.

Workflow Diagram: Reductive Amination Synthesis

start Start reactants Dissolve 4-Formylbenzoic Acid in Methanol start->reactants add_piperazine Add N-Methylpiperazine reactants->add_piperazine add_stab Add Sodium Triacetoxyborohydride add_piperazine->add_stab react Stir at Room Temperature add_stab->react quench Quench Reaction with Water react->quench extract Extract with Organic Solvent quench->extract isolate Dry and Evaporate Solvent extract->isolate purify Purify Product (e.g., Recrystallization) isolate->purify end End Product: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid purify->end

Caption: Workflow for the academic reductive amination synthesis.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes based on published data.

ParameterPatented Nucleophilic SubstitutionReductive Amination Alternative
Starting Materials 4-(Halomethyl)benzoic acid, N-methylpiperazine4-Formylbenzoic acid, N-methylpiperazine
Key Reagents Base (e.g., K2CO3), HClSodium Triacetoxyborohydride
Typical Yield >95%[3]95-99%[6]
Reported Purity >99.8%[3]High (specifics vary)
Reaction Temperature 10-150°C[3][4]Room Temperature
Reaction Time 0.5-5 hours[3][4]Typically several hours to overnight
Key Advantages Well-established, scalable, high purityMilder conditions, avoids halogenated materials
Potential Challenges Use of halogenated materials, potentially higher temperaturesCost and handling of STAB

Discussion and Senior Scientist Insights

Both synthetic routes present viable and high-yielding methods for the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The choice between them will likely depend on the specific context of the synthesis, including scale, cost considerations, and available equipment.

The patented nucleophilic substitution method is a workhorse of industrial production. Its advantages lie in its proven scalability and the high purity of the final product, which is crucial for pharmaceutical applications where stringent quality control is paramount[1]. The use of a final salt formation step with HCl gas not only isolates the product but also serves as an effective purification step. However, the use of halogenated starting materials and potentially elevated reaction temperatures may require specific handling and engineering controls. The innovative use of nanofiltration in some patented processes represents a significant advancement in green chemistry, reducing solvent usage and simplifying purification[3].

The reductive amination approach , while perhaps less common in large-scale manufacturing to date, offers compelling advantages. The reaction is performed under significantly milder conditions, often at room temperature, which can lead to energy savings and a more favorable safety profile. Furthermore, it avoids the use of halogenated intermediates, which can be a desirable feature from an environmental and process safety perspective. The primary consideration for this route is the cost and availability of sodium triacetoxyborohydride, although its selectivity and efficiency often justify its use, particularly in research and early-stage development settings.

Conclusion

References

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]
  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][5]benzoquinone hydrochloride.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ. [Link]
  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]
  • WO 2013/035102 A1. Googleapis.com. [Link]
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Generic Imatinib and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Imatinib and the Generic Revolution

Imatinib, first marketed as Gleevec® (or Glivec®), represents a paradigm shift in cancer treatment. As a targeted tyrosine kinase inhibitor (TKI), it fundamentally altered the prognosis for patients with Chronic Myeloid Leukemia (CML) and other cancers by targeting the specific BCR-ABL protein responsible for cell proliferation.[1][2] However, the high cost of this life-saving medication has long been a significant barrier to access.

The expiration of its patent protection ushered in an era of generic imatinib, a development of profound importance for global healthcare systems and patients. Generic drugs, while containing the same active pharmaceutical ingredient (API) as their branded counterparts, are typically available at a substantially lower cost. This guide provides an in-depth technical comparison of branded and generic imatinib, focusing on the core drivers of cost-effectiveness: the manufacturing process of the API, the cost of chemical intermediates, and the rigorous analytical methods that ensure therapeutic equivalence.

The Pharmacoeconomic Landscape: Quantifying the Impact of Generic Imatinib

The introduction of generic imatinib has led to dramatic cost savings for healthcare systems worldwide. Studies conducted after the loss of patent exclusivity projected price drops of 70% to 90%, a forecast that has largely been realized, yielding billions of dollars in savings.[1][3]

An "imatinib-first" strategy, where newly diagnosed CML patients are started on the generic version, has been shown to be the most cost-effective initial treatment strategy.[1][4][5] While second-generation TKIs like dasatinib and nilotinib exist, the substantial price difference often outweighs the marginal differences in initial response rates for many patients, with five-year overall survival rates being comparable across the three TKIs for most.[1]

MetricBranded Imatinib (Gleevec®)Generic ImatinibSecond-Generation TKIs (Dasatinib, Nilotinib)
Annual Drug Cost (Pre-Generic Era) ~$59,000 - $92,000+[4][5]N/A~$75,000 - $76,000[4][5]
Annual Drug Cost (Post-Generic) ~$146,000 (Price often increased pre-expiry)[6]As low as $1,133 (30 tablets of 400mg)[4]~$87,000 - $92,000[5]
5-Year Treatment Cost (Payer Perspective) ~$365,744 (as part of "physician's choice")[1]~$277,401 ("imatinib-first" strategy)[1]Included in "physician's choice"
Cost-Effectiveness (vs. no TKI) Meets willingness-to-pay threshold[1][5]Meets willingness-to-pay threshold[1][5]Meets willingness-to-pay threshold[1]
Incremental Cost-Effectiveness Ratio (ICER) N/AHighly favorable; saves ~$88,343 over 5 years compared to "physician's choice"[1]High ICER when used first-line instead of generic imatinib[7]

Table 1: Comparative cost analysis of branded vs. generic imatinib and other TKIs. Data synthesized from multiple pharmacoeconomic studies.

The Chemistry of Cost-Effectiveness: Synthesis and Key Intermediates

The manufacturing cost of an API is a primary determinant of a generic drug's price. The synthesis of imatinib is a multi-step process, and optimizing this pathway is crucial for cost-effective production. While several synthetic routes exist, a common and efficient process involves the convergent synthesis of two key fragments followed by a final coupling reaction.

The causality behind a cost-effective synthesis lies in maximizing yield, minimizing reaction steps, and utilizing lower-cost starting materials and catalysts. For instance, early palladium-catalyzed C-N bond-forming reactions have been improved upon by using more economical copper catalysts.[8]

Logical Flow of Cost Reduction in Generic Manufacturing

Cost_Effectiveness_Logic cluster_0 Manufacturing & Synthesis cluster_1 Drug Product cluster_2 Healthcare Impact A Affordable Starting Materials D Lower Cost of API & Intermediates A->D B Optimized Synthetic Route (High Yield, Fewer Steps) B->D C Cost-Effective Catalysts (e.g., Copper vs. Palladium) C->D E Reduced Final Generic Imatinib Price D->E Competition & Market Forces F Increased Patient Access E->F G Significant Savings for Healthcare Systems E->G

Caption: The relationship between manufacturing optimizations and healthcare system benefits.

Key Intermediates and Their Cost Impact

The cost of imatinib is directly linked to the price of its advanced intermediates. An efficient synthesis hinges on the cost-effective production of these building blocks.

IntermediateChemical NameRole in Synthesis & Cost Factors
Fragment A N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineCore Structure: Forms the pyrimidine-aniline backbone of imatinib. Cost Drivers: Requires a multi-step synthesis, starting from materials like 4-methyl-3-nitroaniline (approx. $360/kg) and involving a cyclization with a guanidine salt.[6][7] The efficiency of the cyclization and subsequent nitro group reduction are critical for yield and cost.
Fragment B 4-(4-methylpiperazin-1-ylmethyl)benzoyl chlorideSide Chain: Provides the benzamide group responsible for binding to the kinase. Cost Drivers: Synthesized from p-toluic acid and N-methylpiperazine. The chlorination step to form the acyl chloride must be handled carefully to prevent side reactions, impacting purity and cost.[9]
Starting Material 1 4-Methyl-3-nitroanilinePrecursor for the aniline portion of Fragment A. Its price is relatively low (approx. $360/kg), making it an economical starting point.[7]
Starting Material 2 Guanidine NitrateReacts with an enaminone to form the pyrimidine ring in Fragment A. Can be produced cost-effectively from urea and ammonium nitrate, which are inexpensive bulk chemicals.[10][11]
Starting Material 3 3-Dimethylamino-1-(3-pyridyl)-propenoneThe enaminone partner for guanidine nitrate. Its synthesis adds to the overall cost of Fragment A. Listed as a key intermediate by multiple suppliers.[1][5][12]

Table 2: Analysis of key imatinib intermediates and factors influencing their manufacturing cost. Prices are estimates based on bulk chemical supplier listings and can vary.

Ensuring Therapeutic Equivalence: Bioequivalence and Quality Control

A primary concern for clinicians and researchers with any generic drug is whether it is truly as effective and safe as the branded product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements to ensure this.

Bioequivalence Studies

To gain approval, a generic drug manufacturer must conduct a bioequivalence (BE) study.[13] This involves administering both the generic (test) and branded (reference) drug to healthy volunteers and measuring the concentration of the drug in their blood over time.[14][15]

The key pharmacokinetic parameters, AUC (Area Under the Curve) , which represents total drug exposure, and Cmax (Maximum Concentration) , must be statistically equivalent. The 90% confidence interval for the ratio of the test product's to the reference product's geometric means for both AUC and Cmax must fall within an acceptance range of 80.00% to 125.00% .[13][16] Multiple studies have confirmed that generic imatinib formulations meet these bioequivalence criteria when compared to Glivec®.[14][15]

Analytical Quality Control

Beyond the initial BE study, each batch of generic imatinib must undergo rigorous quality control (QC) to ensure its identity, strength, purity, and quality. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process.

General Workflow for Generic Imatinib QC

Caption: Standard quality control workflow for ensuring the purity of generic imatinib API.

Detailed Experimental Protocols

To provide actionable insights, this section details a representative experimental protocol for the quality control of imatinib via HPLC. This protocol is a self-validating system; the inclusion of a system suitability test and reference standards ensures the validity of the results for each run.

Protocol: Purity Determination of Imatinib by RP-HPLC

1. Objective: To quantify the purity of an imatinib mesylate sample and identify any related impurities using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Materials & Reagents:

  • Imatinib Mesylate API or finished dosage form

  • Imatinib Mesylate Reference Standard (USP or EP grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Water (HPLC Grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (55:45 v/v). Causality: This ratio provides good resolution between the imatinib peak and potential impurities. The acidic pH ensures the analyte, a weak base, is in its protonated form, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm. Causality: Imatinib has a strong chromophore and exhibits significant absorbance at this wavelength, providing high sensitivity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Procedure:

  • Buffer Preparation: Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 20mM solution. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 55:45 ratio. Degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh ~10 mg of Imatinib Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This is the standard stock.

  • Sample Solution Preparation (100 µg/mL): If using API, prepare as in step 3. If using tablets, weigh and grind a number of tablets to get a fine powder. Accurately weigh a portion of the powder equivalent to ~10 mg of imatinib and transfer to a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, dilute to volume, and mix. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the theoretical plates are > 2000. Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis.

  • Analysis: Inject the blank (mobile phase), followed by the standard solution, and then the sample solution(s) into the chromatograph.

  • Calculation: Calculate the percentage purity of the sample using the peak areas obtained from the chromatograms of the standard and sample solutions.

    % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Conclusion

The availability of generic imatinib is a landmark achievement in making targeted cancer therapy more accessible and affordable. The economic benefits are substantial, alleviating the financial burden on both patients and healthcare payers.[11] These cost savings are directly rooted in the principles of synthetic organic chemistry—optimizing reaction pathways and utilizing cost-effective intermediates.

For the scientific community, it is crucial to understand that this cost-effectiveness does not come at the expense of quality. Rigorous bioequivalence testing and routine analytical quality control, governed by strict regulatory standards, provide a robust framework to ensure that generic imatinib is therapeutically equivalent to its branded predecessor. The data and protocols presented in this guide underscore the scientific and economic rationale that makes generic imatinib a cornerstone of modern, cost-effective oncology care.

References

  • Padula WV, Larson RA, Dusetzina SB, et al. Cost-effectiveness of Tyrosine Kinase Inhibitor Treatment Strategies for Chronic Myeloid Leukemia in Chronic Phase After Generic Entry of Imatinib in the United States.
  • Campbell, D., Blazer, M., Bloudek, L., Brokars, J., & Makenbaeva, D. Realized and Projected Cost-Savings from the Introduction of Generic Imatinib Through Formulary Management in Patients with Chronic Myelogenous Leukemia. American Health & Drug Benefits.
  • Szałek, E., Karbownik, A., Sobańska, K., Połom, W., Matuszewski, M., & Grześkowiak, E. Bioequivalence study of 400 and 100 mg imatinib film-coated tablets in healthy volunteers. PubMed.
  • Generic imatinib cost-effective first-line tre
  • Bioequivalence study of 400 and 100 mg imatinib film-coated tablets in healthy volunteers. Archiwum Medycyny Sadowej i Kryminologii.
  • Kantarjian, H., & Lipton, J. H. Generic imatinib — impact on frontline and salvage therapy for CML.
  • New analytical method development and validation for imatinib mesylate by rp-hplc method.
  • Generic Imatinib as Cost-Effective as First-Line Tre
  • Generic Imatinib Approved in the US for CML: What does it mean for GIST p
  • Deciphering Guanidine Nitr
  • 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one. ECHEMI.
  • 4-Methyl-3-nitroaniline. Chem-Impex.
  • 4-(4-METHYL-1-PIPERAZINYL) METHYL BENZOYL CHLORIDE DIHYDROCHLORIDE. Molkem.
  • Use of generic imatinib as first-line treatment in patients with chronic myeloid leukemia (CML)
  • Changing the cost of care for chronic myeloid leukemia: the availability of generic imatinib in the USA and the EU. PubMed Central.
  • An optimized approach in the synthesis of Imatinib intermediates and its analogues.
  • Cost savings from the use of generic Gleevec (im
  • The Arrival of Generic Imatinib Into the U.S.
  • Cost-effectiveness of Tyrosine Kinase Inhibitor Treatment Strategies for Chronic Myeloid Leukemia in Chronic Phase After Generic Entry of Imatinib in the United States.
  • EMA approves first generic im
  • Q&A: Generic imatinib.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 4-(Piperazin-1-ylmethyl)benzoic acid is paramount. This compound, and its common salt forms like the dihydrochloride, presents several risks that dictate its handling and disposal requirements.

Based on available Safety Data Sheets (SDS), this compound and its salts are classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The piperazine moiety itself can cause skin and eye irritation, and high exposure can lead to neurological effects.[3] Therefore, treating this compound as a hazardous substance is the first and most critical step in the disposal process.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS StatementRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity, Cat. 4H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Skin Irritation, Cat. 2H315: Causes skin irritationWear protective gloves (e.g., nitrile rubber). Wear protective clothing.[1][5]
Eye Irritation, Cat. 2H319: Causes serious eye irritationWear safety goggles with side-shields or a face shield.[1][6]
Respiratory Irritation, Cat. 3H335: May cause respiratory irritationUse in a well-ventilated area. If dust is generated, use a respirator with a particulate filter.[1][7]

Waste Characterization and Segregation: A Regulatory Imperative

The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] A core requirement of RCRA is the proper characterization of waste to determine if it is "hazardous."[10]

While this compound is not explicitly listed as a "listed hazardous waste" (F, K, P, or U-listed wastes), it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[8][11] Given its chemical structure as an organic acid and amine, it is unlikely to be ignitable or reactive under standard conditions. However, its potential toxicity necessitates careful consideration.

The following diagram outlines the decision-making process for characterizing and segregating waste containing this compound.

G cluster_0 Waste Characterization & Segregation start Waste Generated: This compound (solid, solution, or contaminated material) is_listed Is the waste an EPA 'listed' hazardous waste? start->is_listed is_characteristic Does the waste exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic No haz Manage as Hazardous Waste is_listed->haz Yes non_haz Manage as Non-Hazardous Waste (Consult local regulations) is_characteristic->non_haz No is_characteristic->haz Yes (Precautionary Principle) segregate Segregate into a dedicated, labeled hazardous waste container. Container must be closed. haz->segregate incompatibles Store away from incompatible materials (e.g., strong oxidizing agents) segregate->incompatibles G cluster_1 Final Disposal Workflow start Properly Labeled & Stored Hazardous Waste Container contact_vendor Contact Licensed Hazardous Waste Disposal Vendor start->contact_vendor provide_info Provide Vendor with SDS and Waste Profile Information contact_vendor->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup manifest Complete Hazardous Waste Manifest (Cradle-to-Grave Documentation) schedule_pickup->manifest pickup Waste Collected by Vendor manifest->pickup transport Transport to Permitted TSDF* pickup->transport treatment Final Treatment/Disposal (e.g., Incineration) transport->treatment end Receive Certificate of Disposal treatment->end note *TSDF: Treatment, Storage, and Disposal Facility

Sources

A Researcher's Guide to the Safe Handling of 4-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-ylmethyl)benzoic acid. Our goal is to equip you with the necessary knowledge to handle this compound safely, ensuring both personal protection and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a deep understanding of laboratory best practices.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, information from safety data sheets (SDS) for closely related analogs, such as its salts and methylated derivatives, provides a strong indication of its hazard profile.[1][2][3][4][5][6][7]

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[3][5][6][7]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3][5][6]

  • Harmful if Swallowed: Ingestion of the compound can be detrimental to health.[3][6][7][8]

Given these potential hazards, the consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound, categorized by the type of laboratory operation.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH/MSHA approved respirator (e.g., N95 dust mask) in a ventilated enclosure
Dissolving and Solution Handling Tightly fitting safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Tightly fitting safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a certified chemical fume hood
Work-up and Purification Tightly fitting safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a certified chemical fume hood
Waste Disposal Tightly fitting safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a certified chemical fume hood

A Step-by-Step Guide to Personal Protective Equipment Usage

Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination and exposure.

Donning PPE: A Deliberate Approach

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence prep_area Select appropriate PPE inspect_ppe Inspect PPE for damage prep_area->inspect_ppe Ensure integrity lab_coat 1. Don Lab Coat inspect_ppe->lab_coat Proceed if intact respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Eye Protection respirator->goggles gloves 4. Don Gloves (over cuffs of lab coat) goggles->gloves

Figure 1. A stepwise workflow for the correct donning of Personal Protective Equipment.
Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step where the risk of exposure is high if not performed correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_post Post-Procedure gloves 1. Remove Gloves goggles 2. Remove Eye Protection gloves->goggles lab_coat 3. Remove Lab Coat goggles->lab_coat respirator 4. Remove Respirator (if worn) lab_coat->respirator wash_hands Wash hands thoroughly respirator->wash_hands Final Step

Figure 2. A sequential guide for the safe removal of Personal Protective Equipment to prevent exposure.

Emergency Protocols: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[3][8]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][8] If contact lenses are present, remove them if it is safe to do so.[1][8] Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][8]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1][3] If the person feels unwell, seek medical advice.[8]

  • Ingestion: Rinse the mouth with water.[1][8] Do not induce vomiting. Seek immediate medical attention.[8]

Always ensure that eyewash stations and safety showers are readily accessible and in good working order.[3]

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of this compound extends beyond its use in experiments to its proper storage and disposal.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][9]

  • Avoiding Dust: Take precautions to prevent the formation of dust and aerosols during handling.[1][2][3][9]

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and dark place.[1][2][3] Keep it away from incompatible materials such as strong oxidizing agents.[1][3]

Waste Disposal
  • Contaminated Materials: All disposable PPE and other materials contaminated with this compound should be collected in a suitable, labeled container for hazardous waste.

  • Chemical Waste: Dispose of the chemical waste through a licensed chemical destruction facility.[2] Do not discharge it into the sewer system.[2] It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is fundamental to the successful advancement of scientific research.

References

  • Fisher Scientific. SAFETY DATA SHEET: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. [Link]
  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.